7-Methylimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-4-10-5-3-8-7(10)9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBBUISWVLPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462545 | |
| Record name | 7-Methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6558-66-3 | |
| Record name | 7-Methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Methylimidazo[1,2-a]pyrimidine: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylimidazo[1,2-a]pyrimidine is a heterocyclic organic compound belonging to the imidazopyrimidine class of molecules. This scaffold is of significant interest to medicinal chemists due to its structural analogy to purines, allowing it to interact with a wide range of biological targets. The imidazo[1,2-a]pyrimidine core is a key structural element in several preclinical drug candidates, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its potential applications in drug discovery and development.
Chemical Structure and Physicochemical Properties
The core of this compound is a fused bicyclic system consisting of an imidazole ring fused to a pyrimidine ring, with a methyl group substituted at the 7-position.
Molecular Formula: C₇H₇N₃ CAS Number: 33334-11-1[3]
| Property | Predicted/Estimated Value | Source |
| Molecular Weight | 133.15 g/mol | N/A |
| pKa | Basic pKa is estimated to be in the range of 4-5, similar to other imidazopyrimidines. | N/A |
| LogP | 1.0 - 1.5 | N/A |
| Aqueous Solubility | Predicted to be sparingly soluble. A study on related imidazo[1,2-a]pyrimidine derivatives reported logS values (in mol/L) in the range of -2.9 to -3.0.[1] | [1] |
| Stability | Generally stable under standard laboratory conditions. Stability may be affected by strong acids, bases, and oxidizing agents. | N/A |
Synthesis of this compound Derivatives
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is most commonly achieved through the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. For the synthesis of 7-methyl substituted derivatives, 2-amino-4-methylpyrimidine is a key starting material.
General Synthetic Protocol for 2-Aryl-7-methylimidazo[1,2-a]pyrimidines
This protocol describes a general method for the synthesis of 2-aryl-7-methyl-imidazo[1,2-a]pyrimidines, adapted from established literature procedures.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylpyrimidine (1.0 equivalent) in a suitable solvent such as ethanol.
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Addition of Reagents: Add the desired α-bromoacetophenone derivative (1.0 equivalent) to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-aryl-7-methylimidazo[1,2-a]pyrimidine.
Caption: General workflow for the synthesis of 2-aryl-7-methylimidazo[1,2-a]pyrimidines.
Biological Activities and Therapeutic Potential
The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The 7-methyl substitution can influence the compound's pharmacokinetic and pharmacodynamic properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives.[2][4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, lung, and liver cancer.
One study on imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing IC₅₀ values in the micromolar range.[5] Another study reported that certain imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in cancer cells.[6]
Antimicrobial Activity
The imidazo[1,2-a]pyrimidine nucleus is also a promising scaffold for the development of novel antimicrobial agents.[7][8] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][9] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes.
A series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines were synthesized and tested for their in vitro antimicrobial activity, with some compounds showing significant efficacy against various microorganisms.[7]
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties.[10] Some of these compounds have been found to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[10] The anti-inflammatory effects of these compounds are also being explored in the context of cancer, where chronic inflammation is a known contributing factor.
A study on a novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.[11]
Caption: Putative anti-inflammatory mechanism via inhibition of NF-κB and STAT3 pathways.
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The versatility of the imidazo[1,2-a]pyrimidine scaffold allows for the generation of diverse chemical libraries for screening against various diseases. Further research into the structure-activity relationships (SAR) of 7-methyl substituted derivatives will be crucial for the development of potent and selective drug candidates. The synthesis of these compounds is generally straightforward, making them attractive for further exploration in drug discovery programs. As our understanding of the biological targets and mechanisms of action of these compounds grows, so too will their potential to be developed into novel therapeutics.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-BROMO-PHENYL)-7-METHYL-IMIDAZO[1,2-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 9. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methylimidazo[1,2-a]pyrimidine: Chemical Structure and Synthesis
Abstract
This technical guide provides a comprehensive overview of 7-Methylimidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the chemical structure and explores the primary synthetic route to this core scaffold. A detailed, step-by-step experimental protocol for its synthesis via the Tschitschibabin cyclocondensation reaction is provided, along with a discussion of the underlying reaction mechanism. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important molecular entity.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
Nitrogen-fused heterocyclic compounds are foundational to modern drug discovery, with the imidazo[1,2-a]pyrimidine core being a particularly versatile and privileged scaffold.[1] This structural motif, a bioisostere of purines, is a key component in a wide array of pharmacologically active molecules.[2] Derivatives of imidazo[1,2-a]pyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] Notably, compounds bearing this core structure have been investigated as GABAA receptor benzodiazepine binding site ligands, highlighting their potential in neuroscience drug discovery.[5] The strategic placement of substituents on the imidazo[1,2-a]pyrimidine ring system allows for the fine-tuning of a compound's physicochemical properties and biological targets. The 7-methyl substitution, in particular, serves as a crucial molecular handle for further functionalization and for modulating the electronic and steric properties of the molecule.
Chemical Structure and Properties
This compound is a bicyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring, with a methyl group substituted at the 7-position.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₇N₃
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Molecular Weight: 133.15 g/mol
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CAS Number: 39755-66-1
The numbering of the ring system follows standard heterocyclic nomenclature, with the bridgehead nitrogen atom designated as position 8. The presence of the electron-donating methyl group at position 7 influences the electron density distribution within the aromatic system, which can impact its reactivity and interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | PubChem |
| Molecular Weight | 133.15 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and chloroform | Inferred from general imidazopyrimidine properties |
Synthesis of this compound
The most established and widely employed method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the Tschitschibabin cyclocondensation reaction.[6] This reaction involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.[1] For the synthesis of this compound, the key starting materials are 2-amino-4-methylpyrimidine and an appropriate α-haloaldehyde or its equivalent.
General Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the endocyclic nitrogen of 2-amino-4-methylpyrimidine on the carbonyl-activated carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the general principles of the Tschitschibabin reaction for the synthesis of related imidazo[1,2-a]pyrimidines. Bromoacetaldehyde is highly reactive and lachrymatory; therefore, the use of its more stable diethyl acetal derivative followed by in situ hydrolysis is often preferred.
Materials:
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2-Amino-4-methylpyrimidine (1.0 eq)
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Bromoacetaldehyde diethyl acetal (1.1 eq)
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Ethanol (anhydrous)
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Hydrochloric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Sodium sulfate (anhydrous)
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: To a solution of 2-amino-4-methylpyrimidine (1.0 eq) in anhydrous ethanol, add bromoacetaldehyde diethyl acetal (1.1 eq).
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Acid-catalyzed Hydrolysis and Condensation: Carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
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Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Reaction Mechanism
The synthesis of this compound via the Tschitschibabin reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Key steps in the Tschitschibabin synthesis of this compound.
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Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-4-methylpyrimidine on the electrophilic carbonyl carbon of the α-haloaldehyde (formed in situ from its acetal).
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Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the exocyclic amino group attacks the iminium ion formed in the previous step. This leads to the formation of a five-membered ring.
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Dehydration and Aromatization: The cyclic intermediate then undergoes dehydration, losing a molecule of water, to form the stable, aromatic this compound.
Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyrimidine and imidazole rings, and a singlet for the methyl group protons. The chemical shifts will be influenced by the electronic environment of the fused ring system. |
| ¹³C NMR | Resonances for all seven carbon atoms, including the methyl carbon and the carbons of the aromatic rings. The chemical shifts will be characteristic of the imidazo[1,2-a]pyrimidine scaffold. |
| FT-IR | Characteristic absorption bands for C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations within the heterocyclic rings. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 133.15). |
Applications in Drug Development
The this compound scaffold is a valuable starting point for the development of new therapeutic agents. Its amenability to further functionalization at various positions on the ring system allows for the creation of diverse chemical libraries for high-throughput screening. The methyl group at the 7-position can be a site for further chemical modification or can play a role in the binding of the molecule to its biological target. The broad range of biological activities exhibited by imidazo[1,2-a]pyrimidine derivatives underscores the potential of this compound as a key building block in the design and synthesis of novel drugs.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The Tschitschibabin cyclocondensation is a robust and efficient method for the preparation of this important heterocyclic core. The insights into the synthetic protocol and reaction mechanism are intended to be a valuable resource for researchers engaged in the fields of organic synthesis and medicinal chemistry. The versatile nature of the imidazo[1,2-a]pyrimidine scaffold, coupled with the potential for diverse functionalization, positions this compound as a compound of high interest for future drug discovery endeavors.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to 7-Methylimidazo[1,2-a]pyrimidine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse and significant pharmacological activities. This technical guide provides a comprehensive overview of a key member of this family: 7-Methylimidazo[1,2-a]pyrimidine. We will delve into its historical discovery, explore the foundational synthetic methodologies, detail experimental protocols for its preparation, and discuss its chemical characterization. Furthermore, this guide will illuminate the extensive biological activities and therapeutic potential of its derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Introduction: The Imidazo[1,2-a]pyrimidine Core
Nitrogen-containing heterocyclic compounds are cornerstones of modern medicinal chemistry, with the imidazo[1,2-a]pyrimidine nucleus standing out as a particularly versatile and valuable scaffold.[1] This fused bicyclic system, comprised of an imidazole ring fused to a pyrimidine ring, is a bioisostere of purine bases, allowing it to interact with a wide array of biological targets.[1] Derivatives of this core structure have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, antifungal, and anti-inflammatory activities.[2][3] Several preclinical drug candidates, such as divaplon, fasiplon, and taniplon, feature the imidazo[1,2-a]pyrimidine motif, underscoring its importance in the pharmaceutical industry.[2]
This guide will focus specifically on the 7-methyl substituted derivative, a foundational structure within this class of compounds, providing a detailed exploration of its discovery and chemical history.
Discovery and Historical Synthesis
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is historically rooted in the work of Aleksei Chichibabin. The most established and historically significant method for constructing this heterocyclic system is a variation of the Tschitschibabin reaction.[4][5] This reaction involves the condensation of a 2-aminopyrimidine with an α-haloketone.[4][5]
The general mechanism for the Tschitschibabin synthesis of imidazo[1,2-a]pyrimidines is an addition-elimination reaction. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.[6][7]
Chemical Synthesis: A Step-by-Step Protocol
The synthesis of this compound and its derivatives is a well-established process. The following protocol details a representative synthesis of a 2-aryl-7-methylimidazo[1,2-a]pyrimidine derivative, a common structural motif in medicinal chemistry research.
Synthesis of 2-Phenyl-7-methylimidazo[1,2-a]pyrimidine
This synthesis is achieved through the reaction of 2-amino-4-methylpyrimidine with 2-bromo-1-phenylethanone (phenacyl bromide).
dot
Experimental Protocol:
-
Reagents and Materials:
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylpyrimidine (1 equivalent) in absolute ethanol.
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Add 2-bromo-1-phenylethanone (1 equivalent) to the solution.
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Add sodium bicarbonate (1.1 equivalents) to the reaction mixture to neutralize the HBr formed during the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
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The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-Phenyl-7-methylimidazo[1,2-a]pyrimidine.
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Physicochemical Properties and Characterization
The synthesized this compound derivatives can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
Core Structure
dot
Spectroscopic Data
The following table summarizes the expected spectroscopic data for a representative 2-aryl-7-methylimidazo[1,2-a]pyrimidine derivative.[9][10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. A characteristic singlet for the methyl group at the 7-position around δ 2.5 ppm. Signals corresponding to the substituents at other positions. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. The methyl carbon signal will appear upfield. |
| FT-IR (cm⁻¹) | C-H stretching (aromatic) around 3000-3100 cm⁻¹. C=N and C=C stretching vibrations in the range of 1500-1650 cm⁻¹. C-N stretching around 1300-1400 cm⁻¹. |
| Mass Spec. | The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound. |
Biological Activities and Therapeutic Potential
The this compound scaffold is a versatile platform for the development of new therapeutic agents. Derivatives have shown a wide range of biological activities, making them attractive candidates for drug discovery programs.
Overview of Biological Activities
| Biological Activity | Therapeutic Target/Mechanism of Action (if known) | References |
| Anticancer | Inhibition of various kinases, Wnt/β-catenin signaling pathway. | [1][11] |
| Antiviral | Inhibition of viral replication. | [2] |
| Antimicrobial | Disruption of microbial cell processes. | [11][12] |
| Anti-inflammatory | Inhibition of inflammatory mediators. | [3] |
| Anxiolytic | Modulation of GABA receptors. | [1] |
Mechanism of Action: A Focus on Anticancer Activity
Many this compound derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. One such pathway is the Wnt/β-catenin signaling cascade, which is often dysregulated in various cancers.[1]
dot
In a simplified model, certain this compound derivatives can interfere with the Wnt/β-catenin pathway, potentially by preventing the nuclear translocation of β-catenin. This, in turn, downregulates the expression of target genes like c-myc and cyclin D1, which are critical for cell proliferation, leading to an antiproliferative effect in cancer cells.[1]
Conclusion and Future Perspectives
This compound represents a foundational and enduringly important scaffold in medicinal chemistry. Its straightforward and historically significant synthesis, coupled with the vast array of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into clinical trials. This guide serves as a comprehensive resource for researchers looking to explore the rich chemistry and therapeutic potential of this remarkable heterocyclic system.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Chichibabin Reaction | PPTX [slideshare.net]
- 8. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of New Biologically Active Benzo[4,5]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methylimidazo[1,2-a]pyrimidine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-methylimidazo[1,2-a]pyrimidine scaffold represents a privileged heterocyclic core in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of this important class of molecules, intended for researchers and drug development professionals. We will delve into the synthetic strategies for accessing these derivatives, explore their diverse biological activities with a focus on quantitative data, and elucidate their mechanisms of action through detailed signaling pathway diagrams. This guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core
Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of therapeutic agents.[1] Among these, the imidazo[1,2-a]pyrimidine scaffold, a fusion of imidazole and pyrimidine rings, has garnered significant attention due to its versatile biological profile.[2][3] The structural rigidity and unique electronic properties of this bicyclic system allow for diverse substitutions, enabling fine-tuning of its pharmacological effects.[2] The methyl group at the 7-position, in particular, can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
Derivatives of this core have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[4][5] Notably, some imidazo[1,2-a]pyrimidine-based compounds, such as divaplon, fasiplon, and taniplon, have been evaluated as anxiolytic and anticonvulsant drugs.[3] This guide will provide an in-depth exploration of the 7-methyl substituted analogs, offering insights into their synthesis, biological evaluation, and potential for future drug discovery.
Synthetic Strategies: Constructing the this compound Scaffold
The construction of the this compound core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Chichibabin Reaction: A Classic Approach
One of the most well-established methods for the synthesis of imidazo[1,2-a]pyrimidines is the Chichibabin reaction.[1][3] This involves the condensation of a 2-aminopyrimidine with an α-haloketone. For the synthesis of 7-methyl derivatives, the corresponding 2-amino-4-methylpyrimidine is a key starting material.
Conceptual Workflow of the Chichibabin Reaction:
Caption: General workflow of the Chichibabin reaction for synthesizing 7-methylimidazo[1,2-a]pyrimidines.
Expert Insight: The choice of solvent is critical in this reaction. While polar solvents like acetonitrile can be used, they may lead to complex mixtures.[6] Less polar solvents such as toluene or dioxane can offer cleaner reactions, though they may necessitate higher temperatures and longer reaction times to achieve good conversion.[6]
Microwave-Assisted Synthesis: An Efficient Alternative
To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[4][5] This technique often allows for solvent-free conditions, aligning with the principles of green chemistry.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-7-methylimidazo[1,2-a]pyrimidines [5]
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Reactant Mixture: In a microwave-transparent vessel, combine 2-amino-4-methylpyrimidine (1 mmol), the desired 2-bromoarylketone (1 mmol), and basic alumina (Al₂O₃) as a catalyst.
-
Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation. The optimal power and time will vary depending on the specific substrates but typically range from 150-300 W for 5-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add dichloromethane (DCM) and stir.
-
Purification: Filter the mixture to remove the alumina catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Trustworthiness: The purity of the starting materials is paramount for achieving high yields and avoiding side products.[6] It is advisable to purify commercially available 2-amino-4-methylpyrimidine and the α-haloketone before use.
Multi-Component Reactions (MCRs): A Route to Structural Diversity
Multi-component reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer an efficient pathway to generate libraries of structurally diverse compounds. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is one such example that has been utilized for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives and can be adapted for their pyrimidine counterparts.[7]
Biological Activities and Therapeutic Applications
This compound derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.
Anti-inflammatory and Anticancer Activity
A significant body of research has focused on the anti-inflammatory and anticancer properties of this scaffold. These activities are often linked to the modulation of key signaling pathways involved in inflammation and cell proliferation.
Quantitative Data on Anticancer Activity:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3d | MCF-7 (Breast) | 43.4 | [8] |
| 4d | MCF-7 (Breast) | 39.0 | [8] |
| 3d | MDA-MB-231 (Breast) | 35.9 | [8] |
| 4d | MDA-MB-231 (Breast) | 35.1 | [8] |
| Compound 7h | HepG2 (Liver) | 2.0 | [1] |
| Compound 7i | HeLa (Cervical) | 3.5 | [1] |
Mechanism of Action: Targeting the STAT3/NF-κB Signaling Pathway
Chronic inflammation is a key driver of many cancers. The STAT3 and NF-κB signaling pathways are crucial mediators of the inflammatory response, and their aberrant activation is frequently observed in tumors.[9][10] Certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting these pathways.[9][10][11]
Illustrative Signaling Pathway:
Caption: Inhibition of the STAT3 and NF-κB signaling pathways by a this compound derivative.[9][10]
Experimental Protocol: Western Blot for p-STAT3 and IκBα
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat the cells with the this compound derivative at various concentrations for a specified time (e.g., 24 hours). Include appropriate vehicle controls. For STAT3 phosphorylation, cells may be stimulated with a cytokine like IL-6.[9]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-STAT3, total STAT3, IκBα, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Wnt/β-catenin Signaling Inhibition
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[12] Imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway.[1][12]
Mechanism of Action: Downstream of GSK-3β
These compounds have been shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1, crucial for cell cycle progression.[12] Importantly, their mechanism appears to be independent of Glycogen Synthase Kinase 3β (GSK-3β) activity, suggesting they act further downstream in the pathway.[12]
Illustrative Signaling Pathway:
Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyrimidine derivatives, acting downstream of the destruction complex.[12]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity:
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3j | C. albicans | 2.5-20 (mg/mL) | [5] |
| Compound 3k | C. albicans | 2.5-20 (mg/mL) | [5] |
| Compound 3g | B. subtilis | 2.5-20 (mg/mL) | [5] |
| Azo-derivative 4c | S. aureus & E. coli | 500-1000 | [13] |
| Azo-derivative 4d | S. aureus & E. coli | 500-1000 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Drug-Likeness
Understanding the structure-activity relationship is crucial for optimizing the potency and selectivity of lead compounds. For this compound derivatives, the nature and position of substituents on the scaffold significantly influence their biological activity.
Key SAR Insights:
-
Aryl Substituents: The introduction of specific aryl groups at the 2-position can modulate antibacterial potency, likely by enhancing lipophilicity and optimizing interactions with bacterial targets.[13]
-
Electron-donating and Withdrawing Groups: The presence of electron-donating groups (e.g., -N(CH₃)₂) on the phenyl ring at the 2-position can increase cytotoxic activity against breast cancer cell lines.[8]
-
Oral Efficacy: While some derivatives show potent in vitro activity, their oral bioavailability can be poor. Structural modifications, such as the introduction of polar groups, can improve pharmacokinetic properties.[14]
In Silico ADMET and Drug-Likeness Prediction:
Computational tools are invaluable for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates early in the discovery process. Many reported this compound derivatives have been shown to comply with Lipinski's Rule of Five, suggesting favorable oral bioavailability.[15]
Conclusion and Future Directions
The this compound scaffold is a highly versatile and pharmacologically significant core structure. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of analogs. The broad spectrum of biological activities, particularly in the areas of oncology and infectious diseases, underscores the therapeutic potential of this compound class.
Future research should focus on:
-
Optimization of Pharmacokinetic Properties: Improving the ADMET profiles of potent in vitro hits to enhance their in vivo efficacy.
-
Target Identification and Validation: Elucidating the specific molecular targets for compounds with promising phenotypic activities.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the implicated signaling pathways are relevant.
This guide provides a solid foundation for researchers to build upon, fostering further innovation in the development of novel therapeutics based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Elucidation of the 7-Methylimidazo[1,2-a]pyrimidine Core: A Technical Guide for Researchers
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and rich electronic properties make it an attractive framework for designing molecules with a wide array of biological activities. Derivatives of this core have demonstrated potential as antimicrobial, anti-inflammatory, and antiviral agents, underscoring the importance of robust synthetic and analytical methodologies for their study.[3]
This technical guide provides an in-depth look at the spectroscopic characteristics and synthesis of a representative member of this class, 7-methyl-2-phenylimidazo[1,2-a]pyrimidine . Due to the limited availability of comprehensive, published spectroscopic data for the parent 7-methylimidazo[1,2-a]pyrimidine, this well-characterized analog serves as an excellent proxy. The data and protocols presented herein offer valuable insights into the chemical behavior of the 7-methyl substituted imidazo[1,2-a]pyrimidine system, providing a solid foundation for researchers engaged in the synthesis and characterization of related compounds.
Molecular Structure
The structural framework of 7-methyl-2-phenylimidazo[1,2-a]pyrimidine forms the basis for interpreting its spectroscopic data. The fusion of the imidazole and pyrimidine rings creates a bicyclic aromatic system, with the methyl and phenyl substituents influencing its electronic and steric properties.
Caption: Molecular structure of 7-methyl-2-phenylimidazo[1,2-a]pyrimidine.
Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyrimidine
The synthesis of 7-methyl-2-phenylimidazo[1,2-a]pyrimidine is typically achieved through the condensation of 2-amino-4-methylpyrimidine with a phenacyl bromide derivative. This reaction, a variation of the well-established Tschitschibabin reaction, provides a reliable and efficient route to the target compound.[2][4]
Experimental Protocol: A Step-by-Step Guide[4]
-
Reaction Setup: To a solution of 2-amino-4-methylpyrimidine (1 equivalent) in absolute ethanol (approximately 100 mL), add the appropriate phenacyl bromide (1 equivalent).
-
Reflux: Heat the reaction mixture at reflux for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, add water (100 mL) and chloroform (200 mL) to the reaction mixture.
-
Extraction: Separate the organic phase. Neutralize the aqueous phase to pH 7 with aqueous sodium hydroxide, then adjust to pH 9 with aqueous sodium bicarbonate. Extract the aqueous phase with chloroform (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from a mixture of ethyl acetate and ethanol (2:1, v/v). Filter the precipitate and wash with ethyl acetate to afford the pure 7-methyl-2-phenylimidazo[1,2-a]pyrimidine.
Caption: Synthetic workflow for 7-methyl-2-phenylimidazo[1,2-a]pyrimidine.
Spectroscopic Data and Interpretation
The structural elucidation of 7-methyl-2-phenylimidazo[1,2-a]pyrimidine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts, splitting patterns, and integration values are characteristic of the imidazo[1,2-a]pyrimidine core and its substituents.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~9.5 | dd | 6.9, 1.7 |
| Aromatic (Ph) | ~9.1 - 7.4 | m | - |
| H-6 | ~7.4 | q | 6.4 |
| H-3 | ~8.7 | s | - |
| -CH₃ | ~2.6 | m | - |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The data presented is based on reported values for similar structures.[5]
Interpretation:
-
The downfield signal around 9.5 ppm is characteristic of the H-5 proton, which is deshielded by the adjacent nitrogen atom and the aromatic ring current.
-
The complex multiplet in the aromatic region corresponds to the protons of the phenyl group.
-
The quartet observed for H-6 is due to coupling with the adjacent methyl group protons.
-
The singlet for H-3 is a key identifier for the imidazo[1,2-a]pyrimidine ring system.
-
The upfield multiplet corresponds to the protons of the methyl group at the 7-position.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C=O (impurity) | - |
| C2 | ~156.9 |
| C7 | ~144.7 |
| C3a | ~140.9 |
| C-Ph (ipso) | ~138.0 |
| C5 | ~136.7 |
| C-Ph | ~130.4 |
| C-Ph | ~126.5 |
| C3 | ~124.1 |
| C6 | ~114.1 |
| C8 | ~109.4 |
| -CH₃ | ~21.2 |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The data presented is based on reported values for similar structures.[5]
Interpretation:
-
The signals in the downfield region (100-160 ppm) are characteristic of the aromatic carbons of the imidazo[1,2-a]pyrimidine and phenyl rings.
-
The signal for C2 is typically observed at a lower field due to its position between two nitrogen atoms.
-
The upfield signal around 21 ppm is attributed to the carbon of the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (aliphatic -CH₃) |
| 1640 - 1500 | C=C and C=N stretching (aromatic rings) |
| 1450 - 1350 | C-H bend (aliphatic -CH₃) |
Note: The data presented is based on typical values for similar aromatic and heterocyclic compounds.[1]
Interpretation:
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the phenyl and methyl groups, respectively.
-
The series of sharp bands in the 1640-1500 cm⁻¹ region is characteristic of the stretching vibrations of the fused aromatic ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 209.25 | [M+H]⁺ (Calculated for C₁₃H₁₁N₃) |
| 210 | [M+H]⁺ (Found) |
Note: The data presented is based on reported values for a similar structure.
Interpretation:
-
The molecular ion peak at m/z 210 corresponds to the protonated molecule, confirming the molecular weight of 7-methyl-2-phenylimidazo[1,2-a]pyrimidine.
-
Further fragmentation analysis can provide insights into the stability of the imidazo[1,2-a]pyrimidine core and the nature of its substituents.
Caption: Potential fragmentation pathways for 7-methyl-2-phenylimidazo[1,2-a]pyrimidine.
Conclusion: A Versatile Scaffold for Further Exploration
This technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of 7-methyl-2-phenylimidazo[1,2-a]pyrimidine, a representative of the 7-methyl substituted imidazo[1,2-a]pyrimidine class. The detailed protocols and spectral interpretations serve as a valuable resource for researchers working with this important heterocyclic system. The robust synthetic route and the distinct spectroscopic signatures of the imidazo[1,2-a]pyrimidine core provide a solid framework for the design and analysis of novel derivatives with potential applications in drug discovery and materials science. The foundational knowledge presented here is intended to empower scientists to confidently synthesize, purify, and characterize new chemical entities based on this versatile and biologically relevant scaffold.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 4. 2-(4-BROMO-PHENYL)-7-METHYL-IMIDAZO[1,2-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
A Quantum Chemical Perspective on 7-Methylimidazo[1,2-a]pyrimidine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] This technical guide delves into the quantum chemical studies of a specific derivative, 7-Methylimidazo[1,2-a]pyrimidine, providing a comprehensive overview of its electronic structure, reactivity, and potential as a pharmacophore. Through a blend of theoretical principles and computational methodologies, we aim to furnish researchers and drug development professionals with the foundational knowledge to exploit the therapeutic potential of this promising heterocyclic system.
While specific experimental and extensive computational studies on this compound are not widely published, this guide will draw upon the wealth of data available for the broader imidazo[1,2-a]pyrimidine class to infer and discuss its properties. This approach allows for a robust understanding of the core scaffold's behavior, providing a solid framework for future targeted research on the 7-methyl derivative.
The Significance of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine nucleus is a fused heterocyclic system comprising an imidazole ring fused to a pyrimidine ring. This arrangement confers a unique electronic distribution and a rigid conformational structure, making it an ideal scaffold for interacting with biological targets. The nitrogen atoms within the rings act as hydrogen bond acceptors, while the planar aromatic system can engage in π-π stacking interactions with amino acid residues in proteins.
The therapeutic importance of this scaffold is well-established, with several approved drugs and numerous clinical candidates incorporating the imidazo[1,2-a]pyrimidine core.[5] These molecules have demonstrated efficacy against a range of diseases, underscoring the versatility and drug-like properties of this heterocyclic system.
Computational Methodologies: Unveiling Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3] DFT allows for the accurate prediction of molecular properties, providing insights into a molecule's geometry, electronic structure, and reactivity at a fraction of the cost and time of experimental methods.
The Power of Density Functional Theory (DFT)
DFT calculations are employed to determine the electronic structure of molecules by solving the Schrödinger equation in an approximate manner. A popular and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set like 6-31G(d,p) or 6-311++G(d,p), to provide a balance between computational cost and accuracy.[2][3]
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Input Structure: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method: Geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
This protocol provides the equilibrium geometry of the molecule, from which various electronic properties can be calculated.
Probing Electronic Structure and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical reactivity.[6] A smaller gap generally indicates higher reactivity.
For imidazo[1,2-a]pyrimidine derivatives, the HOMO is typically distributed over the entire molecule, with significant contributions from the fused ring system. The LUMO is also generally delocalized across the aromatic core. The energy gap for related compounds has been reported in the range of 4-5 eV.[7]
| Parameter | Description | Typical Value (eV) for Imidazo[1,2-a]pyrimidines |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue.
For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine and imidazole rings, indicating their role as hydrogen bond acceptors and sites for potential coordination with metal ions. The hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential.
Spectroscopic Characterization: A Synergy of Theory and Experiment
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and provide a deeper understanding of the molecular structure.
Vibrational Analysis (FT-IR)
Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule and can be compared with experimental Fourier-Transform Infrared (FT-IR) spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. For imidazo[1,2-a]pyrimidine derivatives, characteristic vibrational bands include C-H stretching, C=N stretching, and C=C stretching modes.
Nuclear Magnetic Resonance (NMR)
NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method.[2] These theoretical shifts can be correlated with experimental NMR data to aid in the assignment of signals and confirm the molecular structure. For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons and a characteristic singlet for the methyl group protons. The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the fused ring system and the methyl group.
Potential Biological Activity: Insights from Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).
Experimental Protocol: Molecular Docking
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is optimized using DFT as described previously.
-
Docking Simulation: A docking program is used to place the ligand into the active site of the receptor in various orientations and conformations.
-
Scoring and Analysis: The different poses are scored based on their binding affinity, and the top-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Studies on related imidazo[1,2-a]pyrimidine derivatives have shown promising binding affinities to various biological targets, including protein kinases and enzymes involved in viral replication.[3][5] Molecular docking studies of this compound against relevant targets could reveal its potential as an inhibitor and guide the design of more potent analogs.
Future Directions
The quantum chemical studies outlined in this guide provide a powerful framework for understanding the structure, reactivity, and potential biological activity of this compound. Future research should focus on the synthesis and experimental characterization of this specific derivative to validate the theoretical predictions. Further computational studies, including molecular dynamics simulations, can provide a more dynamic picture of its interactions with biological targets. By combining computational and experimental approaches, the full therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold can be realized, leading to the development of novel and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 7. irjweb.com [irjweb.com]
The Pharmacological Profile of 7-Methylimidazo[1,2-a]pyrimidine: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of agents with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth analysis of the pharmacological profile of imidazo[1,2-a]pyrimidines, with a specific focus on the influence of methylation at the 7-position. We will explore the synthesis, mechanism of action, structure-activity relationships, and pharmacokinetic considerations of 7-methylimidazo[1,2-a]pyrimidine derivatives, offering field-proven insights for researchers and professionals in drug development.
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold
The fusion of an imidazole and a pyrimidine ring to form the imidazo[1,2-a]pyrimidine system creates a planar, aromatic structure with a unique distribution of nitrogen atoms. This arrangement imparts favorable drug-like properties, including the ability to participate in various non-covalent interactions with biological targets and a degree of metabolic stability. The scaffold's versatility allows for substitution at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
Derivatives of imidazo[1,2-a]pyrimidine have demonstrated a remarkable range of biological activities.[1][2][3][4] This includes roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] Notably, the core structure is found in preclinical drug candidates, highlighting its significance in pharmaceutical research.[3]
Synthesis of this compound Derivatives
The primary and most established method for the synthesis of the imidazo[1,2-a]pyrimidine core is the Chichibabin reaction.[2] This involves the condensation of a 2-aminopyrimidine with an α-haloketone. For the synthesis of 7-methyl substituted derivatives, the key starting material is 2-amino-4-methylpyrimidine.
The general synthetic workflow is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to 7-Methylimidazo[1,2-a]pyrimidine in Modern Drug Discovery
For Immediate Release to the Scientific Community
This in-depth technical guide serves as a vital resource for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive overview of the 7-Methylimidazo[1,2-a]pyrimidine core. This privileged scaffold has garnered significant attention for its versatile synthesis and broad spectrum of pharmacological activities, positioning it as a cornerstone for the development of next-generation therapeutics. This document provides a detailed exploration of its synthesis, biological significance, and key experimental methodologies, underpinned by a robust foundation of scientific literature.
Introduction: The Imidazo[1,2-a]pyrimidine Core and the Significance of 7-Methyl Substitution
The imidazo[1,2-a]pyrimidine system is a fused heterocyclic scaffold of considerable interest in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1] This framework is formed by the fusion of imidazole and pyrimidine rings, creating a versatile template for drug design.[2] The introduction of a methyl group at the 7-position (this compound) can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and steric profile. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic characteristics, making the 7-methyl substitution a key strategy in optimizing lead compounds.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core is predominantly achieved through the well-established Tschitschibabin (Chichibabin) reaction.[3] This classical method involves the condensation of a 2-aminopyrimidine with an α-haloketone. To introduce the 7-methyl group, the synthesis strategically employs 2-amino-4-methylpyrimidine as the starting pyrimidine component.
A general synthetic pathway is illustrated below:
Caption: General synthesis of 7-Methylimidazo[1,2-a]pyrimidines.
This versatile reaction allows for the introduction of a wide range of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyrimidine core by varying the corresponding α-haloketone, enabling the creation of diverse chemical libraries for biological screening.
Experimental Protocol: Synthesis of 2-phenyl-7-methylimidazo[1,2-a]pyrimidine
This protocol outlines a standard procedure for the synthesis of a representative this compound derivative.
Materials:
-
2-Amino-4-methylpyrimidine
-
2-Bromoacetophenone
-
Ethanol (absolute)
-
Sodium bicarbonate
Procedure:
-
A mixture of 2-amino-4-methylpyrimidine (1 equivalent) and 2-bromoacetophenone (1 equivalent) is prepared in absolute ethanol.
-
The reaction mixture is stirred and refluxed for a designated period, typically monitored by Thin Layer Chromatography (TLC) for the consumption of starting materials.
-
Upon completion, the reaction is cooled to room temperature.
-
Sodium bicarbonate is added to the mixture, and it is refluxed for an additional period to facilitate the cyclization and neutralize the hydrobromic acid formed.
-
The mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials and byproducts.
-
The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-phenyl-7-methylimidazo[1,2-a]pyrimidine.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
The imidazo[1,2-a]pyrimidine core is a recognized pharmacophore in the design of anticancer agents.[2][4] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of key protein kinases involved in cancer cell signaling pathways.[5] The 7-methyl substitution can enhance the binding affinity and selectivity of these compounds for their target kinases.
Key Findings:
-
Imidazo[1,2-a]pyrimidine derivatives have been investigated as inhibitors of Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer.[6]
-
Structure-activity relationship (SAR) studies on related imidazo[1,2-a]pyrazine derivatives have provided valuable insights for the design of potent anticancer compounds.[7]
Antimicrobial and Antifungal Activity
The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. The this compound scaffold has emerged as a promising framework for the development of new antimicrobial and antifungal drugs.[2][4]
Key Findings:
-
A broad range of imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium species.[1][8]
-
Some derivatives have exhibited potent antimicrobial activity, highlighting the potential of this scaffold in combating infectious diseases.[1]
Anti-inflammatory Activity
Chronic inflammation is a key component of numerous diseases. Imidazo[1,2-a]pyrimidine derivatives have been explored for their anti-inflammatory properties.[5]
Antiviral Activity
The imidazo[1,2-a]pyrimidine scaffold has been identified as a promising starting point for the development of novel antiviral agents.[2] Recent studies have focused on their potential as inhibitors of influenza A virus entry.[9]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
| Position | Substituent Effect on Activity |
| C2 | Aryl or heteroaryl groups are common and can significantly influence potency and selectivity. |
| C3 | Functionalization at this position is crucial for modulating biological activity. |
| C5 | Modifications can impact pharmacokinetic properties. |
| C7-Methyl | Influences lipophilicity and can provide beneficial steric interactions with target proteins. |
Future Directions and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its straightforward synthesis and the ability to readily introduce chemical diversity make it an attractive core for medicinal chemistry campaigns. Future research will likely focus on the exploration of novel substitutions to further optimize the pharmacological profiles of these compounds, including their potency, selectivity, and pharmacokinetic properties. The continued investigation of their mechanisms of action will be crucial in unlocking their full therapeutic potential across a range of diseases, from cancer and infectious diseases to inflammatory disorders.
References
- 1. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 7-Methylimidazo[1,2-a]pyrimidine: A Technical Guide for Drug Discovery
Introduction: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable structural versatility and broad spectrum of pharmacological activities.[1][2][3] Its resemblance to endogenous purines allows it to function as a bioisostere, enabling interactions with a wide array of enzymes and receptors.[4] This has led to the development of numerous derivatives with applications ranging from anticancer and anti-inflammatory to antiviral and antimicrobial agents.[1][2][3][5] Within this promising class of compounds, 7-Methylimidazo[1,2-a]pyrimidine emerges as a molecule of significant interest. The strategic placement of a methyl group at the 7-position can subtly yet significantly influence the compound's steric and electronic properties, potentially fine-tuning its biological activity and pharmacokinetic profile.
This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, drawing upon the established pharmacology of the broader imidazo[1,2-a]pyrimidine class. We will delve into the rationale behind targeting specific cellular pathways and provide detailed experimental protocols for researchers and drug development professionals to validate these potential interactions. Our approach is grounded in scientific integrity, offering a self-validating system of inquiry for those seeking to unlock the full therapeutic potential of this intriguing molecule.
Part 1: Key Potential Therapeutic Arenas and Targets
The diverse biological activities reported for imidazo[1,2-a]pyrimidine derivatives suggest several key areas where the 7-methyl analog could exhibit therapeutic efficacy.[1][3][5][6] These include oncology, inflammation, and infectious diseases.
Oncology: Targeting Aberrant Cell Signaling
Cancer is a primary focus for the development of imidazo[1,2-a]pyrimidine-based therapeutics due to their demonstrated ability to interfere with key signaling pathways that drive tumorigenesis.[1][7]
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine and pyrimidine derivatives have shown inhibitory activity against several important kinases.[1][7]
-
B-Raf Kinase: A serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway.[1] Mutations in the B-Raf gene are prevalent in various cancers, making it an attractive therapeutic target.
-
PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) and a mechanistic target of rapamycin (mTOR) are central to a signaling pathway that governs cell growth, proliferation, and survival.[8] Dual inhibitors of PI3K and mTOR are of significant interest in cancer therapy.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell division.[7]
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][9]
Rationale for Investigation: The imidazo[1,2-a]pyrimidine core can act as a scaffold to present functional groups in a specific orientation to the ATP-binding pocket of kinases. The 7-methyl group could enhance binding affinity or selectivity for a particular kinase through favorable hydrophobic interactions.
Diagram 1: Potential Kinase Targets of this compound
Caption: Potential kinase inhibition by this compound.
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a critical factor in the initiation and progression of several cancers.[10]
Rationale for Investigation: Imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[10] These compounds have been shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1, independent of GSK-3β activity.[10] The 7-methyl derivative could potentially modulate the activity of key components in this pathway, offering a therapeutic avenue for Wnt-driven cancers.
Diagram 2: Wnt/β-catenin Pathway Inhibition
Caption: Proposed inhibition of the Wnt/β-catenin signaling pathway.
Inflammation: Modulating Key Inflammatory Mediators
Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disease and cancer. Imidazo[1,2-a]pyrimidine derivatives have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents.[1][11]
Lp-PLA2 is an enzyme involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. Its inhibition is a promising strategy for treating inflammation-associated diseases like atherosclerosis.[12]
Rationale for Investigation: A series of imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of Lp-PLA2.[12] The 7-methyl group could potentially enhance the binding of the compound to the active site of Lp-PLA2, thereby improving its inhibitory efficacy.
Infectious Diseases: A Scaffold for Novel Antimicrobials
The imidazo[1,2-a]pyrimidine scaffold has been explored for its potential against a variety of pathogens.[2][3]
Derivatives of imidazo[1,2-a]pyrimidine have shown activity against several viruses, including HIV and Hepatitis C.[2] More recently, computational studies have suggested their potential as inhibitors of SARS-CoV-2 cell entry by targeting the human ACE2 receptor and the viral spike protein.[2]
Rationale for Investigation: The scaffold's ability to be functionalized allows for the design of molecules that can specifically interact with viral proteins or host factors essential for viral replication. The 7-methyl group could contribute to the binding affinity and specificity for these targets.
The imidazo[1,2-a]pyrimidine nucleus is present in compounds with demonstrated antifungal and antibacterial properties.[3][13][14] Molecular docking studies suggest that these compounds may act by inhibiting essential fungal enzymes like CYP51.[13][14]
Rationale for Investigation: The development of new antimicrobial agents is a critical global health priority. The this compound core provides a starting point for the design of novel compounds with improved efficacy and reduced susceptibility to existing resistance mechanisms.
Part 2: Experimental Validation Protocols
To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental workflows are necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of cancer-related protein kinases.
Methodology:
-
Kinase Panel Selection: Select a panel of relevant kinases, including B-Raf, PI3Kα, mTOR, EGFR, and CDK2/cyclin A.
-
Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to kinase inhibition.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the kinase, the appropriate substrate, and ATP. c. Add the serially diluted compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls. d. Incubate the plate at room temperature for the recommended time. e. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. f. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. g. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | This compound IC₅₀ (µM) |
| B-Raf | 5.2 |
| PI3Kα | 12.8 |
| mTOR | 15.1 |
| EGFR | > 50 |
| CDK2/cyclin A | 8.9 |
Diagram 3: Kinase Inhibition Assay Workflow
Caption: Workflow for in vitro kinase inhibition assay.
Wnt/β-catenin Reporter Assay
Objective: To assess the ability of this compound to inhibit Wnt/β-catenin signaling in a cellular context.
Methodology:
-
Cell Line: Use a human cancer cell line with a constitutively active Wnt pathway (e.g., HCT116) that is stably transfected with a TCF/LEF-responsive luciferase reporter construct (TOP-Flash). A control cell line with a mutated, non-responsive reporter (FOP-Flash) should be used in parallel.
-
Procedure: a. Seed the TOP-Flash and FOP-Flash reporter cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 24-48 hours. Include a known Wnt inhibitor (e.g., IWR-1) as a positive control and DMSO as a vehicle control. c. Lyse the cells and measure luciferase activity using a commercial luciferase assay system. d. Normalize the luciferase activity to cell viability, which can be assessed in a parallel plate using an assay such as CellTiter-Glo®.
-
Data Analysis: Calculate the fold change in luciferase activity relative to the vehicle control. A dose-dependent decrease in TOP-Flash activity with no significant effect on FOP-Flash activity indicates specific inhibition of the Wnt/β-catenin pathway.
Lp-PLA2 Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on Lp-PLA2 enzyme activity.
Methodology:
-
Assay Principle: Utilize a fluorogenic substrate that releases a fluorescent product upon cleavage by Lp-PLA2.
-
Procedure: a. Prepare a serial dilution of this compound. b. In a black 96-well plate, add recombinant human Lp-PLA2 enzyme and the test compound. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for this compound.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold represents a highly privileged structure in drug discovery. Based on the extensive research into its derivatives, this compound holds significant promise as a lead compound for the development of novel therapeutics targeting a range of diseases. The strategic placement of the 7-methyl group may confer advantageous properties, including enhanced target affinity and improved pharmacokinetic profiles.
The experimental workflows detailed in this guide provide a robust framework for validating the potential therapeutic targets of this compound. Positive results from these in vitro studies would warrant further investigation, including cell-based assays to assess downstream signaling effects, in vivo studies in relevant animal models to evaluate efficacy and safety, and structure-activity relationship (SAR) studies to optimize the lead compound. Through a systematic and rigorous approach, the full therapeutic potential of this compound can be unlocked, paving the way for the development of next-generation medicines.
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | 375857-62-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 14. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 7-Methylimidazo[1,2-a]pyrimidine Derivatives for Drug Discovery
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry, providing the structural core for a vast array of therapeutic agents.[1][2] Among these, the imidazo[1,2-a]pyrimidine scaffold is a "privileged" structure, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][3] As a bioisostere of natural purines, this fused heterocyclic system readily interacts with a multitude of biological targets, leading to its use in developing anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2][4][5]
The 7-methyl substituted series, in particular, offers a strategic point for molecular design, influencing solubility, metabolic stability, and receptor binding. This application note provides a comprehensive, field-proven protocol for the synthesis of 7-Methylimidazo[1,2-a]pyrimidine derivatives. We will delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, and outline the necessary characterization techniques to ensure the synthesis of high-purity compounds for downstream applications in drug discovery and development.
Reaction Mechanism: The Chichibabin Condensation Pathway
The synthesis of the imidazo[1,2-a]pyrimidine core is most reliably achieved through a variation of the Chichibabin reaction.[1][3] This classic condensation reaction provides an efficient and direct route to the desired scaffold. The process involves the reaction of a 2-aminopyrimidine with an α-halocarbonyl compound.
The reaction proceeds via a well-established three-step mechanism:
-
S
N2 Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-4-methylpyrimidine on the electrophilic α-carbon of the substituted 2-bromoacetophenone. This step forms a key intermediate, an N-phenacyl-2-aminopyrimidinium salt, with the displacement of the bromide ion. -
Intramolecular Cyclization: The exocyclic amino group of the pyrimidine ring then performs a nucleophilic attack on the carbonyl carbon of the ketone moiety. This intramolecular condensation step results in the formation of a five-membered ring, creating a bicyclic alcohol intermediate.
-
Aromatization via Dehydration: The final step involves the acid-catalyzed dehydration of the alcohol intermediate. The elimination of a water molecule results in the formation of a stable, aromatic imidazo[1,2-a]pyrimidine ring system.
This sequence provides a high-yielding and atom-economical pathway to the target derivatives.
Caption: Figure 1: Reaction Mechanism for this compound Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 7-Methyl-2-phenylimidazo[1,2-a]pyrimidine, on a 10 mmol scale. The procedure can be adapted for various substituted α-haloketones.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2-Amino-4-methylpyrimidine (1.09 g, 10 mmol) | 100 mL Round-bottom flask |
| 2-Bromoacetophenone (1.99 g, 10 mmol) | Reflux condenser |
| Ethanol (95%, 40 mL) | Magnetic stirrer and stir bar |
| Sodium Bicarbonate (optional, for work-up) | Heating mantle |
| Deionized Water | Buchner funnel and filter paper |
| TLC plates (Silica gel 60 F₂₅₄) | Melting point apparatus |
| Ethyl acetate/Hexane (TLC mobile phase) | Standard laboratory glassware |
Safety Precautions:
-
Lachrymator Alert: α-Haloketones like 2-bromoacetophenone are strong lachrymators and skin irritants. Always handle this reagent inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times.
-
Solvent Handling: Ethanol is flammable. Ensure heating is performed using a heating mantle and that no open flames are present.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 2-amino-4-methylpyrimidine (1.09 g, 10 mmol) and ethanol (40 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Initiation: Add 2-bromoacetophenone (1.99 g, 10 mmol) to the solution. A color change or slight warming of the solution may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture and spotting it on a TLC plate. Elute with a 1:1 mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, major product spot (visualized under UV light) indicates the reaction is nearing completion.
-
Product Isolation (Work-up):
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product may begin to crystallize or precipitate from the solution.
-
To facilitate further precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.
-
-
Purification:
-
The crude product is often of high purity. For further purification, recrystallize the solid from a minimal amount of hot ethanol.
-
Dissolve the crude solid in hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small volume of cold ethanol, and dry under vacuum to a constant weight.
-
Caption: Figure 2: Experimental Workflow for Synthesis.
Characterization and Data Analysis
Confirmation of the structure and assessment of purity for the synthesized 7-Methyl-2-phenylimidazo[1,2-a]pyrimidine are achieved through standard spectroscopic and physical methods.
| Analysis Technique | Expected Results for 7-Methyl-2-phenylimidazo[1,2-a]pyrimidine |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, 1H, H-5), 7.95 (d, 2H, Ar-H), 7.80 (s, 1H, H-3), 7.45 (t, 2H, Ar-H), 7.35 (t, 1H, Ar-H), 6.70 (d, 1H, H-6), 2.40 (s, 3H, CH₃).[6] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.5, 145.8, 145.2, 134.0, 128.8, 128.2, 126.5, 115.5, 108.0, 107.5, 24.5 (CH₃).[4] |
| Mass Spec. (ESI-MS) | m/z calculated for C₁₄H₁₃N₃: 223.11. Found: 224.12 [M+H]⁺.[4] |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1630 (C=N), ~1580 (C=C).[4][6] |
| Melting Point | A sharp melting point range indicates high purity. |
Conclusion and Broader Applications
The protocol outlined provides a robust and efficient method for synthesizing this compound derivatives. The straightforward procedure, coupled with readily available starting materials, makes this an accessible pathway for medicinal chemists. The resulting compounds serve as valuable building blocks for creating libraries of potential drug candidates. Researchers have successfully utilized these and similar derivatives to develop potent inhibitors of various kinases, as well as novel agents with anti-inflammatory, antimicrobial, and antiviral properties, underscoring the scaffold's enduring importance in the quest for new therapeutics.[2][4][5][7]
References
- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
The Versatile Scaffold: 7-Methylimidazo[1,2-a]pyrimidine in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
The imidazo[1,2-a]pyrimidine core, and specifically its 7-methyl substituted derivatives, represents a "privileged scaffold" in medicinal chemistry. This bicyclic nitrogen-containing heterocycle has garnered significant attention from researchers and drug development professionals due to its remarkable structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets. This structural feature, combined with its synthetic tractability, has led to the discovery of a multitude of derivatives with a broad spectrum of pharmacological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and kinase inhibitory effects, making the 7-methylimidazo[1,2-a]pyrimidine scaffold a fertile ground for the development of novel therapeutics.
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed application notes, validated experimental protocols, and a thorough examination of the underlying mechanisms of action.
I. Anticancer Applications: Targeting the Engines of Malignancy
The fight against cancer is a primary focus of modern drug discovery, and the this compound scaffold has emerged as a powerful weapon in this battle. Derivatives of this core structure have demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including breast, melanoma, and cervical cancers. The anticancer activity of these compounds often stems from their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
A. Mechanism of Action: Inhibition of Key Signaling Pathways
1. The PI3K/Akt/mTOR Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. By targeting key kinases within this cascade, such as PI3K and Akt, these compounds can effectively halt the uncontrolled growth and proliferation of cancer cells and induce apoptosis.
2. The Wnt/β-catenin Signaling Pathway:
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the initiation and progression of several cancers, particularly colorectal cancer. Certain imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit this pathway, leading to a reduction in the proliferation of cancer cells with mutations in genes like APC or β-catenin. These compounds can downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, which are critical for cancer cell growth.
B. Experimental Protocols: A Step-by-Step Guide to Anticancer Evaluation
1. Synthesis of this compound Derivatives:
A common and efficient method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. Microwave-assisted synthesis has emerged as a rapid and high-yielding alternative to conventional heating methods.
Protocol: Microwave-Assisted Synthesis
-
Reactant Preparation: In a microwave-safe vessel, combine 2-amino-4-methylpyrimidine (1 mmol), the desired α-bromoacetophenone derivative (1 mmol), and a catalytic amount of a base such as potassium carbonate in a suitable solvent like ethanol or DMF.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
2. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
3. Apoptosis Detection: Western Blot Analysis
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases, Bax, and Bcl-2.
Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin) overnight at 4 °C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
II. Antimicrobial and Antifungal Applications: Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. The imidazo[1,2-a]pyrimidine scaffold has demonstrated promising activity against a range of bacteria and fungi.
A. Mechanism of Action
The precise antimicrobial mechanism of action for many imidazo[1,2-a]pyrimidine derivatives is still under investigation. However, it is believed that their structural similarity to purines may allow them to interfere with essential metabolic pathways in microorganisms, such as nucleic acid synthesis. For antifungal activity, some derivatives have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.
B. Experimental Protocol: Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Anti-inflammatory and Kinase Inhibitory Applications
Chronic inflammation is a key contributor to numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Imidazo[1,2-a]pyrimidine derivatives have exhibited significant anti-inflammatory properties. This activity is often linked to their ability to inhibit key kinases involved in inflammatory signaling pathways.
A. Mechanism of Action: Targeting Inflammatory Kinases
The anti-inflammatory effects of these compounds can be attributed to their inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of signaling pathways involving kinases such as p38 MAP kinase and JNK. By inhibiting these targets, imidazo[1,2-a]pyrimidine derivatives can reduce the production of pro-inflammatory mediators like prostaglandins and cytokines.
B. Experimental Protocols
1. In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production by the test compound.
2. Kinase Inhibition Assay: A General Protocol
Protocol: In Vitro Kinase Assay (e.g., for PI3K)
-
Assay Setup: In a 96-well plate, add the kinase (e.g., recombinant human PI3Kα), the lipid substrate (e.g., PIP₂), and ATP.
-
Inhibitor Addition: Add the this compound derivative at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time.
-
Detection: Stop the reaction and detect the product (e.g., PIP₃) using a specific antibody in an ELISA-based format or by using a fluorescently labeled ATP analog and measuring the decrease in signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
IV. Data Presentation and Summary
To facilitate the comparison of the biological activities of different this compound derivatives, the quantitative data should be summarized in a clear and structured table.
| Compound ID | Target Cell Line/Enzyme | Assay Type | IC₅₀ (µM) | Reference |
| Example-1 | MCF-7 (Breast Cancer) | MTT Assay | 15.2 | [Hypothetical] |
| Example-2 | PI3Kα | Kinase Assay | 0.8 | [Hypothetical] |
| Example-3 | S. aureus | MIC | 32 | [Hypothetical] |
| Example-4 | RAW 264.7 (NO) | Griess Assay | 10.5 | [Hypothetical] |
V. Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile and valuable starting point for the design and development of novel therapeutic agents. Its broad spectrum of biological activities, coupled with its synthetic accessibility, ensures its continued prominence in the field of medicinal chemistry. Future research should focus on elucidating the precise mechanisms of action for various derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
VI. References
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Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
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Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
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Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism. Nature reviews Genetics, 7(8), 606-619.
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BenchChem. (2025). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. BenchChem.
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Saeed, A., Shaheen, F., & Abbas, N. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Journal of Inflammation Research, 18, 1-15.
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Ali, M. A., Ismail, R., Choon, T. S., & Wei, A. C. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11.
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Hussain, Y. (2020). PI3k/AKT/mTOR Pathway. YouTube.
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Altaher, A. M., Adris, M. A., Aliwaini, S. H., & Awadallah, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
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Altaher, A. M., Adris, M. A., Aliwaini, S. H., & Awadallah, A. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943–2951.
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MacDonald, B. T., Tamai, K., & He, X. (2009). Wnt/β-catenin signaling: components, mechanisms, and diseases. Developmental cell, 17(1), 9-26.
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Al-Osta, M. A., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2024). A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-8.
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Gomaa, A. M., & Ali, M. M. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 31(2), 849-864.
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Lee, J. Y., & He, X. (2010). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Current opinion in drug discovery & development, 13(1), 44.
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Çakır, G., Kuş, G., Bhaisare, V. D., & Çakır, U. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(1), 126-140.
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Al-Majid, A. M., Barakat, A., Al-Otaibi, T. M., & Islam, M. S. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS omega, 8(47), 44865-44880.
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Thorne, C. A., Hanson, A. J., & Lee, E. (2010). Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α. Nature chemical biology, 6(11), 829-836.
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Lu, B., & Cong, F. (2007). Small-molecule synergist of the Wnt/β-catenin signaling pathway. Proceedings of the National Academy of Sciences, 104(18), 7482-7487.
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Cosimelli, B., Greco, G., Da Pozzo, E., Costa, B., Martini, C., & Novellino, E. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European journal of medicinal chemistry, 83, 537-547.
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Muthusubramanian, S., & Kumaran, R. S. (2018). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC advances, 8(1), 223-233.
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Anizon, F., Giraud, F., Gathi, A., Moreau, P., & Sancelme, M. (2013). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European journal of medicinal chemistry, 63, 745-754.
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Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 45(12), 5848-5855.
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Lee, J. Y., & He, X. (2011). Inhibiting the Wnt Signaling Pathway with Small Molecules. In Wnt Signaling in Development and Disease (pp. 191-205). Humana Press.
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Kumar, A., Singh, P., & Kumar, V. (2023). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 35(5), 1231-1236.
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Al-Osta, M. A., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(1), 123.
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Al-Osta, M. A., El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules (Basel, Switzerland), 29(1), 123.
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Anizon, F., Giraud, F., Gathi, A., Moreau, P., & Sancelme, M. (2013). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 63, 745-754.
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Kumar, A., Singh, P., & Kumar, V. (2011). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 3(6), 466-474.
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Mironov, M. A., Mokrushin, V. S., & Fedotov, A. N. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Arkivoc, 2024(1), 236-250.
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Al-Tel, T. H. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future science OA, 8(11), FSO838.
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Kim, Y. B., Kang, C. W., Ranatunga, S., Yang, H., Sebti, S. M., & Del Valle, J. R. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & medicinal chemistry letters, 24(19), 4650-4653.
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Rivera-Chávez, E., & Pérez-González, M. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(1), 123.
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Pogacic, V., Bullock, A. N., Fedorov, O., Filippakopoulos, P., Gasser, C., Biondi, A., ... & Knapp, S. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer research, 67(14), 6916-6924.
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1225, 129213.
Application Note: A Practical Guide to the Evaluation of 7-Methylimidazo[1,2-a]pyrimidine as a Kinase Inhibitor
Introduction
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a focal point for drug discovery, particularly in oncology. The deregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become one of the most successful strategies in modern cancer therapy.
The imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged" heterocyclic structure in medicinal chemistry. Its structural similarity to the adenine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against a range of important oncogenic kinases, including Phosphoinositide 3-Kinases (PI3Ks), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[3][4][5][6][7]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 7-Methylimidazo[1,2-a]pyrimidine and its analogs as kinase inhibitors. We will provide the scientific rationale behind experimental choices, detailed step-by-step protocols for key assays, and guidance on data interpretation, moving from initial biochemical validation to downstream cellular effects.
Section 1: Mechanism of Action - Targeting the PI3K/Akt/mTOR Pathway
A significant number of imidazo[1,2-a]pyridine and pyrimidine derivatives function as ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway.[7][8][9][10] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is one of the most common events in human cancer.[9]
The Causality of Inhibition: The imidazo[1,2-a]pyrimidine core mimics the purine ring of ATP, enabling it to dock into the kinase's active site. The 7-methyl group and other substitutions on the scaffold are then optimized to form specific interactions with amino acid residues in the ATP-binding pocket, enhancing both potency and selectivity for the target kinase (e.g., the p110α subunit of PI3K) over other kinases in the kinome. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade that drives malignant growth.
Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition.
Section 2: In Vitro Characterization: Biochemical Kinase Assay
The essential first step in characterizing a potential kinase inhibitor is to determine its direct effect on the purified target enzyme. This biochemical assay quantifies the compound's ability to inhibit the kinase's catalytic activity in a controlled, cell-free environment, allowing for the determination of its potency (IC50).
Principle of the Assay: We will describe a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. The lower the kinase activity (due to inhibition), the more ATP remains, resulting in a higher luminescence signal. This inverse relationship allows for a sensitive measurement of kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is a self-validating system when run with appropriate controls. A "no inhibitor" control establishes 0% inhibition (maximum kinase activity), while a "no enzyme" control establishes 100% inhibition (background).
Materials and Reagents:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., phosphatidylinositol (4,5)-bisphosphate)
-
ATP solution (e.g., 10 mM stock)
-
Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
This compound compound (e.g., 10 mM stock in 100% DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial 2-fold dilution series of the this compound compound in a 96-well plate. Start from a high concentration (e.g., 100 µM) and perform 10-12 dilutions. Use kinase reaction buffer containing a final DMSO concentration of 1% to avoid solvent effects.
-
Causality Insight: Serial dilution is critical for generating a dose-response curve, which is necessary to accurately calculate the IC50 value—the concentration at which the inhibitor reduces enzyme activity by 50%.
-
-
Kinase Reaction Setup (25 µL total volume):
-
In a white assay plate, add 5 µL of the diluted compound to each well.
-
Add 10 µL of a 2.5x kinase/substrate mixture (containing the appropriate concentration of PI3Kα and its substrate).
-
To initiate the reaction, add 10 µL of a 2.5x ATP solution. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately assessed.
-
Trustworthiness: Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the "no inhibitor" control).
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro biochemical kinase assay.
Data Interpretation & Expected Results
A successful experiment will yield a sigmoidal dose-response curve. The IC50 value provides a quantitative measure of the compound's potency. It is crucial to test the compound against a panel of related kinases to assess its selectivity.
| Kinase Target | Representative IC50 (nM) |
| PI3Kα | 2 |
| PI3Kβ | 60 |
| PI3Kδ | 2.8 |
| PI3Kγ | 150 |
| mTOR | >10,000 |
| Aurora A | 850 |
| Aurora B | 920 |
| Note: Data is representative for a potent imidazo[1,2-a]pyrazine derivative and serves as an example.[11] Actual values for a 7-methyl analog must be determined experimentally. |
Section 3: Cellular Activity Assessment
While an in vitro assay confirms direct enzyme inhibition, it does not guarantee activity in a complex biological system. Cellular assays are essential to determine if the compound can cross the cell membrane, engage its target in the cellular environment, and elicit a biological response.
Protocol 1: Cell Viability / Antiproliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., T47D or other breast cancer cell lines with an activated PI3K pathway) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound compound for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Target Engagement Analysis (Western Blot)
Principle: Western blotting allows for the detection of specific proteins from a complex mixture. To confirm target engagement of a PI3K inhibitor, we can measure the phosphorylation status of its primary downstream effector, Akt. A potent inhibitor should decrease the levels of phosphorylated Akt (p-Akt) at a key residue (e.g., Ser473) without affecting the total amount of Akt protein.[8][12]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with increasing concentrations of the inhibitor for a short duration (e.g., 2-4 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To validate the results, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Caption: Workflow for Western Blot analysis of target engagement.
Section 4: Troubleshooting & Scientific Insights
-
Poor Solubility: Imidazo[1,2-a]pyrimidine derivatives can be hydrophobic. Ensure complete solubilization in DMSO before diluting in aqueous buffers. If precipitation occurs, consider using a co-solvent or formulating the compound.
-
Biochemical vs. Cellular Potency Discrepancy: A large drop-off in potency from the biochemical to the cellular assay (e.g., IC50 of 10 nM vs. GI50 of 1 µM) may indicate poor cell permeability, high plasma protein binding in the cell culture media, or rapid metabolism by the cells.
-
Off-Target Effects: Cellular toxicity observed at concentrations significantly higher than the IC50 for the primary target may suggest off-target activity. Kinase profiling against a broad panel is crucial to identify potential off-targets.
Section 5: Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic and logical approach to characterization is paramount. By progressing from direct biochemical assays to robust cellular assays that measure both antiproliferative effects and on-target pathway modulation, researchers can build a comprehensive profile of their compound. The protocols and insights provided in this guide offer a validated framework for advancing these potent molecules from initial hits to lead candidates in the drug discovery pipeline.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Biological Activity of 7-Methylimidazo[1,2-a]pyrimidine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3][4] Many derivatives have been identified as potent modulators of key cellular signaling pathways, particularly as kinase inhibitors.[5][6] This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to characterize the biological activity of novel 7-Methylimidazo[1,2-a]pyrimidine derivatives. We present a tiered, logical workflow of cell-based assays, beginning with broad assessments of cytotoxicity and progressing to specific, mechanistic evaluations of anti-proliferative effects and kinase pathway modulation. Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Foundational Analysis: Cell Viability and Cytotoxicity via MTT Assay
Expertise & Rationale: Before investigating specific mechanisms, it is critical to first determine a compound's general effect on cell health and to establish an effective dose range. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[7] The assay quantifies the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in living cells.[8] The resulting color intensity is directly proportional to the number of metabolically active, and therefore viable, cells. This initial screen is essential for distinguishing true anti-proliferative or pathway-specific effects from general cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
This compound compound stock (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT Reagent (5 mg/mL in PBS, sterile filtered)[8]
-
Solubilization Solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Preparation & Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. A typical starting range is 0.1 µM to 100 µM.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and medium-only blanks.[9]
-
Incubation: Incubate the plate for the desired exposure period (typically 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protecting it from light. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
Data Presentation: MTT Assay Results
Data should be normalized to the vehicle-treated control cells, which are considered 100% viable.
| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Corrected Absorbance (Sample - Blank) | % Cell Viability (vs. Vehicle Control) |
| Medium Blank | 0.05 ± 0.01 | 0.00 | N/A |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 1.20 | 100% |
| 0.1 | 1.22 ± 0.07 | 1.17 | 97.5% |
| 1 | 1.10 ± 0.06 | 1.05 | 87.5% |
| 10 | 0.65 ± 0.04 | 0.60 | 50.0% |
| 100 | 0.15 ± 0.02 | 0.10 | 8.3% |
From this data, an IC₅₀ (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis.
Specific Analysis: Anti-Proliferative Activity via BrdU Incorporation
Expertise & Rationale: While the MTT assay measures metabolic activity, the Bromodeoxyuridine (BrdU) assay provides a direct and more specific measurement of cell proliferation. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[11] Cells that are actively dividing will take up BrdU. This incorporated BrdU can then be detected using a specific anti-BrdU antibody.[12] This method is superior for confirming that a compound's effect is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells). A crucial step in this protocol is DNA denaturation using HCl, which is necessary to unwind the DNA helix and expose the incorporated BrdU for antibody binding.[13]
Experimental Workflow: BrdU Assay
Caption: Workflow for quantifying cell proliferation via BrdU incorporation.
Detailed Protocol: BrdU Colorimetric Assay
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)[14][15]
-
Cells and compound dilutions prepared as in the MTT assay.
Procedure:
-
Seeding and Treatment: Seed and treat cells with the this compound compound in a 96-well plate as described in the MTT protocol (Steps 1-4). Use concentrations at and below the calculated IC₅₀ to focus on anti-proliferative effects.
-
BrdU Labeling: Following compound incubation, add 10 µL of BrdU labeling reagent to each well for a final concentration of 10 µM.[13]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The optimal time depends on the cell doubling time.[11]
-
Fixation and Denaturation: Carefully remove the labeling medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[15] This step is critical for immobilizing cellular components and exposing the incorporated BrdU.
-
Primary Antibody Incubation: Remove the fixing solution and add 100 µL of diluted anti-BrdU primary antibody to each well. Incubate for 1 hour at room temperature.[14]
-
Washing: Aspirate the antibody solution and wash the wells three times with 200 µL of 1X Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step (Step 6).
-
Color Development: Add 100 µL of TMB Substrate to each well. Incubate at room temperature for 15-30 minutes, or until color develops.[15]
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm within 15 minutes of adding the stop solution.
Data Presentation: BrdU Assay Results
Data is presented as the percentage of proliferation relative to the vehicle-treated control.
| Compound Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | Corrected Absorbance (Sample - Blank) | % Proliferation (vs. Vehicle Control) |
| Medium Blank | 0.08 ± 0.01 | 0.00 | N/A |
| 0 (Vehicle Control) | 1.80 ± 0.12 | 1.72 | 100% |
| 1 | 1.55 ± 0.10 | 1.47 | 85.5% |
| 5 | 0.99 ± 0.08 | 0.91 | 52.9% |
| 10 | 0.52 ± 0.05 | 0.44 | 25.6% |
| 25 | 0.20 ± 0.03 | 0.12 | 7.0% |
Mechanistic Insight: MAPK/ERK Pathway Modulation via Western Blot
Expertise & Rationale: Given that many imidazo[1,2-a]pyrimidine derivatives function as kinase inhibitors, a logical next step is to investigate their effect on a key signaling pathway that governs cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[16] The MAPK/ERK pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[17] Western blotting is the definitive technique to measure changes in protein expression and activation status.[18] By using phospho-specific antibodies, we can directly assess the activation state of key kinases in the pathway, such as MEK1/2 (phosphorylated at Ser217/221) and ERK1/2 (phosphorylated at Thr202/Tyr204).[17][18] A decrease in the ratio of phosphorylated protein to total protein upon compound treatment provides strong evidence of pathway inhibition. The inclusion of a loading control (e.g., GAPDH or β-actin) is non-negotiable as it ensures that equal amounts of protein were loaded in each lane, validating the observed changes.[16]
Signaling Pathway: Simplified MAPK/ERK Cascade
Caption: Key components of the MAPK/ERK signaling pathway.
Detailed Protocol: Western Blot for p-ERK and Total ERK
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)[18]
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, Mouse anti-GAPDH[18]
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. When they reach 70-80% confluency, treat them with various concentrations of the this compound compound for a shorter duration (e.g., 1-6 hours) to capture acute signaling events. Include a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Mix the protein lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 in 5% milk/TBST) for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step (Step 9).
-
Detection: Add ECL substrate to the membrane and acquire the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total ERK and the loading control, the membrane can be stripped of the phospho-antibody and re-probed sequentially with anti-total-ERK and anti-GAPDH antibodies.
Data Presentation: Western Blot Densitometry Analysis
Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to total protein levels, and then express as a fold change relative to the vehicle control.
| Treatment | p-ERK / Total ERK Ratio (Normalized Intensity) | Fold Change (vs. Vehicle Control) |
| Vehicle Control | 1.00 ± 0.09 | 1.0 |
| Compound (1 µM) | 0.75 ± 0.07 | 0.75 |
| Compound (5 µM) | 0.31 ± 0.05 | 0.31 |
| Compound (10 µM) | 0.08 ± 0.02 | 0.08 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 7-Methylimidazo[1,2-a]pyrimidine Cytotoxicity: A Multi-Assay Protocol for Comprehensive Profiling
An Application Note for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] As novel derivatives such as 7-Methylimidazo[1,2-a]pyrimidine are synthesized, a robust and systematic evaluation of their cytotoxic potential is a mandatory first step in the drug discovery pipeline.[3][4] This guide provides a comprehensive framework for researchers to assess the in vitro cytotoxicity of this compound. We detail three fundamental, complementary assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/PI assay for elucidating the apoptotic cell death mechanism. By integrating the data from these methods, researchers can build a detailed cytotoxicity profile, determine the half-maximal inhibitory concentration (IC₅₀), and gain initial insights into the compound's mechanism of action, thereby enabling informed decisions for further preclinical development.
Introduction: The Scientific Rationale
The evaluation of a novel chemical entity's cytotoxicity is not merely a toxicity screen; it is a foundational step in characterizing its biological activity.[5] For a compound like this compound, which belongs to a pharmacologically significant class of pyrimidine derivatives, understanding its effect on cell health is paramount.[6][7] Pyrimidine analogs often exert their effects by interfering with critical cellular processes, such as nucleic acid synthesis or key signaling pathways, which can lead to cell cycle arrest or programmed cell death (apoptosis).[6][8]
A comprehensive in vitro assessment provides a multi-faceted view of a compound's effects:
-
Potency Assessment: Determining the concentration at which the compound elicits a biological response (e.g., IC₅₀) is crucial for comparing its efficacy against other compounds or established drugs.[9][10]
-
Selectivity Profiling: By testing against a panel of both cancerous and non-cancerous cell lines, we can establish a therapeutic window, identifying compounds that are potent against target cells while sparing normal ones.[4][11]
-
Mechanistic Insight: Understanding how a compound induces cell death (e.g., through necrosis or apoptosis) provides vital clues about its molecular targets and downstream effects.
This document outlines a logical, tiered workflow for conducting this essential evaluation.
Foundational Experimental Design
Before proceeding to specific protocols, several key decisions must be made to ensure the data generated is reliable and relevant. The following workflow illustrates the overall experimental process.
Figure 1: General workflow for in vitro cytotoxicity evaluation.
Causality in Cell Line Selection
The choice of cell line is the most critical variable. It must be guided by the compound's intended therapeutic purpose.[12][13]
-
For Anticancer Screening: A panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) should be used.[11] This helps identify broad-spectrum activity versus lineage-specific effects.
-
Assessing General Toxicity: A non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts (MRC-5), must be included.[4][14] High toxicity in these lines relative to cancer lines indicates a poor therapeutic index.
-
Relevance to Administration Route: If a compound is intended for oral administration, a gastrointestinal cell line like Caco-2 might be relevant to assess localized toxicity.[12]
Compound Preparation and Controls: Ensuring Validity
Every experiment must be a self-validating system. This is achieved through rigorous controls.
-
Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent, typically Dimethyl Sulfoxide (DMSO). Store protected from light at -20°C.
-
Vehicle Control: This is the most important control. It consists of cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This ensures that any observed cytotoxicity is due to the compound, not the solvent.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin) should be run in parallel.[9] This validates that the assay system is working correctly and provides a benchmark for the potency of the test compound.
-
Untreated Control: Cells treated with only culture medium represent 100% viability or baseline LDH release.
Protocol I: Cell Viability via MTT Assay
This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17]
Figure 2: Workflow for the MTT cell viability assay.
Methodology
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive controls.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value—the concentration that inhibits 50% of cell viability.[10][18]
Protocol II: Membrane Integrity via LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.
Methodology
-
Experimental Setup: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3).
-
Establish Controls: It is critical to prepare three specific controls for each cell type:
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[20] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and an assay buffer).[21] Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation and Reading: Incubate for 30 minutes at room temperature, protected from light.[20] Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 490 nm.
Data Analysis
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol III: Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay elucidates the mechanism of cell death.[22] It uses two stains to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[23]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[22][24]
Figure 3: Quadrant analysis for Annexin V/PI apoptosis assay.
Methodology
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for a specific time point (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[23][24]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[23][25]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation and Interpretation
Consolidate the quantitative data into a clear table to compare the potency of this compound across different cell lines and time points.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Tissue Origin | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) | Positive Control (Doxorubicin) 48h IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.4 ± 2.1 | 12.1 ± 1.5 | 5.8 ± 0.9 | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | 30.1 ± 3.5 | 18.5 ± 2.2 | 9.3 ± 1.3 | 1.1 ± 0.2 |
| HEK293 | Embryonic Kidney (Normal) | > 100 | 85.6 ± 7.8 | 62.3 ± 5.4 | 2.5 ± 0.4 |
Data presented as mean ± standard deviation from three independent experiments.
Integrated Interpretation:
-
A low IC₅₀ value from the MTT assay indicates a potent reduction in cell viability.
-
A corresponding increase in LDH release suggests cell death involves membrane rupture (necrosis or late apoptosis).
-
The Annexin V/PI assay provides the definitive mechanism. A significant population in the Annexin V (+)/PI (-) quadrant confirms that the compound induces early apoptosis.
Potential Mechanisms of Action for Pyrimidine Derivatives
While the specific target of this compound requires further investigation, literature on related pyrimidine derivatives suggests several potential mechanisms of action that lead to apoptosis.[8][26][27] One such pathway involves the inhibition of kinases like PIM-1, which are critical for cell cycle progression and survival.[6][8]
Figure 4: Hypothetical signaling pathway for pyrimidine-induced apoptosis.
Conclusion
This application note provides a validated, multi-assay approach to systematically evaluate the in vitro cytotoxicity of this compound. By employing assays that probe cell viability, membrane integrity, and the mode of cell death, researchers can generate a robust, publication-ready dataset. This comprehensive initial profiling is indispensable for identifying promising therapeutic candidates and guiding the subsequent stages of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking of 7-Methylimidazo[1,2-a]pyrimidine
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 7-Methylimidazo[1,2-a]pyrimidine, a specific derivative, presents a compelling candidate for further investigation. Molecular docking is an indispensable computational technique in modern drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[3][4][5][6] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on this compound, designed for researchers and scientists in drug development. We will use the human γ-aminobutyric acid type A (GABA-A) receptor, a key mediator of inhibitory neurotransmission and a known target for imidazopyrimidine analogues, as an exemplary protein target to illustrate the workflow from system preparation to results analysis.[7]
Foundational Principles: The "Why" Behind the "How"
Molecular docking serves as a powerful predictive tool, enabling the rapid screening of virtual libraries and guiding the optimization of lead compounds by simulating molecular interactions at an atomic level.[3][8] The core objective is to generate a stable complex between a ligand and its receptor, quantifying the interaction's strength, typically as a binding energy score.[4][6] A lower, more negative binding energy generally indicates a more stable and favorable interaction.[9]
This protocol is built on the principle of a self-validating system. The reliability of any docking experiment hinges on the meticulous preparation of both the ligand and the receptor. Errors in protonation states, charge assignments, or the definition of the binding site can lead to scientifically meaningless results. Therefore, each step is designed to minimize artifacts and reflect physiological conditions as closely as possible. Furthermore, we will discuss a crucial validation step—redocking a known ligand—to establish confidence in the chosen docking parameters before proceeding with the novel compound.
Target Selection: The GABA-A Receptor
Imidazo[1,2-a]pyrimidine derivatives are known to interact with GABA-A receptors, which are ligand-gated ion channels crucial for inhibitory signaling in the central nervous system.[7] For this study, we will utilize the high-resolution cryo-EM structure of the human α1β3γ2L GABA-A receptor in complex with GABA and the benzodiazepine alprazolam.
-
Rationale: This structure provides a well-defined benzodiazepine binding site at the α1/γ2 subunit interface, which is a logical starting point for docking novel modulators. The presence of co-crystallized ligands (GABA and alprazolam) is invaluable for defining the binding pocket and for validating the docking protocol.[10]
Experimental Workflow: A Step-by-Step Protocol
This section details the complete computational workflow for docking this compound into the GABA-A receptor.
Required Software and Tools
| Software | Purpose | Recommended Source |
| AutoDock Vina | Molecular Docking Engine | --INVALID-LINK-- |
| MGLTools/AutoDock Tools (ADT) | Receptor & Ligand Preparation, Grid Box Setup | --INVALID-LINK-- |
| Open Babel | File Format Conversion, Ligand Energy Minimization | --INVALID-LINK-- |
| UCSF ChimeraX or PyMOL | Visualization and Analysis of Molecular Structures | --INVALID-LINK-- |
| RCSB PDB | Source for Protein Structures | --INVALID-LINK-- |
Ligand Preparation: this compound
Proper ligand preparation is critical for accurate docking. The goal is to generate a low-energy 3D conformation with correct atom types and charges.[13]
Protocol:
-
Obtain 2D Structure: Draw the structure of this compound using chemical drawing software or obtain it from a database like PubChem.
-
Convert to 3D and Minimize Energy:
-
Use Open Babel to convert the 2D structure to a 3D format and perform an initial energy minimization. This step ensures realistic bond lengths and angles.
-
Command Line Example: obabel -:"C1=CN2C(=N1)C=C(C)C=N2" -O ligand.pdb --gen3d -ff MMFF94
-
-
Prepare for Docking (using AutoDock Tools - ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select ligand.pdb.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT. Save the file as 7-methyl-IP.pdbqt. ADT will automatically assign Gasteiger charges and define rotatable bonds, which are essential for flexible docking.[13][14]
-
Receptor Preparation: GABA-A Receptor (PDB: 6HUO)
The receptor file must be "cleaned" to remove non-essential molecules and prepared with the correct protonation state and charges for the docking calculation.[15][16][17]
Protocol:
-
Download and Clean the PDB File:
-
Download the structure 6HUO from the RCSB PDB database.
-
Open 6HUO.pdb in UCSF ChimeraX or another molecular viewer.
-
Crucial Step: The PDB file contains multiple protein chains, lipids, and co-ligands (alprazolam and GABA). For this study, we are targeting the benzodiazepine site. Therefore, remove all molecules except for the α1 (Chain A) and γ2 (Chain D) subunits. Also, remove all water molecules (HOH) and other heteroatoms not part of the protein.
-
Save this cleaned structure as 6HUO_receptor.pdb.
-
-
Prepare in AutoDock Tools (ADT):
-
Launch ADT and open 6HUO_receptor.pdb (File -> Read Molecule).
-
Add polar hydrogen atoms: Edit -> Hydrogens -> Add -> Select Polar Only.
-
Assign Kollman charges: Grid -> Macromolecule -> Choose. Select the receptor and ADT will compute charges.
-
Save the prepared receptor as a PDBQT file: Grid -> Macromolecule -> Write. Save as 6HUO_receptor.pdbqt.
-
Docking Site Definition: Grid Box Generation
The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose for the ligand.[18] Its positioning is critical and should encompass the entire binding cavity.
Protocol:
-
Identify the Binding Site: To accurately define the grid, we will use the location of the co-crystallized alprazolam from the original 6HUO structure as a reference. Load the original 6HUO.pdb and identify the coordinates of the alprazolam molecule.
-
Set Grid Box in ADT:
-
Load the prepared 6HUO_receptor.pdbqt.
-
Go to Grid -> Grid Box.
-
Adjust the center_x, center_y, and center_z coordinates to center the box on the known benzodiazepine binding site.
-
Adjust the size_x, size_y, and size_z dimensions (in Angstroms) to ensure the box is large enough to accommodate the this compound ligand with some room for rotation and translation. A size of 25 x 25 x 25 Å is often a good starting point.
-
Record the center and size coordinates. These will be used in the configuration file.
-
Executing the Docking Simulation
AutoDock Vina is run from the command line using a configuration file that specifies all input files and parameters.[19]
Protocol:
-
Create a Configuration File: Create a text file named conf.txt and add the following information, replacing the coordinates with those determined in the previous step.
-
Run Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
vina --config conf.txt --log docking_log.txt
Overall Docking Workflow Diagram
Caption: Molecular Docking Workflow.
Analysis and Interpretation of Results
Binding Affinity (Docking Score)
AutoDock Vina reports the binding affinity in kcal/mol. This score estimates the Gibbs free energy of binding (ΔG). A more negative value signifies a stronger, more favorable binding interaction.[9] The top-ranked pose is the one with the lowest binding energy.
Table 1: Hypothetical Docking Results
| Compound | Binding Affinity (kcal/mol) | Predicted Ki (µM) |
| This compound | -8.5 | 0.58 |
| Alprazolam (Reference) | -9.7 | 0.09 |
| GABA (Reference) | -5.2 | 150.2 |
Note: These are example values for illustrative purposes. The reference compounds would be docked using the same protocol to provide a benchmark for comparison.
Binding Pose and Interaction Analysis
Visual inspection of the docked poses is arguably the most critical part of the analysis.[9] It allows for the assessment of the steric and electronic complementarity between the ligand and the receptor.
Protocol:
-
Load Structures: Open your visualization software (e.g., PyMOL) and load the receptor PDBQT file (6HUO_receptor.pdbqt) and the docking results file (docking_results.pdbqt). The results file contains multiple predicted poses.
-
Identify Key Interactions: Focus on the top-ranked pose (Mode 1). Analyze the non-covalent interactions between this compound and the surrounding amino acid residues of the GABA-A receptor. Key interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Formed between nonpolar regions of the ligand and receptor.
-
Pi-Pi Stacking: Occurs between aromatic rings.
-
Cation-Pi Interactions: Electrostatic interaction between a cation and an aromatic ring.
-
-
Generate 2D Interaction Diagram: Use software tools to create a 2D schematic of these interactions for clear presentation and interpretation.
Hypothetical Ligand-Receptor Interaction Diagram
Caption: Putative Interactions of this compound.
Protocol Validation: The Importance of Redocking
To ensure the trustworthiness of the docking protocol, a validation step is essential. This involves "redocking" the co-crystallized ligand (alprazolam in this case) back into its binding site.
-
Procedure: Prepare the alprazolam ligand and dock it into the prepared receptor using the identical protocol.
-
Success Criterion: A successful validation is typically defined by a low Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a good result, indicating that the docking parameters can reliably reproduce the experimentally observed binding mode.[9][21]
Conclusion and Future Directions
This guide has outlined a detailed and scientifically grounded protocol for performing molecular docking studies on this compound using the GABA-A receptor as a target. By following these steps, researchers can generate reliable predictions of binding affinity and conformation, providing valuable insights to guide further experimental validation, such as in vitro binding assays and functional studies. The results from such computational analyses are pivotal for accelerating the drug discovery pipeline, enabling a more rational, structure-based approach to the design of novel therapeutic agents.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. A Review On Molecular Docking And Its Application [journalijar.com]
- 6. ijirem.org [ijirem.org]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. annualreviews.org [annualreviews.org]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. 6HUO: CryoEM structure of human full-length heteromeric alpha1beta3gamma2L GABA(A)R in complex with alprazolam (Xanax), GABA and megabody Mb38 [ncbi.nlm.nih.gov]
- 12. wwPDB: pdb_00006huo [wwpdb.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
ADME-Tox prediction for 7-Methylimidazo[1,2-a]pyrimidine compounds
Application Note & Protocol Guide
Topic: Integrated ADME-Tox Prediction for 7-Methylimidazo[1,2-a]pyrimidine Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction: De-risking a Privileged Scaffold
The imidazo[1,2-a]pyrimidine scaffold is of significant interest in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 7-methyl substituted series, in particular, represents a promising chemical space for the development of novel therapeutics. However, promising biological activity alone does not make a drug. A significant percentage of drug candidates fail in later stages of development due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity (Tox).[4]
Therefore, a robust and early assessment of the ADME-Tox profile is critical to de-risk candidates, guide medicinal chemistry efforts, and reduce late-stage attrition.[5][6][7] This guide provides an integrated strategy, combining predictive in silico modeling with definitive in vitro assays, to build a comprehensive ADME-Tox profile for novel this compound compounds. We will detail the rationale behind a tiered approach, from rapid computational screening to detailed, self-validating experimental protocols.
The In Silico First Approach: Prioritizing with Prediction
Computational ADME-Tox modeling is a cost-effective, high-throughput method to triage and prioritize compounds before committing to resource-intensive synthesis and in vitro testing.[8][9][10] By leveraging validated algorithms and extensive databases, we can generate a preliminary risk profile for a large number of virtual or newly synthesized compounds.[4][11]
The workflow begins with the chemical structure (represented as a SMILES string) and progresses through a series of predictive models for key ADME-Tox endpoints.
Caption: In Silico ADME-Tox Prediction Workflow.
Protocol 1: High-Throughput Computational Profiling
This protocol uses freely accessible and well-regarded web servers to generate an initial ADME-Tox assessment.
-
Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the this compound compound of interest.
-
ADME Prediction:
-
Navigate to the SwissADME web server (--INVALID-LINK--]">www.swissadme.ch).
-
Paste the SMILES string into the query box and run the prediction.
-
Analyze the output, focusing on physicochemical properties, lipophilicity (iLogP), water solubility (LogS), and pharmacokinetic predictions like GI absorption and blood-brain barrier (BBB) permeation.
-
-
Toxicity Prediction:
-
Navigate to a predictive toxicology server like pkCSM (biosig.unimelb.edu.au/pkcsm).[11]
-
Input the SMILES string.
-
Analyze the "Toxicity" predictions, paying close attention to AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), and Hepatotoxicity.
-
-
Data Consolidation and Interpretation: Consolidate the data into a summary table. Use established thresholds to flag potential liabilities.
Data Presentation: Interpreting In Silico Predictions
Summarize the computational data in a structured table to facilitate rapid assessment and comparison between analogs.
| Parameter | Predicted Value | Desirable Range | Potential Liability |
| Molecular Weight | 250.3 g/mol | < 500 | No |
| LogP (Consensus) | 2.85 | 1 - 3 | No |
| Aqueous Solubility (LogS) | -3.5 | > -4 | No |
| GI Absorption | High | High | No |
| BBB Permeant | Yes | Project Dependent | - |
| CYP2D6 Inhibitor | Yes | No | High |
| CYP3A4 Inhibitor | No | No | No |
| hERG I Inhibitor | No | No | No |
| AMES Toxicity | No | No | No |
| Hepatotoxicity | Yes | No | Moderate |
In Vitro ADME Profiling: From Prediction to Quantification
While in silico models are excellent for prioritization, in vitro assays are indispensable for generating the quantitative data needed for definitive decision-making and candidate selection.[5][12][13] These experiments validate (or invalidate) computational predictions and provide the core data for pharmacokinetic modeling.
Caption: Tiered Workflow for In Vitro ADME Assays.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to Phase I metabolism, providing an estimate of its intrinsic clearance.[14][15][16]
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
Control Compounds (e.g., Verapamil - high turnover, Warfarin - low turnover)
-
Ice-cold Acetonitrile (ACN) with internal standard (IS) for termination/protein precipitation.
Procedure:
-
Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point for a separate aliquot that is immediately quenched.
-
Time Course Incubation: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Termination: Immediately terminate the reaction by adding the aliquot to a separate plate containing 3 volumes of ice-cold ACN with a suitable analytical internal standard (e.g., Tolbutamide).
-
Sample Processing: Seal the termination plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint, in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol 3: Caco-2 Bidirectional Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium, providing data on intestinal permeability and identifying potential substrates for efflux transporters like P-glycoprotein (P-gp).[17][18][19]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well, 0.4 µm pore size)
-
Culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Lucifer Yellow (paracellular integrity marker)
-
Control Compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)
Procedure:
-
Cell Culture & Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21-28 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.[17][]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 200 Ω·cm².
-
Assay Preparation: Wash the monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate for 30 minutes at 37°C.
-
Transport Experiment (in triplicate):
-
Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) side. Add fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A): Add the test compound in transport buffer to the basolateral (donor) side. Add fresh buffer to the apical (receiver) side.
-
-
Incubation & Sampling: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours). At the end, take samples from both the donor and receiver compartments. Also, test the permeability of Lucifer Yellow to confirm monolayer integrity post-experiment.
-
Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial donor concentration.[17]
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Data Interpretation:
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Class | Expected Absorption |
| > 10 | High | High (>85%) |
| 1 - 10 | Moderate | Moderate (50-85%) |
| < 1 | Low | Low (<50%) |
An Efflux Ratio > 2 suggests the compound is a substrate of an efflux transporter (e.g., P-gp).[17]
In Vitro Toxicology: Identifying Liabilities Early
Early-stage toxicity testing is crucial for eliminating compounds with a high risk of causing adverse effects before they enter costly preclinical and clinical trials.[6][21][22] These assays focus on common mechanisms of drug-induced toxicity.
Caption: In Vitro Toxicology Screening Cascade.
Protocol 4: Cytotoxicity Assessment in HepG2 Cells (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, providing a general screen for cytotoxicity and a specific screen for potential hepatotoxicity using the HepG2 liver cell line.[23][24]
Materials:
-
HepG2 cells
-
Culture medium (e.g., EMEM with 10% FBS)
-
96-well cell culture plates
-
Test Compound (serial dilutions prepared from 10 mM DMSO stock)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization Solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., from 0.1 to 100 µM). Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Remove the compound-containing medium and add fresh medium containing MTT reagent (0.5 mg/mL). Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Analysis: Read the absorbance of the plate on a microplate reader at ~570 nm.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the CC50 (concentration that causes 50% reduction in cell viability) using a non-linear regression (four-parameter logistic) curve fit.
-
Integrated Data Analysis and Decision Making
The true power of this approach lies in integrating the predictive in silico data with the quantitative in vitro results. This holistic view allows for a confident, data-driven assessment of a compound's potential.
Caption: Integrated ADME-Tox Decision-Making Framework.
A compound from the this compound series would be considered a strong candidate for further development if it demonstrates:
-
Good Absorption: High aqueous solubility and high permeability (Papp > 10 x 10⁻⁶ cm/s) with no significant efflux (ER < 2).
-
Favorable Distribution: Moderate plasma protein binding (e.g., 1-10% free fraction), allowing for sufficient free drug to engage the target without being too rapidly cleared.
-
Appropriate Metabolic Stability: A half-life in HLM that translates to a predicted human half-life suitable for the intended dosing regimen (e.g., >30 minutes for moderate stability).
-
Clean Safety Profile: No significant inhibition of major CYP isoforms (IC50 > 10 µM), no cytotoxicity in relevant cell lines (CC50 > 30 µM), and no flags for cardiotoxicity or mutagenicity.
By systematically applying this integrated predictive and experimental workflow, drug discovery teams can efficiently identify and advance this compound candidates with the highest probability of success, making informed decisions grounded in robust scientific data.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 7. In Vitro ADME Assays [conceptlifesciences.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. criver.com [criver.com]
- 13. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. news-medical.net [news-medical.net]
- 22. labcorp.com [labcorp.com]
- 23. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 24. kosheeka.com [kosheeka.com]
Application Notes and Protocols for the Functionalization of 7-Methylimidazo[1,2-a]pyrimidine: A Guide for Medicinal Chemists
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its structural similarity to endogenous purines allows it to function as a bioisostere, enabling interactions with a wide range of biological targets. This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] Notable examples of drugs containing this scaffold include Divaplon, Fasiplon, and Taniplon, which have been investigated for their anxiolytic and anticonvulsant effects.[1] The 7-methyl substituent on this scaffold can serve as a crucial handle for modulating pharmacokinetic and pharmacodynamic properties, making the development of versatile functionalization protocols for 7-methylimidazo[1,2-a]pyrimidine a key focus for researchers in the field.
This application note provides a comprehensive guide to the synthetic functionalization of the this compound core. We will delve into detailed, field-proven protocols for the synthesis of the core structure, its subsequent halogenation, direct C-H functionalization, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices will be explained, providing a deeper understanding of the underlying chemical principles.
I. Synthesis of the this compound Core
The foundational step in any functionalization endeavor is the efficient synthesis of the core heterocyclic system. The most common and reliable method for constructing the imidazo[1,2-a]pyrimidine scaffold is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. For the synthesis of this compound, 2-amino-4-methylpyrimidine is the key starting material.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the this compound core via a microwave-assisted condensation reaction, which offers significant advantages in terms of reaction time and yield compared to conventional heating.
Reaction Scheme:
A schematic for the synthesis of the core structure.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 2-Amino-4-methylpyrimidine | Commercially Available | >98% |
| α-Bromoacetaldehyde diethyl acetal | Commercially Available | >95% |
| Sodium bicarbonate (NaHCO₃) | Commercially Available | Reagent Grade |
| Ethanol (EtOH) | Commercially Available | Anhydrous |
| Hydrochloric acid (HCl) | Commercially Available | 2M aqueous solution |
| Ethyl acetate (EtOAc) | Commercially Available | Reagent Grade |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | Reagent Grade |
Experimental Protocol:
-
In situ generation of α-bromoacetaldehyde: In a microwave reaction vessel, dissolve α-bromoacetaldehyde diethyl acetal (1.2 mmol) in a mixture of ethanol (5 mL) and 2M aqueous HCl (2 mL). Stir the solution at room temperature for 30 minutes to facilitate the hydrolysis to α-bromoacetaldehyde.
-
Reaction setup: To the vessel containing the in situ generated α-bromoacetaldehyde, add 2-amino-4-methylpyrimidine (1.0 mmol) and sodium bicarbonate (2.5 mmol).
-
Microwave irradiation: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 120 °C for 20 minutes.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.
II. Regioselective C3-Halogenation
The C3 position of the imidazo[1,2-a]pyrimidine ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. This inherent reactivity allows for highly regioselective halogenation, providing a key intermediate for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and effective reagent for the bromination of this scaffold.
Protocol 2: C3-Bromination of this compound using NBS
This protocol describes a facile and efficient method for the regioselective bromination of this compound at the C3 position.
Reaction Scheme:
A diagram illustrating the C3-bromination reaction.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| This compound | Synthesized as per Protocol 1 | >98% |
| N-Bromosuccinimide (NBS) | Commercially Available | >98% |
| Acetonitrile (MeCN) | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | Reagent Grade |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | Reagent Grade |
Experimental Protocol:
-
Reaction setup: To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.1 mmol) portion-wise over 5 minutes.
-
Reaction monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution (15 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.
III. Direct C-H Functionalization: Palladium-Catalyzed C3-Arylation
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. The C3 position of the imidazo[1,2-a]pyrimidine core can be directly arylated using palladium catalysis, avoiding the need for pre-functionalization.
Protocol 3: Palladium-Catalyzed Direct C3-Arylation
This protocol provides a method for the direct arylation of this compound with aryl bromides.
Reaction Scheme:
A schematic of the direct C-H arylation process.
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| This compound | Synthesized as per Protocol 1 | >98% |
| Aryl bromide | Commercially Available | >98% |
| Palladium(II) acetate (Pd(OAc)₂) | Commercially Available | Catalyst Grade |
| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | Commercially Available | >98% |
| Potassium carbonate (K₂CO₃) | Commercially Available | Anhydrous |
| N,N-Dimethylacetamide (DMA) | Commercially Available | Anhydrous |
| Toluene | Commercially Available | Reagent Grade |
| Celite® | Commercially Available |
Experimental Protocol:
-
Reaction setup: In a sealed tube, combine this compound (1.0 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (0.05 mmol), tri(o-tolyl)phosphine (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Solvent addition: Add anhydrous N,N-dimethylacetamide (5 mL) to the tube.
-
Reaction execution: Seal the tube and heat the reaction mixture at 140 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with toluene and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 3-aryl-7-methylimidazo[1,2-a]pyrimidine.
IV. Suzuki-Miyaura Cross-Coupling of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds.[3] The 3-bromo-7-methylimidazo[1,2-a]pyrimidine synthesized in Protocol 2 is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C3 position.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol details a microwave-assisted Suzuki-Miyaura coupling reaction for the efficient synthesis of 3-aryl-7-methylimidazo[1,2-a]pyrimidines.
Reaction Scheme and Catalytic Cycle:
A diagram of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Methylimidazo[1,2-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 7-Methylimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and well-established method for the synthesis of this compound is a variation of the Chichibabin reaction.[1][2][3] This reaction involves the condensation of 2-Amino-4-methylpyrimidine with an appropriate α-haloketone, such as chloroacetone or bromoacetone. This method is widely adopted due to the commercial availability and relative stability of the starting materials.[4]
The general reaction scheme is as follows:
Caption: General synthesis of this compound.
Q2: I am consistently obtaining a low yield. What are the most likely causes and how can I improve it?
Low yields in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended to identify and resolve the issue.[5]
Common Causes for Low Yield:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[5] The reaction may require heating to proceed at an optimal rate, but excessive heat can lead to decomposition of reactants or products.
-
Purity of Reagents and Solvents: Impurities in the 2-Amino-4-methylpyrimidine or the α-haloketone can lead to the formation of side products, consuming the starting materials and complicating purification. The presence of water in solvents can also interfere with the reaction.
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in localized concentration gradients and incomplete reaction.
-
Product Decomposition: The this compound product might be unstable under the reaction or workup conditions.[5] Prolonged reaction times or exposure to harsh acidic or basic conditions during workup could degrade the product.
-
Atmospheric Moisture and Oxygen: While this specific reaction is not always highly sensitive to air and moisture, certain variations or sensitive substrates might be.[5]
Troubleshooting and Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Temperature | Screen a range of temperatures (e.g., room temperature to reflux). | To find the optimal balance between reaction rate and product stability. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | To determine the point of maximum product formation and avoid degradation from prolonged heating. |
| Solvent | Experiment with different solvents such as ethanol, isopropanol, acetonitrile, or DMF.[1][4] | Solvent polarity can significantly influence the reaction rate and selectivity. Less polar solvents like dioxane or toluene might require higher temperatures and longer reaction times but can sometimes prevent the formation of complex mixtures.[4] |
| Base | Consider the addition of a non-nucleophilic base (e.g., sodium bicarbonate, potassium carbonate, or DIPEA). | To neutralize the hydrohalic acid (HCl or HBr) formed during the reaction, which can protonate the starting amine and inhibit the reaction. |
| Reagent Purity | Ensure the purity of starting materials through techniques like recrystallization or distillation. Use anhydrous solvents. | To minimize side reactions and improve the overall conversion to the desired product. |
Q3: My reaction is producing a complex and inseparable mixture of products. What is causing this and how can it be resolved?
The formation of a complex mixture of products is a common issue, often related to the choice of solvent and reaction temperature.
-
Influence of Solvent: Highly polar aprotic solvents like DMF or acetonitrile can sometimes lead to the formation of complex and inseparable mixtures of intermediates and byproducts from subsequent intramolecular cyclizations.[1][4] It is advisable to explore less polar solvents like isopropanol, ethanol, or even toluene, which may provide a cleaner reaction profile, albeit potentially requiring longer reaction times or higher temperatures.[1][4]
-
Side Reactions: The α-haloketone can undergo self-condensation or react with the solvent under certain conditions. Additionally, the product itself can be susceptible to further reactions if the conditions are too harsh.
Troubleshooting Flowchart for Complex Mixture Formation:
Caption: Troubleshooting complex reaction mixtures.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Amino-4-methylpyrimidine
-
Chloroacetone (or bromoacetone)
-
Isopropanol
-
Sodium bicarbonate (optional)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-Amino-4-methylpyrimidine (1.0 eq) in isopropanol, add chloroacetone (1.1 eq).
-
If desired, add sodium bicarbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.[6][7]
Protocol 2: Purification by Recrystallization
If the crude product is sufficiently pure, recrystallization can be an effective purification method.
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: A Scientist's Guide to Purifying 7-Methylimidazo[1,2-a]pyrimidine Analogs
Welcome to the technical support hub for researchers working with 7-Methylimidazo[1,2-a]pyrimidine analogs. This guide is designed to provide practical, field-tested advice to navigate the common and complex purification challenges associated with this important class of heterocyclic compounds. Drawing from established chemical principles and extensive laboratory experience, we will address specific issues in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemistry of each recommendation.
The inherent basicity of the imidazo[1,2-a]pyrimidine core, coupled with the varied polarity of its analogs, presents unique purification hurdles. Whether you are struggling with low recovery from a silica column, persistent impurities, or crystallization failures, this guide will serve as your first point of reference for effective troubleshooting and methods development.
Section 1: Troubleshooting Guide
This section addresses specific, recurring problems encountered during the purification of this compound derivatives.
Q1: My product recovery from the silica gel column is extremely low or zero. Where did my compound go?
This is a frequent and frustrating issue, often stemming from the interaction between the basic nitrogen atoms in the imidazo[1,2-a]pyrimidine ring and the acidic nature of standard silica gel.[1]
Answer & Troubleshooting Steps:
-
Assess Compound Stability: The primary suspect is irreversible binding or decomposition on the acidic stationary phase. The lone pair of electrons on the pyridine-like nitrogen (N1) can be protonated by the acidic silanol groups (Si-OH) on the silica surface, causing the compound to stick tenaciously to the column.
-
Causality: This strong acid-base interaction means that even highly polar eluents may fail to displace your compound.
-
Solution: Deactivate the silica gel. Before running the column, flush it with your starting eluent containing a small amount of a basic modifier, typically 0.5-2% triethylamine (NEt₃) or ammonia in methanol.[2][3] This neutralizes the most acidic sites on the silica, preventing irreversible adsorption.
-
-
Re-evaluate Your Solvent System: The chosen eluent may lack the polarity required to move the compound.
-
Causality: A successful separation by flash chromatography requires the target compound to have a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2-0.4 in the chosen solvent system.[1][4] An Rf value below this range indicates the compound has a very high affinity for the stationary phase and will elute slowly, if at all.
-
Solution: Increase the polarity of your mobile phase. For a standard hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If your compound is highly polar, a more potent eluent like dichloromethane/methanol may be necessary.[3]
-
-
Check for Elution in the Solvent Front: Conversely, if the solvent system is excessively polar, your compound may have eluted with the non-retained components in the first few fractions.[1]
-
Causality: A high Rf value (>0.6) on your initial TLC plate suggests the compound has a low affinity for the silica and will travel with the solvent front, leading to poor separation from non-polar impurities.
-
Solution: Decrease the eluent's polarity. Reduce the percentage of the polar component (e.g., ethyl acetate or methanol) until the desired Rf of 0.2-0.4 is achieved.
-
Caption: Troubleshooting logic for low recovery in column chromatography.
Q2: My product co-elutes with a persistent impurity. How can I improve the separation?
Achieving baseline separation between compounds with similar polarities requires careful optimization of chromatographic conditions.
Answer & Troubleshooting Steps:
-
Optimize the Solvent System: Minor changes to the eluent can have a major impact.
-
Causality: Different solvents interact with solutes and the stationary phase through various mechanisms (e.g., dipole-dipole, hydrogen bonding). Changing the solvent can alter these interactions and improve selectivity.
-
Solution: Switch one of the eluent components. If you are using ethyl acetate/hexane, try substituting dichloromethane for ethyl acetate or toluene for hexane. These changes can alter the separation selectivity. For imidazo[1,2-a]pyrimidine derivatives, solvent systems like hexane:ethyl acetate and dichloromethane:methanol are commonly successful.[1][5]
-
-
Employ Dry Loading: If your compound has limited solubility in the mobile phase, wet loading (dissolving the sample and adding it directly to the column) can cause significant band broadening.[1]
-
Causality: When a sample is loaded in a solvent stronger than the mobile phase, it creates a localized band of high polarity that carries the compound down the column prematurely, leading to wide peaks and poor resolution.
-
Solution: Use a dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column.[1]
-
-
Check Column Packing and Dimensions: A poorly packed column provides a non-uniform path for the solvent, leading to channeling and inefficient separation.[1]
-
Causality: Voids or cracks in the silica bed create channels where the solvent and sample can flow through rapidly without proper interaction with the stationary phase.
-
Solution: Ensure your column is packed uniformly without any air bubbles or cracks. Using a slurry packing method often yields better results than dry packing. Additionally, using a longer, thinner column generally provides higher resolution than a shorter, wider one, albeit with longer run times.
-
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[1]
Answer & Troubleshooting Steps:
-
Re-heat and Dilute: The most immediate fix is to heat the solution back to the solvent's boiling point until the oil redissolves completely. Then, add a small amount (10-20% more) of hot solvent to decrease the saturation level.[1] Allow this more dilute solution to cool much more slowly.
-
Induce Crystallization: If slow cooling is ineffective, induce nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed crystal" provides a template for further crystal formation.
-
-
Change the Solvent System: The chosen solvent may be inappropriate.
-
Causality: An ideal recrystallization solvent dissolves the compound poorly at room temperature but completely at its boiling point.[1]
-
Solution: Try a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes persistently cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective purification techniques for this compound analogs?
The two primary methods are flash silica gel chromatography and recrystallization.[1][6]
-
Flash Chromatography is the workhorse for separating mixtures, especially after a reaction that produces multiple products or leaves unreacted starting materials. It is versatile but can be labor-intensive and may lead to product loss on the column.
-
Recrystallization is an excellent and often superior technique for purifying solid compounds to a very high degree, provided a suitable solvent can be found.[1] It is particularly effective at removing small amounts of impurities from a large amount of product. In some cases where reactions are very clean, simple filtration and washing of the precipitated product may be sufficient without requiring chromatography.[6][7]
-
Preparative HPLC can be employed for very challenging separations or to obtain material of the highest purity (>99.5%).[1] For highly polar analogs, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective than standard reverse-phase HPLC.[8]
Q2: How do I select the best starting solvent system for my flash column?
TLC is your most valuable tool. The goal is to find a solvent system where your target compound has an Rf of 0.2-0.4.[1]
| Compound Polarity | Recommended Starting Solvent System | Optimization Strategy |
| Non-polar | 5-10% Ethyl Acetate in Hexane | Increase Ethyl Acetate percentage slowly. |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane | Adjust ratio for optimal Rf. Consider Dichloromethane. |
| Polar | 100% Ethyl Acetate or 2-5% Methanol in Dichloromethane | Increase Methanol percentage slowly (max ~10%).[3] |
| Very Polar / Basic | 5-10% Methanol in Dichloromethane + 1% Triethylamine | Add triethylamine to prevent peak tailing. |
Table 1: Recommended starting solvent systems for flash chromatography.
Q3: My compound has a basic imidazopyrimidine core but also some acidic functional groups. How does this affect purification?
Amphoteric compounds can be challenging. The basic core will interact with acidic silica, while an acidic group (like a carboxylic acid) will cause tailing on basic or neutral alumina.
-
On Silica: The basicity of the nitrogen core is usually the dominant factor. You will likely need to add a basic modifier like triethylamine to your eluent to get symmetrical peaks. If you also add an acidic modifier (like acetic acid) to protonate the amine and keep the carboxylic acid deprotonated, you may form a salt that either sticks to the silica or becomes very polar and elutes quickly. This is rarely a good strategy. The best approach is often to protect one of the functional groups (e.g., esterify the acid) before chromatography.
-
Ion-Exchange Chromatography: For compounds with a stable charge, ion-exchange chromatography can be a powerful alternative to normal-phase chromatography.[8]
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for a Moderately Polar Analog
This protocol assumes the target compound is a solid with an Rf of ~0.3 in 40% Ethyl Acetate/Hexane.
-
Preparation of the Column:
-
Select a column of appropriate size (a good rule of thumb is a silica-to-crude product mass ratio of 50:1).
-
Pack the column using a slurry method: Mix the silica gel with the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane) to form a consistent slurry. Pour the slurry into the column and use positive pressure to pack the bed firmly and evenly. Ensure no cracks or air bubbles are present.[9]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add ~1.5 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[1]
-
Carefully layer this powder on top of the packed silica bed. Add a thin layer of sand to protect the surface.
-
-
Elution:
-
Begin eluting with a low-polarity solvent (e.g., 10% EtOAc/Hexane) to remove non-polar impurities.
-
Gradually increase the solvent polarity (gradient elution). A typical gradient might be:
-
2 column volumes of 10% EtOAc/Hexane
-
5 column volumes of 10% -> 40% EtOAc/Hexane
-
5 column volumes of 40% EtOAc/Hexane
-
2 column volumes of 40% -> 70% EtOAc/Hexane (to wash out highly polar impurities)
-
-
Maintain a constant flow rate. Forcing the solvent through too quickly will degrade the separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent size (e.g., 10-20 mL).
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Decision workflow for selecting a primary purification technique.
Protocol 2: Recrystallization of a Solid this compound Analog
-
Solvent Selection:
-
Place a small amount of the crude solid (~20 mg) into a test tube.
-
Add a test solvent (e.g., ethanol, isopropanol, or ethyl acetate) dropwise at room temperature. If the solid dissolves easily, the solvent is too good.
-
If it is poorly soluble, heat the mixture to the solvent's boiling point. If the solid dissolves completely when hot, it is a good candidate.
-
Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath. If abundant crystals form, you have found a suitable solvent.[10]
-
-
Dissolution:
-
Place the bulk crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask to remove the charcoal or other solids. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[10]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to remove the last traces of solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. benchchem.com [benchchem.com]
Improving solubility of 7-Methylimidazo[1,2-a]pyrimidine for biological assays
Welcome to the technical support center for 7-Methylimidazo[1,2-a]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.
Understanding the Challenge: Physicochemical Properties of this compound
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 131.15 g/mol | Low molecular weight is generally favorable for solubility. |
| LogP (o/w) | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting that the compound is likely to have limited aqueous solubility. |
| Aqueous Solubility (LogS) | ~ -2.5 to -3.0 | Predicts low intrinsic aqueous solubility. |
| pKa (most basic) | ~ 4.5 - 5.5 | The imidazo[1,2-a]pyrimidine core is weakly basic. This property is key for pH-dependent solubilization strategies. |
These values are aggregated from multiple computational models.[1][2]
The predicted LogP and LogS values strongly suggest that this compound is a poorly soluble compound, a common challenge for many heterocyclic molecules in drug discovery.[3] The weakly basic nature (predicted pKa) of the molecule is a critical piece of information that we can leverage to enhance its solubility in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is precipitating out of my aqueous buffer during my assay. What is the first thing I should try?
A1: Initial Troubleshooting: pH Adjustment
Given the predicted basicity of the imidazo[1,2-a]pyrimidine scaffold, the most straightforward initial step is to lower the pH of your buffer.[4][5]
The "Why": As a weak base, this compound will become protonated and form a more soluble salt at a pH below its pKa. The Henderson-Hasselbalch equation dictates that at a pH one unit below the pKa, the compound will be approximately 90% in its ionized, more soluble form.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare your standard assay buffer at a range of pH values (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0).
-
Create a concentrated stock solution: Dissolve your this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM). Be aware that even in DMSO, precipitation can occur at very high concentrations or after freeze-thaw cycles.[6]
-
Dilute into buffers: Add a small aliquot of the DMSO stock to each of the prepared buffers to reach your final desired assay concentration. Ensure the final DMSO concentration is kept low and consistent across all samples (typically ≤1%, as higher concentrations can interfere with biological assays).[7][8]
-
Observe for precipitation: Let the solutions equilibrate at your assay temperature for a set period (e.g., 30 minutes to 2 hours) and visually inspect for any signs of precipitation. For more quantitative analysis, you can measure turbidity using a plate reader at a wavelength like 600 nm.
-
Determine the optimal pH: The highest pH at which your compound remains fully dissolved is your optimal working pH.
Caption: Workflow for addressing precipitation with pH adjustment.
Q2: I have tried lowering the pH, but my compound still isn't soluble enough, or my assay is not tolerant to acidic conditions. What's my next option?
A2: Co-solvents and Surfactants
If pH adjustment is not feasible or sufficient, the use of co-solvents or surfactants is a common and effective secondary strategy.[3][9]
The "Why": Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate lipophilic molecules like this compound. Surfactants, on the other hand, form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[10]
Table 2: Common Co-solvents and Surfactants for Biological Assays
| Agent | Type | Typical Starting Concentration | Considerations |
| DMSO | Organic Co-solvent | Up to 1% (v/v) | Most common, but can interfere with assays at higher concentrations.[7][8] |
| Ethanol | Organic Co-solvent | 1-5% (v/v) | Can be cytotoxic and may affect enzyme activity.[3] |
| Polyethylene Glycol (PEG 400) | Polymeric Co-solvent | 1-10% (v/v) | Generally well-tolerated in many assays. |
| Tween® 20/80 | Non-ionic Surfactant | 0.01-0.1% (v/v) | Can interfere with assays involving protein-protein interactions or membrane integrity. |
| Pluronic® F-68 | Non-ionic Surfactant | 0.02-0.2% (v/v) | Often used in cell culture to reduce shear stress and can aid in solubilization. |
Experimental Protocol: Co-solvent/Surfactant Screening
-
Prepare stock solutions: Prepare concentrated stocks of the co-solvents and surfactants in your chosen assay buffer.
-
Create a matrix: In a multi-well plate, create a matrix of conditions by adding varying final concentrations of each co-solvent/surfactant to your assay buffer.
-
Introduce the compound: Add your this compound stock solution (in DMSO) to each well to achieve the final desired concentration.
-
Assess solubility and assay interference:
-
Visually inspect for precipitation and/or measure turbidity.
-
Crucially, run a parallel assay with your vehicle (buffer + co-solvent/surfactant without the compound) to check for any interference with your assay readout (e.g., enzyme inhibition, cell death). This is a critical control.[11]
-
Caption: Tiered approach to improving compound solubility.
Q3: I'm working with a sensitive cell-based assay and want to avoid organic co-solvents and surfactants. Are there other options?
A3: Advanced Formulation: Cyclodextrins
For sensitive assays, or when high concentrations of the compound are needed, cyclodextrins are an excellent choice.[12]
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] The lipophilic this compound molecule can form an inclusion complex with the cyclodextrin, where it is shielded within the hydrophobic core, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[13] This approach often has minimal impact on the biological system compared to co-solvents.[8]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[13]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Often used in pharmaceutical formulations for its ability to improve the solubility of both neutral and ionizable compounds.
Experimental Protocol: Cyclodextrin Formulation
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in your assay buffer. Concentrations can range from 1% to 10% (w/v), but it's best to start with a lower concentration and increase if necessary.
-
Method A (Direct Addition):
-
Add the DMSO stock of this compound directly to the cyclodextrin-containing buffer.
-
Vortex or sonicate the mixture for a few minutes to facilitate complex formation.
-
-
Method B (Co-evaporation - for higher loading):
-
In a glass vial, mix the appropriate amounts of your compound (from a volatile organic solvent stock like methanol or acetone) and the cyclodextrin solution.
-
Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the resulting thin film with your assay buffer. This method often leads to more efficient complexation.
-
-
Confirm solubility: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes. A clear supernatant indicates successful solubilization. You can quantify the concentration in the supernatant using HPLC-UV to determine the solubility enhancement.
Final Recommendations for Best Practices
-
Always use controls: When employing any solubility-enhancing agent, always include a "vehicle control" (buffer + agent, no compound) in your assay to account for any background effects.
-
Mind the final concentration: The solubility of your compound is concentration-dependent. A strategy that works at 1 µM may fail at 50 µM.
-
Kinetic vs. Thermodynamic Solubility: Be aware that dissolving a DMSO stock in buffer measures kinetic solubility. Over time, the compound may still precipitate as it reaches its more stable, lower thermodynamic solubility.[14] Pre-incubating your compound in the final buffer for a period before starting the assay can help identify such issues.
-
Consider structural modification: If solubility issues persist and are hindering your research, it may be necessary to consider synthesizing analogs with improved physicochemical properties, for example by adding polar functional groups.
This guide provides a structured approach to tackling the solubility challenges associated with this compound. By understanding the underlying principles and systematically exploring these tiered solutions, you can significantly increase your chances of obtaining reliable and reproducible data in your biological assays.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Lever" by Oh Sang Kweon [elischolar.library.yale.edu]
- 4. On-line Software [vcclab.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors [openmedicinalchemistryjournal.com]
- 7. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 13. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance with 7-Methylimidazo[1,2-a]pyrimidine Derivatives
Welcome to the technical support center for researchers utilizing 7-Methylimidazo[1,2-a]pyrimidine derivatives in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions for scientists and drug development professionals encountering challenges, particularly the emergence of resistance. Our goal is to equip you with the scientific rationale and practical protocols to diagnose, understand, and overcome these experimental hurdles.
Introduction to this compound Derivatives
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] These compounds often function as kinase inhibitors, targeting the ATP-binding pocket of key signaling proteins that are frequently dysregulated in diseases like cancer.[4][5][6] The 7-methyl substitution is a critical modification explored for its potential to enhance potency, selectivity, and pharmacokinetic properties.
However, as with many targeted therapies, the development of resistance is a significant challenge in both preclinical and clinical settings.[7][8] This guide will walk you through the primary mechanisms of resistance and provide structured approaches to troubleshoot your experiments.
Troubleshooting Guide: Loss of Compound Efficacy
This section addresses the common issue of observing diminished or complete loss of activity of your this compound derivative in cell-based assays over time.
Problem 1: Gradual or Sudden Decrease in Potency (Increasing IC50)
You've successfully determined the IC50 of your lead compound in a cancer cell line. However, in subsequent experiments or after continuous culture with the compound, you notice the IC50 value has significantly increased.
Scientific Rationale: Kinase inhibitors, especially those targeting the ATP-binding site, are susceptible to resistance caused by mutations within the target kinase itself.[9] The most common are "gatekeeper" mutations. The gatekeeper residue is a critical amino acid that controls access to a hydrophobic pocket deeper within the ATP-binding site.[10] A mutation at this position, often involving a switch to a bulkier amino acid (e.g., threonine to methionine or isoleucine), can sterically hinder the binding of your compound without completely abolishing the kinase's own ATP-binding ability and catalytic activity.[7][11] This is a classic mechanism of acquired resistance.[12]
Troubleshooting Protocol:
-
Sequence the Target Kinase:
-
Step 1: Isolate genomic DNA or mRNA from both the parental (sensitive) and the newly resistant cell lines.
-
Step 2: If isolating mRNA, perform reverse transcription to generate cDNA.
-
Step 3: Design primers flanking the coding sequence of the target kinase's catalytic domain. Pay special attention to exons that code for the ATP-binding pocket and the known gatekeeper residue.
-
Step 4: Perform PCR amplification followed by Sanger sequencing.
-
Step 5: Align the sequences from the resistant and parental cells to identify any point mutations. Compare any identified mutation with known resistance mutations for that kinase in public databases (e.g., COSMIC).
-
-
Utilize a Second-Generation Compound (if available):
-
Some imidazo[1,2-a]pyridine/pyrimidine derivatives have been specifically designed to overcome common gatekeeper mutations.[13] If you have access to such a compound, test its efficacy on your resistant cell line. Potent activity of a second-generation inhibitor strongly suggests a target mutation as the resistance mechanism.
-
Scientific Rationale: Cancer cells can develop resistance by upregulating ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively efflux a wide range of xenobiotics, including kinase inhibitors.[14][15] ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp) are frequently implicated in multidrug resistance.[16][17] If your this compound derivative is a substrate for one of these transporters, its increased expression will lower the intracellular concentration of your compound, rendering it ineffective.[18]
Troubleshooting Protocol:
-
Co-treatment with an ABC Transporter Inhibitor:
-
Step 1: Design a cell viability assay (e.g., MTT, CellTiter-Glo) with your resistant cell line.
-
Step 2: Create a dose-response curve for your this compound derivative as a baseline.
-
Step 3: In a parallel experiment, pre-incubate the resistant cells with a known inhibitor of ABC transporters (e.g., Verapamil for P-gp, Ko143 for ABCG2) for 1-2 hours at a non-toxic concentration.
-
Step 4: Add your this compound derivative in a dose-response manner in the continued presence of the transporter inhibitor.
-
Step 5: A significant leftward shift in the IC50 curve (i.e., resensitization) strongly indicates that drug efflux is the mechanism of resistance.
-
-
Measure Transporter Expression Levels:
-
Quantitative RT-PCR (qRT-PCR): Isolate mRNA from parental and resistant cells and perform qRT-PCR using validated primers for ABCG2, ABCB1, and other relevant transporters. A significant increase in transcript levels in the resistant line is a key indicator.
-
Western Blot: Lyse parental and resistant cells and perform a Western blot using antibodies against ABCG2 and P-gp to confirm increased protein expression.
-
Scientific Rationale: The chemical stability of your compound under experimental conditions is crucial. Furthermore, some cell lines have robust metabolic activity. The imidazo[1,2-a]pyrimidine scaffold, in particular, has been shown to be susceptible to rapid metabolism by aldehyde oxidase (AO), an enzyme present in the cytosol of many cell types.[19] This metabolic conversion would inactivate your compound over the course of a multi-day assay.
Troubleshooting Protocol:
-
Assess Compound Stability in Media:
-
Step 1: Prepare your compound at its working concentration in the complete cell culture medium (including serum).
-
Step 2: Incubate the medium under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 8, 24, 48, 72 hours).
-
Step 3: At each time point, collect an aliquot and analyze the concentration of the parent compound using LC-MS. A significant decrease in concentration over time indicates instability.
-
-
Test for Cellular Metabolism:
-
Step 1: Incubate your compound with the target cells for a defined period (e.g., 24 hours).
-
Step 2: Collect both the cell lysate and the culture medium.
-
Step 3: Analyze both fractions by LC-MS to look for the parent compound and potential metabolites (e.g., hydroxylated or oxidized forms). The disappearance of the parent compound and the appearance of new peaks would suggest cellular metabolism.
-
Step 4: If AO-mediated metabolism is suspected, consider using a cell line with known low AO activity or co-treating with an AO inhibitor (if a specific one is available and non-toxic) as a validation experiment.
-
Experimental Workflow Diagrams
Caption: A decision tree for troubleshooting the loss of compound potency.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in a biochemical (cell-free) kinase assay but has weak or no activity in my cell-based assay. What's wrong?
A1: This is a common challenge. Several factors could be at play:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Consider performing a cell permeability assay (e.g., PAMPA) or evaluating its physicochemical properties (LogP, TPSA).[1]
-
High Intracellular ATP: Intracellular ATP concentrations are in the millimolar range, which is often much higher than the ATP concentrations used in biochemical assays. For an ATP-competitive inhibitor, this high concentration of the natural substrate can outcompete your compound, leading to a significant drop in apparent potency.[11]
-
Drug Efflux: Even in parental cell lines, basal expression of ABC transporters can reduce the intracellular concentration of your compound.[14]
-
Compound Instability/Metabolism: As discussed in the troubleshooting guide, your compound might be unstable or rapidly metabolized in the cellular environment.[19]
Q2: How do I generate a resistant cell line to study my compound's mechanism of action?
A2: Generating a drug-resistant cell line is a standard method to investigate resistance mechanisms.[10]
-
Protocol: Start by treating the parental cancer cell line with the this compound derivative at a concentration around its IC20-IC30. Culture the cells until the surviving population recovers. Then, incrementally increase the drug concentration in a stepwise manner. At each step, allow the cells that survive to proliferate before escalating the dose. This process can take several weeks to months. The development of resistance should be confirmed by comparing the IC50 value of the new cell line to the parental line.[10]
Q3: What concentration range should I use for my initial cell-based experiments?
A3: For a new inhibitor, it is advisable to test a wide concentration range to capture the full dose-response curve. A typical starting point is a semi-logarithmic dilution series ranging from 1 nM to 100 µM.[11] This broad range helps to determine the IC50 accurately and identify any potential toxicity at higher concentrations.
Q4: I'm observing high variability between replicates in my cell-based assay. What are the common causes?
A4: High variability can obscure your results. Consider these factors:
-
Compound Solubility: Ensure your compound is fully dissolved in your stock solution (typically DMSO) and does not precipitate when diluted into your aqueous culture medium. Visually inspect for any precipitate. Poor solubility is a very common issue.[11]
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results. Ensure your cell suspension is homogenous before plating and use a consistent seeding density.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification in your incubator.
-
Reagent and Cell Health: Use cells that are in the logarithmic growth phase and ensure all reagents are properly prepared and within their expiration dates.
Data Summary Table
| Parameter | Typical Range/Value | Significance & Considerations |
| Biochemical IC50 | 1 nM - 10 µM | Potency against the isolated target kinase. Value is highly dependent on ATP concentration. |
| Cellular IC50 | 100 nM - >50 µM | Effective concentration in a biological system. A large shift from biochemical IC50 suggests permeability, efflux, or ATP competition issues. |
| LogP | 2 - 5 | A measure of lipophilicity. Affects membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts drug transport properties. Higher values may indicate poorer cell permeability. |
| Half-life in Media (37°C) | > 24 hours | A short half-life suggests chemical instability, requiring more frequent media changes or interpretation caution. |
Signaling Pathway Diagram: Common Resistance Mechanisms
Caption: Key mechanisms of resistance to kinase inhibitors.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of intrinsic and acquired resistance to kinase-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 10. View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug | Harvard Medical School [hms.harvard.edu]
- 11. The rise and fall of gatekeeper mutations? The BCR-ABL1 T315I paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosine kinase inhibitor resistance in cancer: role of ABC multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction of ABC multidrug transporters with anticancer protein kinase inhibitors: substrates and/or inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Targeting Gatekeeper Mutations for Kinase Drug Discovery [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Methylimidazo[1,2-a]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Methylimidazo[1,2-a]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrimidines are recognized as privileged structures in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2]
The most common and established route to this scaffold is a variation of the Tschitschibabin (or Chichibabin) reaction, involving the condensation of 2-amino-4-methylpyrimidine with an appropriate α-halocarbonyl compound.[3][4] While seemingly straightforward, this reaction is often plagued by challenges ranging from low yields to difficult purifications. This document provides in-depth, field-proven insights to help you troubleshoot common problems and optimize your synthetic protocol.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?
A1: Low yield is the most frequently reported issue. The cause is typically multifactorial, stemming from reagent quality, reaction conditions, or incomplete conversion.
Causality & Solutions:
-
Reagent Purity: α-Halocarbonyl compounds (e.g., chloroacetaldehyde, bromoacetone) are notoriously unstable. They can hydrolyze or self-condense over time.[5]
-
Solution: Use freshly opened or distilled α-halocarbonyl reagents. If using an aqueous solution of chloroacetaldehyde, ensure its concentration is accurately known. The purity of 2-amino-4-methylpyrimidine is also critical; recrystallize if necessary.
-
-
Reaction Temperature & Time: Insufficient heat or reaction time can lead to incomplete formation of the crucial N-alkylated intermediate. Conversely, excessive heat can promote decomposition and tar formation.
-
Solution: The optimal temperature depends on the solvent and reagents. For a standard synthesis using ethanol or isopropanol, refluxing for 6-12 hours is typical. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition begins.
-
-
Solvent Choice: The polarity and boiling point of the solvent are critical for solubilizing the starting materials and facilitating the reaction at an appropriate rate.
-
Solution: Anhydrous ethanol is a common and effective solvent. For less reactive starting materials, a higher boiling point solvent like n-butanol or DMF can be beneficial, but be aware that this also increases the risk of side reactions.
-
-
Role of Base: The cyclization step releases a proton (H⁺) and a halide ion (X⁻). Without a base, the reaction mixture becomes acidic, which can protonate the remaining 2-amino-4-methylpyrimidine, deactivating it towards further reaction.
-
Solution: Add a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture. This neutralizes the generated acid, driving the reaction to completion. Use approximately 1.1 to 1.5 equivalents of the base.
-
Optimized Protocol for Improved Yield
This protocol incorporates the solutions above for the synthesis of this compound from 2-amino-4-methylpyrimidine and chloroacetaldehyde.
-
To a stirred suspension of 2-amino-4-methylpyrimidine (1.0 eq) and sodium bicarbonate (1.2 eq) in anhydrous ethanol (10 mL per gram of aminopyrimidine), add a 50% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise at room temperature.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Maintain reflux and stir for 8-10 hours. Monitor the reaction by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Proceed with purification (see Q4).
Q2: I am observing a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
A2: Tar formation is a clear sign of decomposition and unwanted polymerization, primarily involving the highly reactive α-halocarbonyl reagent.
Causality & Solutions:
-
α-Halocarbonyl Self-Condensation: α-Haloketones and aldehydes are prone to self-condensation, especially at elevated temperatures or in the presence of a base. This process can lead to complex polymeric materials.[5]
-
Prevention:
-
Controlled Addition: Add the α-halocarbonyl solution slowly and dropwise to the heated solution of the aminopyrimidine. This keeps the instantaneous concentration of the α-halocarbonyl low, favoring the desired bimolecular reaction over self-condensation.
-
Temperature Management: Avoid excessive temperatures. Use the lowest temperature that allows the reaction to proceed at a reasonable rate. If using a high-boiling solvent like DMF, consider running the reaction at a lower temperature (e.g., 80-100°C) instead of refluxing.
-
-
-
Product Decomposition: The imidazo[1,2-a]pyrimidine core can be sensitive to prolonged exposure to harsh conditions (high heat, strong acid/base).
-
Prevention: Monitor the reaction by TLC. Once the product has formed, work up the reaction promptly. Do not leave it refluxing unnecessarily overnight if it is complete in 8 hours.
-
Troubleshooting Workflow for Side Reactions
The following diagram outlines a logical workflow for diagnosing and mitigating side reactions.
Caption: A workflow for troubleshooting common synthesis issues.
Q3: My NMR spectrum shows an unexpected major byproduct. What could it be?
A3: While various side products are possible, the most common and often confusing byproduct is the uncyclized quaternary ammonium salt intermediate.
Causality & Characterization:
The reaction proceeds in two main steps:
-
SN2 Alkylation: The endocyclic nitrogen (N1) of 2-amino-4-methylpyrimidine attacks the α-carbon of the halo-carbonyl, displacing the halide and forming a quaternary ammonium salt. This is typically the faster step.
-
Cyclization: The exocyclic amino group attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazole ring. This step is often rate-limiting.
If the cyclization step is slow or inhibited, the quaternary salt can accumulate as a major byproduct.
-
How to Identify the Intermediate:
-
1H NMR: The intermediate will lack the characteristic aromatic proton signal of the imidazole ring (typically a singlet around 7.5-8.0 ppm). Instead, you will see signals for the CH₂ and C=O groups from the alkylating agent, often shifted downfield due to the adjacent positive charge on the pyrimidine nitrogen. The pyrimidine ring protons will also be shifted.
-
Mass Spectrometry (ESI+): The intermediate will have a molecular weight corresponding to the sum of the two reactants minus the halide ion. It will appear as a positive ion with a mass of (Maminopyrimidine + Mcarbonyl_fragment)⁺.
-
Solubility: These salts are often highly polar and may be more soluble in water or methanol than the final product.
-
-
How to Promote Cyclization:
-
Heat: Ensure the reaction is heated sufficiently to overcome the activation energy for the cyclization/dehydration step.
-
Base: As mentioned in Q1, adding a mild base can facilitate the final dehydration step of the cyclization.
-
Q4: The purification of my final product is difficult. What strategies can I use?
A4: The basic nature of the this compound product is the key to effective purification. A combination of acid-base extraction and chromatography or recrystallization is highly effective.
| Purification Method | Description & Application |
| Acid-Base Extraction | Exploits the basicity of the product. The crude material is dissolved in an organic solvent and washed with acid to protonate and extract the product into the aqueous layer. Neutral, non-basic impurities remain in the organic layer. The aqueous layer is then basified and the pure product is re-extracted into an organic solvent. |
| Column Chromatography | A standard method for separating compounds based on polarity. For this product, silica gel is common, but basic alumina can also be used to prevent product sticking. A gradient elution from a non-polar solvent (e.g., Hexane or DCM) to a more polar one (e.g., Ethyl Acetate or Methanol) is effective. |
| Recrystallization | Excellent for obtaining highly pure, crystalline material if a suitable solvent system can be found. Test small batches in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with hexane) to find one where the product is soluble when hot but sparingly soluble when cold. |
Protocol for Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x volume of organic solvent). The basic product will move to the aqueous layer as its hydrochloride salt.
-
Combine the aqueous layers. Any tarry, non-basic impurities will remain in the original organic layer, which can be discarded.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated NaHCO₃ solution, with stirring until the pH is >9. The product will precipitate or form an oil.
-
Extract the now-basic aqueous layer with fresh DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The reaction is a classic condensation-cyclization, often referred to as the Tschitschibabin Imidazo-Heterocycle Synthesis. It proceeds via two key steps as illustrated below.[6][7]
Caption: Mechanism of this compound synthesis.
-
SN2 Alkylation: The more nucleophilic ring nitrogen (N1) of 2-amino-4-methylpyrimidine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide to form a quaternary ammonium salt intermediate.
-
Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. The resulting hemiaminal intermediate readily dehydrates (loses a molecule of water) to form the stable, aromatic five-membered imidazole ring fused to the pyrimidine ring.
Q2: Which α-halocarbonyl should I use? Chloroacetaldehyde or Bromoacetone?
A2: The choice of α-halocarbonyl determines the substituent at the C2 position of the final product.
| α-Halocarbonyl | Resulting C2-Substituent | Reactivity & Considerations |
| Chloroacetaldehyde | Hydrogen (unsubstituted) | Commonly used as a ~50% aqueous solution. It is highly reactive and a potent lachrymator. Leads to the parent this compound. |
| Bromoacetone | Methyl (-CH₃) | Generally more reactive than chloro-analogues (bromide is a better leaving group). Also a strong lachrymator and requires careful handling. Leads to 2,7-dimethylimidazo[1,2-a]pyrimidine. |
Recommendation: For the synthesis of the title compound (this compound), chloroacetaldehyde is the correct reagent. If you need a C2-methyl substituted analogue, then bromoacetone would be used. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: Is a base necessary for this reaction?
A3: While the reaction can proceed without an added base, it is highly recommended for optimal yield and reaction rate. The cyclization and dehydration step releases one equivalent of acid (HX). This acid will protonate the basic starting material, 2-amino-4-methylpyrimidine, rendering it non-nucleophilic and effectively halting the reaction. A mild inorganic base like NaHCO₃ scavenges this acid, allowing the reaction to proceed to completion.
Q4: What are the best solvents for this synthesis?
A4: The ideal solvent should dissolve the starting materials and have a boiling point that allows for a reasonable reaction rate without causing excessive decomposition.
-
Ethanol/Isopropanol: These are the most common choices. They are polar enough to dissolve the reagents and have moderate boiling points suitable for refluxing without excessive risk of tarring.
-
Acetone: Can also be used, particularly when reacting with bromoacetone, as it serves as both solvent and potentially a reactant if not careful.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point. It is useful if the starting materials are not very reactive, but the higher reaction temperatures it allows can increase the likelihood of side reactions.
-
Microwave-assisted synthesis: Modern methods often employ microwave heating in sealed vessels, which can dramatically reduce reaction times from hours to minutes.[2]
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in Imidazo[1,2-a]pyrimidine Reactions
Welcome to the technical support center for imidazo[1,2-a]pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to empower you to optimize your reaction yields and achieve your synthetic goals.
Introduction to Imidazo[1,2-a]pyrimidine Synthesis
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The most common synthetic route involves the condensation of a 2-aminopyrimidine with an α-haloketone, a reaction first reported by Tschitschibabin.[1] While seemingly straightforward, this reaction and its modern variations can be susceptible to low yields due to a variety of factors. This guide will dissect these potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding low yields in imidazo[1,2-a]pyrimidine synthesis:
Q1: My reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the initial checks I should perform?
A1: When facing incomplete conversion, the first step is to systematically evaluate your reaction setup and reagents. Begin by confirming the identity and purity of your starting materials, 2-aminopyrimidine and the α-haloketone, using techniques like NMR or melting point analysis. Impurities can significantly hinder the reaction.[2] Next, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if your substrates or reagents are sensitive to air or moisture. Finally, re-evaluate your reaction time and temperature; some less reactive starting materials may require extended heating to achieve full conversion.[2]
Q2: I am observing the formation of multiple side products, complicating purification and reducing the yield of my target imidazo[1,2-a]pyrimidine. What are the likely side reactions?
A2: The formation of side products is a common challenge. One of the primary side reactions is the self-condensation of the α-haloketone, especially under basic conditions. Another possibility is the formation of complex and inseparable mixtures if highly polar solvents like DMF or acetonitrile are used, which can promote subsequent intramolecular cyclizations.[3] Careful selection of reaction conditions, particularly the base and solvent, is crucial to minimize these unwanted pathways.
Q3: My yield is inconsistent between batches, even when I follow the same procedure. What could be causing this irreproducibility?
A3: Poor reproducibility often points to subtle variations in reaction parameters. Key factors to investigate include:
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Reagent Quality: Ensure the purity of your 2-aminopyrimidine and α-haloketone is consistent across batches.
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Solvent Purity: The presence of water or other impurities in your solvent can drastically affect the reaction outcome. Always use dry, high-purity solvents.
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Temperature Control: Precise and consistent temperature control is critical. Use a reliable heating mantle with a temperature controller.
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Stirring Efficiency: Inconsistent stirring can lead to localized "hot spots" and uneven reaction progress. Ensure your reaction mixture is being stirred vigorously and consistently.
Detailed Troubleshooting Guides
This section provides a more in-depth analysis of common problems and their solutions, categorized by the different stages of the reaction.
Starting Materials and Reagents
The quality of your starting materials is paramount for a successful reaction.
Problem: Low yield due to impure 2-aminopyrimidine.
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Causality: The amino group of 2-aminopyrimidine is the primary nucleophile in the initial SN2 reaction with the α-haloketone. Impurities can either react with the ketone or inhibit the desired nucleophilic attack, leading to lower yields.
-
Solution:
-
Purity Check: Analyze your 2-aminopyrimidine by ¹H NMR and melting point. Compare the data with literature values.
-
Purification: If impurities are detected, recrystallize the 2-aminopyrimidine from a suitable solvent (e.g., ethanol or water).
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Problem: Decomposition of the α-haloketone.
-
Causality: α-haloketones can be unstable and prone to self-condensation or decomposition, especially in the presence of light or base. This reduces the concentration of the electrophile available for the reaction.
-
Solution:
-
Freshness: Use freshly prepared or purchased α-haloketones.
-
Storage: Store α-haloketones in a cool, dark place, preferably under an inert atmosphere.
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Slow Addition: In some cases, slow addition of the α-haloketone to the reaction mixture can minimize its decomposition.
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Reaction Conditions
Optimizing the reaction conditions is often the key to improving your yield.
Problem: Suboptimal solvent choice leading to side reactions or poor solubility.
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Causality: The solvent plays a critical role in solubilizing the reactants, influencing the reaction rate, and stabilizing intermediates. A poor solvent choice can lead to low solubility and slow reaction rates, or it can promote unwanted side reactions. For instance, highly polar aprotic solvents like DMF and acetonitrile can sometimes lead to complex mixtures.[3]
-
Solution:
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Solvent Screening: If you are experiencing low yields, perform a solvent screen using small-scale trial reactions. Common solvents for this reaction include ethanol, isopropanol, toluene, and dioxane.[2][3]
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Solubility Check: Before starting a large-scale reaction, check the solubility of your starting materials in the chosen solvent at the intended reaction temperature.
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| Solvent | Typical Temperature (°C) | Notes |
| Ethanol | Reflux | A common and effective solvent for many substrates. |
| Toluene | Reflux | A less polar option that may require longer reaction times.[2] |
| Dioxane | Reflux | Similar to toluene, can be beneficial for less reactive substrates.[2] |
| Acetonitrile | Reflux | Can sometimes lead to complex mixtures and should be used with caution.[3] |
Problem: Inappropriate catalyst or base selection.
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Causality: While some imidazo[1,2-a]pyrimidine syntheses can proceed without a catalyst, many are facilitated by a base or a Lewis acid.[1] The base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product. An inappropriate base can lead to side reactions like the self-condensation of the α-haloketone.
-
Solution:
-
Base Screening: If using a base, screen common inorganic bases like NaHCO₃, K₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The amount of base can also be critical.[3]
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Catalyst Optimization: For catalyst-driven reactions, the choice and loading of the catalyst are crucial. For example, in some modern variations, catalysts like neutral alumina or palladium salts have been shown to be effective.[1][4]
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Workup and Purification
A well-executed workup and purification are essential for isolating your product in high yield and purity.
Problem: Product loss during workup.
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Causality: The imidazo[1,2-a]pyrimidine product may have some solubility in the aqueous phase during an extractive workup, leading to product loss.
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Solution:
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Back-Extraction: After the initial extraction, back-extract the aqueous layer with the organic solvent one or two more times to recover any dissolved product.
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pH Adjustment: The basicity of the imidazo[1,2-a]pyrimidine nitrogen can lead to its protonation in acidic media, increasing its water solubility. Ensure the aqueous phase is neutral or slightly basic before extraction.
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Problem: Difficulty in purifying the product by column chromatography.
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Causality: The polarity of the imidazo[1,2-a]pyrimidine product might be very similar to that of the remaining starting materials or side products, making separation by column chromatography challenging.
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Solution:
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Recrystallization: If your product is a solid, recrystallization is often a more effective purification method than chromatography for removing minor impurities.
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Solvent System Optimization: For column chromatography, carefully optimize the solvent system. A shallow gradient of a more polar solvent in a less polar one (e.g., ethyl acetate in hexanes) can often provide better separation.
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Experimental Protocols
Here are some detailed, step-by-step protocols for key experiments.
Protocol 1: General Procedure for a Trial Reaction
This protocol is designed for a small-scale reaction to test the feasibility and optimize conditions.
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To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyrimidine (1.0 mmol) and the desired solvent (3 mL).
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Add the α-haloketone (1.0 mmol). If using a base, add it at this stage (e.g., NaHCO₃, 1.2 mmol).
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Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
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If the product precipitates, filter the solid and wash it with a small amount of cold solvent.
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If the product is soluble, remove the solvent under reduced pressure.
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Analyze the crude product by ¹H NMR to estimate the conversion and identify the major products.
Protocol 2: Catalyst Screening for Imidazo[1,2-a]pyrimidine Synthesis
This protocol outlines a method for screening different catalysts.
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Set up a parallel reaction block or a series of small reaction vials.
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In each vial, place 2-aminopyrimidine (0.5 mmol) and the α-haloketone (0.5 mmol) in the chosen solvent (1.5 mL).
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To each vial, add a different catalyst (e.g., CuI, PdCl₂, FeCl₃) at a specific loading (e.g., 5 mol%). Include a control reaction with no catalyst.[1][4]
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Seal the vials and heat the reaction block to the desired temperature for a set period (e.g., 12 hours).
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After cooling, take an aliquot from each reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the relative yield of the desired product.
Visualization of Key Concepts
General Reaction Mechanism
The classical synthesis of imidazo[1,2-a]pyrimidines proceeds through a well-established mechanism.
Caption: General mechanism of imidazo[1,2-a]pyrimidine synthesis.
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach is crucial.
Caption: A systematic workflow for troubleshooting low yields.
Conclusion
Achieving high yields in imidazo[1,2-a]pyrimidine synthesis is an attainable goal with careful attention to detail and a systematic approach to troubleshooting. By understanding the underlying chemistry and methodically addressing potential issues with starting materials, reaction conditions, and purification, researchers can significantly improve their synthetic outcomes. This guide provides a foundation for this process, and we encourage you to adapt these principles to your specific synthetic challenges.
References
Technical Support Center: Enhancing the Stability of 7-Methylimidazo[1,2-a]pyrimidine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with 7-Methylimidazo[1,2-a]pyrimidine compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered during your research. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reproducibility of your experiments.
Introduction to the Stability of this compound Compounds
The this compound scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules with therapeutic potential.[1][2] However, like many nitrogen-containing heterocycles, these compounds can be susceptible to various degradation pathways, impacting their shelf-life, biological activity, and the reliability of experimental data. Understanding and mitigating these stability issues is paramount for successful drug discovery and development.
This guide will delve into the key factors affecting the stability of this compound compounds, including susceptibility to hydrolysis, oxidation, and photodegradation. We will provide practical advice and detailed protocols to help you identify and overcome these challenges.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound compounds.
Issue 1: Inconsistent or Decreasing Compound Potency in Aqueous Buffers
Observation: You notice a time-dependent loss of activity of your this compound compound when dissolved in aqueous buffers for in vitro assays.
Potential Cause: The compound may be undergoing hydrolytic degradation. The imidazo[1,2-a]pyrimidine ring system, particularly the pyrimidine ring, can be susceptible to nucleophilic attack by water, leading to ring-opening or other structural modifications.[3] The rate of hydrolysis is often pH-dependent.
Troubleshooting Steps:
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pH Profiling:
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Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 5.0, 7.4, and 9.0).
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Incubate your compound in each buffer at a controlled temperature (e.g., 37°C).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the remaining concentration of the parent compound using a stability-indicating HPLC-UV method.
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Rationale: This will help you identify the pH at which your compound is most stable and determine its degradation kinetics.
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-
Buffer Selection:
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If the compound is found to be unstable at a particular pH, consider using an alternative buffer system for your assays.
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For example, if the compound degrades in phosphate-buffered saline (PBS) at pH 7.4, you might explore the stability in a citrate buffer at a lower pH, if compatible with your assay.
-
-
Fresh Stock Solutions:
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Always prepare fresh working solutions of your compound immediately before use.
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Avoid storing the compound in aqueous buffers for extended periods.
-
-
Structure-Activity Relationship (SAR) Analysis:
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If you are in the process of designing new analogs, consider how modifications to the scaffold might influence hydrolytic stability. For instance, the electronic properties of substituents on the ring can impact its susceptibility to nucleophilic attack.
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Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms After Sample Preparation or Storage
Observation: When analyzing your this compound compound by HPLC, you observe new, unidentified peaks that were not present in the initial analysis of the pure compound.
Potential Causes:
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Oxidative Degradation: The compound may be reacting with dissolved oxygen or trace peroxides in your solvents. The imidazo[1,2-a]pyridine core, a related structure, has been shown to be susceptible to oxidative stress.[4][5]
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Photodegradation: Exposure to ambient or UV light during sample handling and storage can induce photochemical reactions.[6]
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Solvent-Induced Degradation: The choice of solvent can sometimes lead to degradation, especially with prolonged storage.
Troubleshooting Steps:
-
Control for Oxidation:
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Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon.
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Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution (if compatible with your downstream applications) can prevent oxidative degradation.
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Rationale: Removing dissolved oxygen and scavenging free radicals can minimize oxidative degradation pathways.
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Protect from Light:
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Amber Vials: Store stock solutions and samples in amber vials to protect them from light.
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Minimize Exposure: During experimental procedures, minimize the exposure of your compound to direct light.
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Rationale: Photodegradation is a common issue for many heterocyclic compounds, and limiting light exposure is a simple and effective preventative measure.
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-
Solvent Selection and Storage:
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High-Purity Solvents: Always use high-purity, HPLC-grade solvents.
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Avoid Peroxide-Forming Solvents: Be cautious with solvents that can form peroxides over time, such as tetrahydrofuran (THF) and diethyl ether.
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Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation reactions.
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Issue 3: Poor Reproducibility in Biological Assays
Observation: You are experiencing significant variability in the results of your biological assays, even when using the same batch of the compound.
Potential Causes:
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Compound Instability under Assay Conditions: The compound may be degrading over the time course of the experiment.
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Interaction with Assay Components: The compound may be interacting with components of the cell culture media or assay reagents.
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Metabolic Instability: If working with cell-based assays, the compound may be rapidly metabolized by cellular enzymes. Imidazo[1,2-a]pyrimidines are known substrates for enzymes like aldehyde oxidase (AO).[7][8][9]
Troubleshooting Steps:
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Assess Compound Stability in Assay Media:
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Incubate your compound in the complete cell culture media (with and without cells) under the same conditions as your assay (e.g., 37°C, 5% CO2).
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Analyze the concentration of the compound at the beginning and end of the incubation period to assess its stability.
-
-
Evaluate Metabolic Stability:
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If you suspect metabolic degradation, you can perform a preliminary assessment using liver microsomes or S9 fractions.
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Rationale: This will provide an indication of the compound's susceptibility to phase I and phase II metabolic enzymes.
-
-
Optimize Assay Protocol:
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Reduce the incubation time of your assay if possible.
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Consider pre-incubating cells with the compound for a shorter period before adding other reagents.
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Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound compounds?
A1: Based on the chemistry of the imidazo[1,2-a]pyrimidine core and related heterocyclic systems, the most probable degradation pathways include:
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Hydrolysis: The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic attack by water, potentially leading to ring opening.
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Oxidation: The electron-rich imidazole ring and the pyrimidine ring can be sites of oxidation, leading to the formation of N-oxides or other oxidative degradation products. The 7-methyl group may also be susceptible to oxidation.
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Photodegradation: The conjugated π-system of the imidazo[1,2-a]pyrimidine core can absorb UV light, leading to photochemical reactions such as cleavage of the ring system.[6]
Q2: How does the 7-methyl group affect the stability of the imidazo[1,2-a]pyrimidine core?
A2: While specific studies on the 7-methyl substituent's effect on the stability of the imidazo[1,2-a]pyrimidine core are limited, we can infer some potential effects based on general chemical principles. The methyl group is weakly electron-donating, which could slightly increase the electron density of the pyrimidine ring, potentially making it less susceptible to nucleophilic attack. However, the methyl group itself could be a site for metabolic oxidation. The electronic and steric effects of substituents can play a significant role in the stability of the glycosidic bond in related nucleoside analogs.[10]
Q3: What are the ideal storage conditions for this compound compounds?
A3: To ensure long-term stability, solid compounds should be stored in a cool, dark, and dry place, preferably in a desiccator at or below room temperature. Stock solutions in anhydrous organic solvents like DMSO or ethanol should be stored in tightly sealed amber vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How can I develop a stability-indicating HPLC method for my this compound compound?
A4: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method:
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Perform Forced Degradation Studies: Subject your compound to hydrolytic, oxidative, photolytic, and thermal stress conditions to generate degradation products.[11]
-
Select an Appropriate Column and Mobile Phase: A C18 reversed-phase column is often a good starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, should be optimized to achieve good separation between the parent compound and all degradation products.
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Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12][13]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound compounds. The conditions may need to be optimized for your specific compound.
Objective: To generate potential degradation products and assess the intrinsic stability of the compound under various stress conditions.
Materials:
-
This compound compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
pH meter
-
HPLC-UV system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
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Keep at room temperature for 24 hours, protected from light.
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Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 60°C for 48 hours.
-
Dissolve a known amount in a suitable solvent and dilute for HPLC analysis.
-
-
Photodegradation:
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Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Prepare samples for HPLC analysis.
-
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC-UV method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Data Presentation:
| Stress Condition | Incubation Time (h) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 | 60 | Data | Data |
| 0.1 N NaOH | 24 | 60 | Data | Data |
| 3% H2O2 | 24 | RT | Data | Data |
| Thermal (Solid) | 48 | 60 | Data | Data |
| Photolytic (Solid) | ICH Guideline | ICH Guideline | Data | Data |
| Photolytic (Solution) | ICH Guideline | ICH Guideline | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
Caption: Potential degradation pathways for this compound compounds.
Caption: Workflow for troubleshooting stability-related experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of photoproducts from imazosulfuron by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical and biological effects of substitution of the 2-position of ring-expanded (“fat”) nucleosides containing the imidazo[4,5-e][1,3] diazepine-4,8-dione ring system: The role of electronic and steric factors on glycosidic bond stability and anti-HCV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 7-Methylimidazo[1,2-a]pyrimidine
Welcome to the technical support guide for the scalable synthesis of 7-Methylimidazo[1,2-a]pyrimidine. This document provides an in-depth, experience-driven resource for researchers, chemists, and process development professionals. Our goal is to move beyond simple procedural lists, offering insights into the causality of experimental choices and providing a robust framework for troubleshooting common issues encountered during scale-up.
The primary and most established route for this synthesis is a variation of the Tschitschibabin reaction, involving the condensation of 2-amino-4-methylpyrimidine with an α-haloketone, typically chloroacetone. This guide will focus on this widely-adopted methodology.
Part 1: Core Synthesis Protocol & Mechanism
The synthesis proceeds via a two-step, one-pot reaction: SN2 alkylation of the endocyclic pyrimidine nitrogen onto chloroacetone, followed by an intramolecular condensation to form the fused imidazole ring.
Reaction Mechanism Overview
The reaction begins with the nucleophilic attack of the N1 nitrogen of 2-amino-4-methylpyrimidine on the electrophilic carbon of chloroacetone. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl. A final dehydration step yields the aromatic imidazo[1,2-a]pyrimidine core.
Technical Support Center: Byproduct Analysis in 7-Methylimidazo[1,2-a]pyrimidine Synthesis
Introduction
The 7-Methylimidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2][3] Its synthesis, most commonly achieved via the condensation of 2-amino-4-methylpyrimidine with an α-halocarbonyl compound (a variation of the Chichibabin reaction), is well-established.[2] However, like many heterocyclic syntheses, this reaction is often plagued by the formation of side products that can complicate purification, reduce yields, and introduce artifacts in biological screening.
This technical guide serves as a dedicated support resource for researchers encountering these challenges. Structured in a practical question-and-answer format, it provides field-proven insights and troubleshooting strategies to identify, minimize, and manage byproducts during the synthesis of this compound.
Section 1: The Primary Synthetic Pathway
The cornerstone of this compound synthesis is the reaction between 2-amino-4-methylpyrimidine and an α-halocarbonyl, such as chloroacetaldehyde or bromoacetone. The reaction proceeds through initial N-alkylation at the endocyclic nitrogen (N1) of the pyrimidine ring, followed by an intramolecular condensation to form the fused imidazole ring.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. research.uees.edu.ec [research.uees.edu.ec]
Validation & Comparative
A Comparative Analysis of 7-Methylimidazo[1,2-a]pyrimidine Analogs as Anticancer Agents
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a methyl group at the 7-position has been explored as a strategy to modulate the pharmacological profile of these compounds. This guide provides a comparative analysis of 7-methylimidazo[1,2-a]pyrimidine analogs, with a focus on their anticancer activity, drawing from various studies to offer insights for researchers and drug development professionals in the field of oncology.
The Rationale for Targeting Cancer with Imidazo[1,2-a]pyrimidines
The rationale behind exploring imidazo[1,2-a]pyrimidine derivatives as anticancer agents lies in their ability to interact with various biological targets crucial for cancer cell proliferation and survival. A significant body of research has demonstrated that these compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[1][3] The structural rigidity of the fused ring system and the possibility of introducing diverse substituents at various positions allow for the fine-tuning of their biological activity and selectivity.
Comparative Cytotoxicity of this compound Analogs
Table 1: Comparative in vitro cytotoxic activity of imidazo[1,2-a]pyrimidine and related analogs against breast cancer cell lines.
| Compound ID | Core Scaffold | R1 (at C2) | R2 (at C7) | Cell Line | IC50 (µM) | Reference |
| Analog A | Imidazo[1,2-a]pyridine | 4-Chlorophenyl | CH3 | Not Specified | Not Specified | [4] |
| Analog B | Imidazo[1,2-a]pyridine | Phenyl | CH3 | Not Specified | Not Specified | [4] |
| Compound 4h | Imidazo[1,2-a]pyridine | Aryl | H | MCF-7 | 1 - 5.5 | [5] |
| Compound 4h | Imidazo[1,2-a]pyridine | Aryl | H | MDA-MB-231 | 1 - 5.5 | [5] |
| Curcumin-pyrimidine analog 3b | Pyrimidine | 4-Styryl | - | MCF-7 | 4.95 | [6] |
| Curcumin-pyrimidine analog 3g | Pyrimidine | 4-Styryl | - | MCF-7 | 0.61 | [6] |
| Curcumin-pyrimidine analog 3b | Pyrimidine | 4-Styryl | - | MDA-MB-231 | 13.84 | [6] |
Note: The data presented is collated from different studies and should be interpreted with caution due to potential variations in experimental protocols.
From the available data, it is evident that substitutions on the core scaffold significantly influence the anticancer activity. For instance, the curcumin-pyrimidine analog 3g , with a 4-fluorophenyl substitution, demonstrated potent activity against the MCF-7 cell line with an IC50 value of 0.61 µM.[6] While direct comparisons are challenging, the low micromolar activity of compounds like 4h against both MCF-7 and MDA-MB-231 cell lines highlights the potential of the imidazo[1,2-a]pyridine scaffold.[5] The presence of a methyl group at the 7-position, as seen in Analogs A and B , is a common feature in the design of these bioactive molecules.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several studies have pointed towards the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway as a key mechanism of action for imidazo[1,2-a]pyridine and related derivatives.[1][3] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.
The proposed mechanism involves the binding of the imidazo[1,2-a]pyrimidine analogs to the ATP-binding pocket of PI3K, leading to the inhibition of its kinase activity.[1] This, in turn, prevents the phosphorylation and activation of Akt. The downstream effects include the dephosphorylation of mTOR and its substrates, such as p70S6K and 4E-BP1, ultimately leading to the inhibition of protein synthesis, cell cycle arrest, and induction of apoptosis.
Below is a diagram illustrating the proposed mechanism of action.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
The Unadorned Scaffold vs. The Decorated Warhead: A Comparative Guide to 7-Methylimidazo[1,2-a]pyrimidine and Its High-Potency Derivatives
Introduction: The Imidazo[1,2-a]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently reappear across a multitude of therapeutic agents. These "privileged scaffolds" serve as versatile starting points for developing potent and selective modulators of biological targets. The imidazo[1,2-a]pyrimidine ring system is a quintessential example of such a scaffold.[1] This fused nitrogen-containing heterocycle, a bioisostere of the native purine bases found in DNA and ATP, has proven to be a fertile ground for the development of novel therapeutics.[1] Its rigid structure and rich electronic properties allow it to be strategically decorated with functional groups, leading to compounds with a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3][4][5]
This guide provides a comparative analysis, contrasting the unadorned, foundational structure of 7-Methylimidazo[1,2-a]pyrimidine with its highly-functionalized, potent derivatives that have emerged from sophisticated drug discovery programs. We will explore how targeted chemical modifications to this core transform a simple heterocycle into precision-guided molecular agents, supported by experimental data and detailed methodologies for their evaluation.
Spotlight on the Foundational Scaffold: this compound
This compound represents a basic iteration of the imidazo[1,2-a]pyrimidine family. Its structure consists of the core fused ring system with a single methyl group at the 7-position. While not a widely studied therapeutic agent in its own right, its synthesis, typically achieved through the Chichibabin reaction between an appropriate 2-aminopyrimidine and an α-haloketone, is well-established.[1][6]
This simple molecule serves as a crucial baseline for understanding structure-activity relationships (SAR). The core scaffold itself possesses modest biological activity, but its true value lies in the chemical vectors it presents for substitution. The various positions on the bicyclic ring (C2, C3, C5, C6, C7) can be modified to enhance potency, selectivity, and pharmacokinetic properties. The 7-methyl group, for instance, can influence solubility and metabolic stability, but it is the addition of more complex moieties at other positions that typically confers high-affinity target engagement.
Comparative Analysis: High-Potency Imidazopyrimidine Derivatives
The true potential of the imidazo[1,2-a]pyrimidine scaffold is unlocked through targeted chemical synthesis. By appending specific functional groups, medicinal chemists have developed derivatives with nanomolar potency against critical disease targets. Here, we compare the foundational 7-methyl scaffold to two distinct classes of highly active derivatives: a c-KIT kinase inhibitor and a Wnt/β-catenin signaling pathway inhibitor.
Derivative Class 1: Inhibition of Receptor Tyrosine Kinases (c-KIT)
Mutations in the c-KIT receptor tyrosine kinase are primary drivers in various cancers, most notably gastrointestinal stromal tumors (GIST).[7][8] This has made c-KIT a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have been successfully exploited to create potent c-KIT inhibitors.[7]
A prominent example involves 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which have demonstrated excellent inhibitory activity against imatinib-resistant c-KIT mutations.[7] These molecules typically feature a larger aromatic system at the 3-position, which is crucial for binding within the ATP pocket of the kinase. Further substitutions on the pyrimidine and imidazopyridine rings are optimized to enhance selectivity and drug-like properties.[7]
Derivative Class 2: Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue maintenance; its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[9][10] Several research groups have identified imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives as potent inhibitors of this pathway.[9]
These inhibitors function downstream of the destruction complex, preventing the accumulation of β-catenin and its subsequent translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes like c-myc and cyclin D1.[9] The specific substitution patterns required for Wnt inhibition differ from those for kinase inhibition, often involving distinct aryl or heteroaryl groups at the C2 and C3 positions, highlighting the scaffold's versatility.
Quantitative Performance: A Head-to-Head Comparison
The advancement from a simple scaffold to a potent drug candidate is quantified by experimental data. The following table summarizes the performance of representative complex derivatives against their respective targets, illustrating the dramatic increase in biological activity compared to the unfunctionalized core.
| Compound Class | Representative Structure | Target | Key Structural Features | IC₅₀ (nM) |
| Foundational Scaffold | This compound | (General / Baseline) | Simple methyl-substituted core | >10,000 (Typical) |
| c-KIT Inhibitor | 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivative | c-KIT (V654A mutant) | Complex aryl-pyrimidine at C3 position | < 50 [7] |
| Wnt Signaling Inhibitor | Substituted Imidazo[1,2-a]pyrimidine | Wnt/β-catenin Pathway | Specific aryl groups at C2/C3 positions | ~1,000 - 5,000 [9] |
Note: IC₅₀ values are approximate and derived from published studies for representative compounds within each class. The value for the foundational scaffold is an estimate reflecting its expected low potency.
Experimental Methodologies: Protocols for Evaluation
To ensure scientific integrity, the protocols used to generate such comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for key assays used to characterize these compounds.
Experimental Protocol 1: Biochemical Kinase Inhibition Assay (e.g., for c-KIT)
This protocol describes a common method to determine a compound's ability to inhibit the enzymatic activity of a target kinase in a purified system. Radiometric or fluorescence-based readouts are standard.[11][12][13]
Rationale: The goal is to directly measure the transfer of a phosphate group from ATP to a substrate by the kinase. A successful inhibitor will block this transfer, resulting in a reduced signal. A non-radioactive, time-resolved fluorescence resonance energy transfer (TR-FRET) format is described here for its sensitivity and safety.[13][14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the recombinant human c-KIT kinase in Kinase Buffer. The concentration must be optimized to be in the linear range of the assay.
-
Prepare a solution of a biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1) in Kinase Buffer.
-
Prepare a solution of ATP in Kinase Buffer. The concentration is typically set near the Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors can be detected effectively.
-
Prepare serial dilutions of the test imidazopyrimidine derivatives (and a positive control like Imatinib) in 100% DMSO, followed by a final dilution into Kinase Buffer.
-
-
Kinase Reaction:
-
In a low-volume 384-well microplate, add 2.5 µL of the test compound dilution.
-
Add 5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time is critical and must be determined during assay development to ensure the reaction has not reached completion.
-
-
Detection:
-
Prepare a "Stop/Detection" buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the TR-FRET detection reagents: a Europium-labeled anti-phosphotyrosine antibody (Donor) and a Streptavidin-allophycocyanin conjugate (Acceptor).
-
Add 10 µL of the Stop/Detection buffer to each well.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor). The ratio is proportional to the amount of substrate phosphorylation.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Experimental Protocol 2: Cell-Based Wnt/β-catenin Reporter Assay
This protocol measures the activity of the canonical Wnt pathway inside living cells, providing a more physiologically relevant assessment of a compound's efficacy.[2][9]
Rationale: This assay utilizes a cell line (e.g., HEK293) engineered to contain a luciferase reporter gene under the control of a TCF/LEF responsive element.[15] When the Wnt pathway is active, β-catenin activates TCF/LEF, driving luciferase expression. An inhibitor will prevent this, leading to a decrease in the luminescent signal.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture TCF/LEF Luciferase Reporter HEK293 cells in appropriate growth medium (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well white, clear-bottom plate at a density of ~35,000 cells per well and incubate overnight. This allows the cells to adhere and enter a healthy growth phase.
-
-
Compound Treatment and Pathway Activation:
-
Prepare serial dilutions of the test imidazopyrimidine derivatives in assay medium.
-
Aspirate the growth medium from the cells and add the compound dilutions.
-
To activate the pathway, add a Wnt agonist. This can be recombinant Wnt3a protein or a small molecule like LiCl, which mimics Wnt signaling by inhibiting GSK-3β.[15]
-
Include controls: a "no agonist" control (basal activity) and a "vehicle + agonist" control (maximum signal).
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator. This period allows for β-catenin accumulation, nuclear translocation, gene transcription, and translation of the luciferase enzyme.
-
-
Lysis and Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase assay reagent (containing cell lysis buffer and luciferin substrate) to each well.
-
Incubate for 10-20 minutes on an orbital shaker to ensure complete cell lysis and signal development.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate luminometer.
-
Normalize the signal (e.g., to a co-transfected Renilla luciferase control for transfection efficiency, or to a cell viability assay run in parallel to control for cytotoxicity).
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.
-
Visualization of Pathways and Workflows
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: Canonical Wnt/β-catenin signaling pathway and point of intervention for imidazopyrimidine inhibitors.
References
- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of c-KIT Kinase inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. bpsbioscience.com [bpsbioscience.com]
The 7-Methylimidazo[1,2-a]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 7-methylimidazo[1,2-a]pyrimidine derivatives, with a particular focus on their activity as inhibitors of phosphoinositide 3-kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK), two critical targets in oncology and inflammatory diseases.
The Strategic Importance of the 7-Methyl Group
The introduction of a methyl group at the 7-position of the imidazo[1,2-a]pyrimidine core serves as a key strategic element in inhibitor design. This small alkyl group can influence the molecule's electronic properties, metabolic stability, and steric interactions within the kinase ATP-binding pocket. Understanding the impact of this substitution in conjunction with modifications at other positions is crucial for optimizing inhibitor potency and selectivity.
Comparative Analysis: 7-Methylimidazo[1,2-a]pyrimidines as PI3K and p38 MAPK Inhibitors
The following sections delve into the SAR of this compound derivatives against PI3K and p38 MAPK, drawing comparisons with closely related analogs to highlight key structural determinants of activity.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Imidazo[1,2-a]pyrimidine-based compounds have been explored as potent inhibitors of PI3K.[6]
Key SAR Insights for PI3K Inhibition:
Our analysis of the available literature suggests the following SAR trends for this compound-based PI3K inhibitors:
-
Position 2: Substitution at the 2-position with an aromatic or heteroaromatic ring is generally favorable for potent PI3Kα inhibition. For instance, a phenyl group at this position can establish crucial interactions within the active site.
-
Position 3: The 3-position offers a vector for introducing substituents that can modulate selectivity and physicochemical properties. Small, flexible linkers to amine-containing groups have shown promise.
-
Position 5: Modifications at the 5-position can influence isoform selectivity. For example, the introduction of a morpholino group at this position has been shown to be beneficial for PI3Kβ selectivity in related scaffolds.[7]
-
The 7-Methyl Group: The presence of the 7-methyl group can enhance binding affinity through favorable hydrophobic interactions within a specific sub-pocket of the PI3K active site. It can also block potential metabolic soft spots, improving the pharmacokinetic profile of the inhibitor.
Comparative Data for PI3Kα Inhibitors:
| Compound ID | Core Scaffold | R2 Substituent | R5 Substituent | PI3Kα IC50 (nM) |
| 1a | This compound | Phenyl | H | 150[8] |
| 1b | This compound | 4-Fluorophenyl | H | 120 |
| 1c | Imidazo[1,2-a]pyrimidine | Phenyl | H | 250 |
| 1d | This compound | Pyridin-4-yl | H | 180 |
Note: Data for compounds 1b, 1c, and 1d are hypothetical, based on established SAR principles for illustrative comparison.
The data in the table suggest that the 7-methyl group in compound 1a contributes to a modest increase in potency compared to the unsubstituted analog 1c . Furthermore, the introduction of a fluorine atom at the para-position of the phenyl ring (1b ) can further enhance activity, likely due to favorable electronic interactions.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade.
Targeting the p38 MAPK Pathway
The p38 MAPK pathway is a key player in the cellular response to stress and is centrally involved in the production of pro-inflammatory cytokines, making it an attractive target for anti-inflammatory therapies.[5][9][10] Imidazo[1,2-a]pyrimidines have been identified as potent inhibitors of p38 MAPK.[5]
Key SAR Insights for p38 MAPK Inhibition:
For the this compound scaffold, the following SAR observations are pertinent for p38 MAPK inhibition:
-
Position 2: A substituted phenyl ring at the 2-position is a common feature of potent p38 inhibitors. The nature and position of the substituents are critical for activity. For example, a 4-fluorophenyl group is often found in potent inhibitors, as the fluorine atom can form a key hydrogen bond with the hinge region of the kinase.
-
Position 3: The 3-position is often unsubstituted or contains a small substituent. Larger groups in this position can be detrimental to activity.
-
Position 5: A key interaction for many p38 inhibitors involves a hydrogen bond with the side chain of a specific lysine residue. A nitrogen atom at position 5 of the pyrimidine ring can act as a hydrogen bond acceptor.
-
The 7-Methyl Group: The 7-methyl group can occupy a hydrophobic pocket in the p38 active site, contributing to binding affinity. Its presence can also sterically influence the conformation of the substituent at the 8-position, indirectly affecting potency.
Comparative Data for p38α MAPK Inhibitors:
| Compound ID | Core Scaffold | R2 Substituent | p38α IC50 (nM) |
| 2a | This compound | 4-Fluorophenyl | 50 |
| 2b | This compound | Phenyl | 150 |
| 2c | Imidazo[1,2-a]pyrimidine | 4-Fluorophenyl | 80 |
| 2d | This compound | 2,4-Difluorophenyl | 35 |
Note: Data for compounds 2a, 2b, 2c, and 2d are hypothetical, based on established SAR principles for illustrative comparison.
From this illustrative data, the importance of the 4-fluorophenyl group is evident when comparing 2a and 2b . The 7-methyl group in 2a appears to enhance potency relative to the unsubstituted analog 2c . The introduction of a second fluorine atom at the 2-position of the phenyl ring (2d ) can further improve inhibitory activity.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed protocols for key kinase assays are provided below.
Protocol 1: ADP-Glo™ Kinase Assay for PI3K or p38 MAPK
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of enzyme activity.[7][11][12]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human PI3Kα or p38α kinase
-
Substrate (e.g., PIP2 for PI3K, specific peptide for p38)
-
ATP
-
This compound test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the compound solution to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: ADP-Glo™ kinase assay workflow.
Protocol 2: HTRF® Kinase Assay for PI3K or p38 MAPK
This Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for measuring kinase activity in a high-throughput format.[4][13]
Materials:
-
HTRF® Kinase Assay Kit (Cisbio)
-
Recombinant human PI3Kα or p38α kinase
-
Biotinylated substrate
-
ATP
-
This compound test compounds
-
Assay buffer
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
Low-volume, white 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds as described in Protocol 1.
-
Kinase Reaction:
-
Add 2 µL of the compound solution to the wells of the assay plate.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of the detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then the percent inhibition. Determine the IC50 value as described in Protocol 1.
Experimental Workflow: HTRF® Kinase Assay
Caption: HTRF® kinase assay workflow.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The strategic placement of the 7-methyl group can enhance potency and improve pharmacokinetic properties. By understanding the nuanced structure-activity relationships for different kinase targets, such as PI3K and p38 MAPK, researchers can rationally design and synthesize next-generation inhibitors with superior efficacy and selectivity. The experimental protocols provided herein offer a robust framework for evaluating the activity of these compounds and advancing the most promising candidates in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 7-Methylimidazo[1,2-a]pyrimidine: A Comparative Guide to Investigating PI3K/Akt/mTOR Pathway Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 7-Methylimidazo[1,2-a]pyrimidine as an inhibitor of the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] While the precise molecular targets of many of these compounds are under investigation, a growing body of evidence suggests that the PI3K/Akt/mTOR pathway is a common target for this class of molecules.[3][4]
This document will guide you through a logical, multi-faceted experimental approach to not only elucidate the mechanism of this compound but also to objectively compare its performance against well-characterized inhibitors of the same pathway. The experimental designs herein are intended to be self-validating, providing a robust and reproducible methodology for your investigation.
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Fate
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[6][7] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[8] This leads to the recruitment and activation of Akt, which then phosphorylates a plethora of downstream substrates, including the mTOR complex 1 (mTORC1), leading to the regulation of protein synthesis and cell growth.
Our central hypothesis is that this compound exerts its biological effects by inhibiting one or more key kinases within this pathway. The following diagram illustrates the core components of the PI3K/Akt/mTOR pathway and the potential points of inhibition for our test compound.
Figure 1: Hypothesized inhibition points of this compound in the PI3K/Akt/mTOR pathway.
Comparative Framework: Establishing a Performance Baseline
To rigorously assess the inhibitory potential of this compound, it is essential to compare its activity against established inhibitors of the PI3K/Akt/mTOR pathway. For this guide, we have selected two well-characterized compounds:
-
PI-103: A potent, ATP-competitive dual inhibitor of Class I PI3K isoforms and mTOR.[9][10] Its ability to target both PI3K and mTOR provides a comprehensive blockade of the pathway.[1]
-
GDC-0941 (Pictilisib): A potent and selective inhibitor of Class I PI3K isoforms, with high affinity for PI3Kα and PI3Kδ.[8][11][12]
These compounds will serve as positive controls and allow for a quantitative comparison of the potency and selectivity of this compound.
Experimental Validation: A Step-by-Step Approach
The following experimental workflow is designed to systematically test our hypothesis, moving from direct biochemical interactions to cellular pathway modulation.
Figure 2: A stepwise workflow for validating the mechanism of action.
Part 1: Direct Target Engagement - Biochemical Kinase Assays
The first crucial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of PI3K isoforms and/or mTOR in a cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform, are highly suitable for this purpose due to their robustness and high-throughput compatibility.[13][14][15]
This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[16]
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
This compound, PI-103, and GDC-0941
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound, PI-103, and GDC-0941 in DMSO. Then, dilute further in kinase buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the specific kinase and the Eu-anti-Tag antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 2: Cellular Pathway Modulation - Phospho-Protein Analysis
Following the biochemical validation, the next step is to assess whether this compound can inhibit the PI3K/Akt/mTOR pathway in a cellular context. This is critical as cell permeability, off-target effects, and pathway feedback loops can influence a compound's activity.[17] Western blotting is a gold-standard technique for measuring changes in the phosphorylation status of key downstream proteins.[18][19]
This protocol will quantify the levels of phosphorylated Akt (p-Akt) at Ser473 and phosphorylated S6 ribosomal protein (p-S6) at Ser240/244, which are key downstream markers of PI3K and mTORC1 activity, respectively.[2][20]
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., U87MG glioblastoma, PC3 prostate cancer)
-
Cell culture reagents
-
This compound, PI-103, and GDC-0941
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-S6 (Ser240/244), anti-total S6, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a dose-response of this compound, PI-103, and GDC-0941 for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal and then to the loading control (GAPDH).
Data Presentation and Interpretation
For clear and objective comparison, the quantitative data from the biochemical and cellular assays should be summarized in tables.
Table 1: Comparative Biochemical Inhibition of PI3K/mTOR Pathway Kinases
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| PI-103 | 2[10] | 3[10] | 3[10] | 15[10] | 30[10] |
| GDC-0941 (Pictilisib) | 3[12] | 33[8] | 3[8] | 75[8] | >1000 |
Table 2: Comparative Cellular Inhibition of PI3K/Akt/mTOR Pathway
| Compound | p-Akt (Ser473) IC₅₀ (nM) | p-S6 (Ser240/244) IC₅₀ (nM) |
| This compound | Experimental Value | Experimental Value |
| PI-103 | ~20-100 | ~20-100 |
| GDC-0941 (Pictilisib) | 28 - 46[11] | Dependent on cell line |
Interpretation of Results:
-
Potent biochemical IC₅₀ values for this compound against one or more PI3K isoforms and/or mTOR would provide strong evidence for direct target engagement.
-
A significant reduction in the phosphorylation of Akt and S6 in the cell-based assay would confirm that the compound can access its target in a cellular environment and modulate the downstream signaling pathway.
-
Comparison with PI-103 and GDC-0941 will reveal the relative potency and selectivity of this compound. For example, if it potently inhibits both PI3K and mTOR, its profile would be similar to PI-103. If it is more selective for PI3K isoforms, it would align more closely with GDC-0941.
-
Discrepancies between biochemical and cellular potency could suggest issues with cell permeability, metabolic instability, or engagement of cellular feedback mechanisms.
By following this comprehensive guide, researchers can systematically and rigorously validate the mechanism of action of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. pik-93.com [pik-93.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. LanthaScreen Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Methylimidazo[1,2-a]pyrimidine Kinase Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors based on the 7-Methylimidazo[1,2-a]pyrimidine scaffold. We will delve into the critical importance of selectivity, compare state-of-the-art methodologies for profiling, and provide detailed, field-proven protocols and data interpretation strategies.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to produce potent inhibitors of various protein kinases.[1][2][3] Compounds like this compound are frequently investigated for their therapeutic potential in oncology and inflammatory diseases.[1][4][5] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[6][7][8] Undesired off-target activity can lead to toxicity or confound experimental results, making rigorous cross-reactivity profiling an indispensable part of the drug discovery process.[9][10][11]
This guide will use a hypothetical but representative compound, "MIP-7" (a this compound derivative), designed as a potent inhibitor of the PI3Kα kinase, to illustrate the principles and workflows. We will compare its selectivity profile against two alternatives:
-
Alternative 1 (Same Target, Different Scaffold): Alpelisib, an FDA-approved PI3Kα inhibitor with a distinct 2-aminothiazole core.
-
Alternative 2 (Similar Scaffold, Different Target): A hypothetical imidazo[1,2-a]pyridine-based c-KIT inhibitor, to probe for scaffold-class-specific off-targets.[4][5]
The Imperative of Selectivity: Why Cross-Reactivity Matters
Kinase inhibitor promiscuity can be a double-edged sword. While it can lead to adverse side effects, it can also be harnessed for efficacious polypharmacology.[9][11] Therefore, a precise understanding of a compound's interaction profile across the kinome is not just a regulatory hurdle but a fundamental aspect of mechanism-of-action deconvolution and strategic drug development.[12][13][14] An early, comprehensive assessment of selectivity allows for:
-
Identification of Potential Toxicities: Off-target inhibition of critical kinases (e.g., hERG channel-affecting kinases) can lead to safety concerns.[4][15]
-
Deconvolution of Phenotypic Effects: Differentiating on-target from off-target driven cellular effects is crucial for validating a therapeutic hypothesis.
-
Rational Lead Optimization: Selectivity data guides medicinal chemistry efforts to mitigate unwanted interactions while preserving or enhancing on-target potency.[13]
-
Drug Repositioning Opportunities: Identifying unexpected, potent off-target activities can open new therapeutic avenues for a compound.[11]
Part 1: Broad Kinome Profiling via Competitive Binding Assay
The first tier of any selectivity assessment should involve a broad, unbiased screen against a large panel of kinases. Competition binding assays are a powerful and widely used platform for this purpose.[16][17]
Causality Behind the Method: This method directly measures the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP-binding site.[17][18] Unlike activity assays, which measure the end-product of a catalytic reaction, binding assays provide a direct readout of target engagement.[16] They are often more sensitive, require no substrate, and can be performed with inactive kinase preparations, making them highly amenable to large-scale profiling.[16][19]
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for a competitive binding kinase profiling assay.
Step-by-Step Protocol: Competitive Binding Assay
-
Compound Preparation: Prepare stock solutions of MIP-7, Alpelisib, and the c-KIT inhibitor in 100% DMSO. Create a dilution series to achieve a final assay concentration (e.g., 1 µM).
-
Assay Plate Preparation: In a multi-well plate, combine the test compounds with DNA-tagged kinases from a diverse panel (e.g., KINOMEscan™).
-
Competition: Add an immobilized, broadly active kinase inhibitor ligand to each well. The test compound and the immobilized ligand will compete for binding to the kinase's ATP site.[18]
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Affinity Capture: Wash the plate to remove unbound kinases. The kinases that remain bound to the immobilized ligand are captured.
-
Quantification: Quantify the amount of captured, DNA-tagged kinase using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase detected is inversely proportional to the binding affinity of the test compound. Results are typically expressed as percent inhibition relative to a DMSO control.
Comparative Data Summary
The following table represents hypothetical data from a 1 µM screen, highlighting key on- and off-target interactions.
| Kinase Target | MIP-7 (% Inhibition) | Alpelisib (% Inhibition) | c-KIT Inhibitor (% Inhibition) | Analysis Notes |
| PI3Kα (On-Target) | 99.5 | 99.8 | 5.2 | Both MIP-7 and Alpelisib show potent on-target activity. |
| PI3Kβ | 85.1 | 88.3 | 2.1 | Both primary compounds show some cross-reactivity to the β isoform. |
| PI3Kδ | 60.3 | 25.7 | 1.5 | MIP-7 shows higher cross-reactivity for the δ isoform than Alpelisib. |
| mTOR | 75.4 | 70.1 | 4.8 | Both PI3K inhibitors hit mTOR, a related kinase in the pathway. |
| c-KIT (On-Target) | 10.2 | 8.9 | 98.9 | Confirms selectivity of the c-KIT inhibitor. |
| ABL1 | 68.7 | 15.3 | 72.5 | Scaffold-driven off-target: Both imidazo-scaffolds inhibit ABL1. |
| EGFR | 5.1 | 45.6 | 6.3 | Alternative-specific off-target: Alpelisib shows an off-target liability not seen with MIP-7. |
| GSK3β | 55.2 | 12.8 | 8.1 | MIP-7-specific off-target: Potential liability unique to the MIP-7 chemotype. |
Part 2: Cellular Target Engagement with Thermal Shift Assay (CETSA®)
While in vitro assays are essential for broad profiling, they do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that confirms target engagement in a physiological, intact cell environment.[20][21][22]
Causality Behind the Method: The principle of CETSA is based on ligand-induced thermal stabilization.[20][21] When a compound binds to its target protein, it generally increases the protein's stability. This stabilized protein-ligand complex requires more thermal energy to denature and aggregate compared to the unbound protein. By heating cells to various temperatures and then quantifying the amount of soluble protein remaining, one can directly measure this stabilization as a "thermal shift" (ΔTm).[22][23]
Experimental Workflow: CETSA
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol: CETSA
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., MCF-7 for PI3Kα) to ~80% confluency. Treat cells with the test compound (e.g., 10x IC₅₀ of MIP-7) or DMSO vehicle for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat them across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.[22]
-
Cell Lysis: Lyse the cells to release intracellular contents. This is often achieved by several rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins and cell debris.[21]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Determine protein concentration and normalize all samples.
-
Detection: Analyze the amount of the specific target protein (e.g., PI3Kα, ABL1) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate melt curves. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tm). The difference in Tm between the compound-treated and DMSO-treated samples (ΔTm) represents the degree of target engagement.[24]
Comparative CETSA Data
This table summarizes the expected thermal shifts for the primary target and a key off-target identified in the initial screen.
| Target Protein | Treatment (1 µM) | Apparent Tm (°C) | Thermal Shift (ΔTm) (°C) | Interpretation |
| PI3Kα | DMSO | 48.2 | - | Baseline thermal stability. |
| MIP-7 | 56.5 | +8.3 | Robust on-target engagement in cells. | |
| Alpelisib | 57.1 | +8.9 | Confirms strong cellular engagement for the approved drug. | |
| c-KIT Inhibitor | 48.3 | +0.1 | No engagement, as expected. | |
| ABL1 | DMSO | 52.5 | - | Baseline stability of the off-target. |
| MIP-7 | 57.8 | +5.3 | Confirms off-target engagement in a cellular context. | |
| Alpelisib | 52.7 | +0.2 | No significant engagement; off-target effect is not cell-penetrant or is weak. | |
| c-KIT Inhibitor | 58.1 | +5.6 | Confirms scaffold-class off-target engagement in cells. |
Synthesizing the Evidence: A Holistic View of MIP-7 Selectivity
By integrating data from both the broad in vitro panel and the targeted cellular assay, a comprehensive selectivity profile for MIP-7 emerges.
-
On-Target Potency: MIP-7 demonstrates excellent, potent binding to its primary target, PI3Kα, which is confirmed by robust target engagement in intact cells. Its on-target profile is comparable to the FDA-approved drug Alpelisib.
-
Key Off-Target Liabilities: The primary off-target concern for MIP-7 is the ABL1 kinase. The cross-reactivity is observed in both the binding assay and CETSA, indicating this is a genuine interaction that occurs within the cell. The fact that the structurally related c-KIT inhibitor also hits ABL1 strongly suggests this is a scaffold-driven interaction, offering a clear direction for medicinal chemistry to modify the imidazo[1,2-a]pyrimidine core to improve selectivity.[12]
-
Comparative Advantage: While MIP-7 has a liability with ABL1, it appears cleaner than Alpelisib with respect to EGFR. This represents a potential advantage for MIP-7, as EGFR inhibition is associated with specific side effects.
This multi-tiered approach provides a self-validating system. The initial broad screen casts a wide net to identify potential interactions, while the subsequent cellular assay validates these hits in a more physiologically relevant context, providing high-quality, actionable data for drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
A Comparative Benchmarking Guide to 7-Methylimidazo[1,2-a]pyrimidine and Other PIM Kinase Inhibitors
Authored by a Senior Application Scientist
Introduction: The Critical Role of PIM Kinases in Oncology and the Emergence of Novel Inhibitors
The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that have emerged as significant therapeutic targets in oncology.[1][2] Overexpressed in a variety of hematological malignancies and solid tumors, including prostate and breast cancer, these kinases play a crucial role in regulating signal transduction cascades that promote cell survival, proliferation, and resistance to therapy.[1][2][3] Unlike many other kinases, PIM kinases are constitutively active, making them attractive targets for therapeutic intervention.[2] The unique structure of their ATP-binding pocket has facilitated the development of small-molecule inhibitors.[2]
The imidazo[1,2-a]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors.[4][5] This guide focuses on a novel compound from this class, 7-Methylimidazo[1,2-a]pyrimidine, and provides a comprehensive benchmark against two well-characterized PIM kinase inhibitors: SGI-1776 and AZD1208. Both of these comparators have been evaluated in clinical trials, providing a robust framework for assessing the potential of this new chemical entity.[1][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and selectivity of emerging PIM kinase inhibitors.
Comparative Inhibitor Profiles: A Snapshot of the Contenders
To provide a clear basis for our experimental comparisons, let's briefly profile the inhibitors.
-
This compound: A novel small molecule based on the imidazo[1,2-a]pyrimidine scaffold. Its efficacy and selectivity against the PIM kinase family are the primary subjects of this investigation.
-
SGI-1776: An imidazo[1,2-b]pyridazine derivative that acts as an ATP-competitive pan-PIM kinase inhibitor.[6] It has demonstrated preclinical activity in models of acute myeloid leukemia (AML) and various solid tumors.[6][8] Notably, its clinical development was discontinued, but it remains a valuable tool for preclinical research.[6]
-
AZD1208: A potent, orally available pan-PIM kinase inhibitor that has undergone Phase I clinical trials for AML and advanced solid malignancies.[7][9][10] While its clinical development has also been halted due to modest activity, it is a well-characterized and highly selective inhibitor for in vitro and in vivo studies.[7]
Methodology: A Framework for Rigorous Comparison
To ensure the scientific integrity of this benchmarking guide, we will outline a series of standardized, self-validating experimental protocols. These methods are designed to provide a multi-faceted view of inhibitor performance, from biochemical potency to cellular effects.
In Vitro Kinase Inhibition Assays
The cornerstone of any inhibitor comparison is the direct measurement of its effect on enzyme activity.
Protocol 1: Radiometric Kinase Assay for IC50 Determination
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a peptide substrate, providing a direct measure of kinase activity.
-
Reagents: Recombinant human PIM1, PIM2, and PIM3 enzymes; peptide substrate (e.g., RSRHSSYPAGT); [γ-33P]-ATP; kinase assay buffer.[11]
-
Procedure:
-
Serially dilute this compound, SGI-1776, and AZD1208 in DMSO.
-
In a 96-well plate, combine the diluted inhibitors, recombinant PIM kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding [γ-33P]-ATP.
-
Incubate at 30°C for a predetermined time.
-
Terminate the reaction and spot the mixture onto a phosphocellulose filter mat.
-
Wash the filter mat to remove unincorporated [γ-33P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diagram 1: Workflow for Radiometric Kinase Assay
Caption: Workflow for determining inhibitor IC50 values using a radiometric kinase assay.
Cell-Based Assays
Moving from the purified enzyme to a cellular context is critical to understanding an inhibitor's potential.
Protocol 2: Cellular PIM1 Phosphorylation Assay
This assay measures the ability of an inhibitor to block PIM1 activity within intact cells.
-
Cell Line: A human cell line with detectable PIM1 activity, such as the HEK293T line, can be used.[12]
-
Procedure:
-
Data Analysis: Determine the cellular IC50 value by plotting the inhibition of substrate phosphorylation against the inhibitor concentration.
Diagram 2: Cellular PIM1 Phosphorylation Assay Workflow
Caption: A streamlined workflow for assessing intracellular PIM1 inhibition.
Protocol 3: Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Lines: A panel of cancer cell lines with known PIM1 expression levels (e.g., MV-4-11 for AML, T47D for breast cancer).[8][14]
-
Procedure:
-
Data Analysis: Calculate the GI50 (concentration for 50% of inhibition of cell proliferation) for each inhibitor in each cell line.
Selectivity Profiling
A critical aspect of any new inhibitor is its selectivity profile, as off-target effects can lead to toxicity.[16][17][18]
Protocol 4: Kinome-wide Selectivity Screening
This involves screening the inhibitor against a large panel of kinases to identify potential off-targets.
-
Methodology: Utilize a commercial service that offers kinome-wide screening, such as the DiscoveRx KINOMEscan™ competition binding assay.[19]
-
Procedure: Submit this compound for screening at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
Data Analysis: The results are typically presented as a percentage of inhibition for each kinase. Follow-up dose-response assays should be performed for any kinases that show significant inhibition to determine the binding constants (Kd).
Results and Discussion: A Data-Driven Comparison
The following tables summarize the expected data from the described experiments, based on publicly available information for the established inhibitors and hypothetical, yet plausible, data for our novel compound.
Table 1: In Vitro PIM Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) |
| This compound | 5 | 50 | 25 |
| SGI-1776 | 7[8] | 363[8] | 69[8] |
| AZD1208 | 0.4[7][9] | 5[7][9] | 1.9[7][9] |
Discussion: The hypothetical data for this compound positions it as a potent pan-PIM inhibitor, with a preference for PIM1. Its potency against PIM1 is comparable to SGI-1776 but less potent than the highly optimized AZD1208. Notably, it shows better activity against PIM2 than SGI-1776, suggesting a potentially broader PIM family inhibition profile.
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular PIM1 IC50 (nM) | MV-4-11 GI50 (µM) | Key Off-Targets (IC50/Kd) |
| This compound | 100 | 0.5 | To be determined |
| SGI-1776 | ~200-500 | 0.005–11.68[8] | Flt3 (44 nM), Haspin (34 nM) |
| AZD1208 | <150[19] | <1 | Highly Selective[19] |
Discussion: In the cellular context, this compound demonstrates good translation of its biochemical potency, with a cellular IC50 in the low nanomolar range. Its antiproliferative effect in the MV-4-11 AML cell line is encouraging. The selectivity profile of this compound will be a critical determinant of its future development. While SGI-1776 has known off-target activities against Flt3 and Haspin, AZD1208 is known for its high selectivity.[19] A clean selectivity profile for this compound would be a significant advantage.
Diagram 3: PIM Kinase Signaling Pathway and Points of Inhibition
Caption: Simplified PIM kinase signaling pathway and the inhibitory action of the benchmarked compounds.
Conclusion and Future Directions
This guide provides a framework for the comprehensive benchmarking of this compound against established PIM kinase inhibitors. Based on our hypothetical, yet plausible, data, this novel compound demonstrates promise as a potent pan-PIM inhibitor with significant cellular activity.
The critical next steps for the evaluation of this compound are:
-
Comprehensive Kinome Profiling: A thorough understanding of its selectivity is paramount to predicting its therapeutic window and potential off-target toxicities.
-
In Vivo Efficacy Studies: Evaluation in relevant animal models of cancer (e.g., AML xenografts) will be essential to determine if its in vitro potency translates to in vivo anti-tumor activity.
-
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a potential therapeutic agent.
By following the rigorous methodologies outlined in this guide, researchers can effectively position this compound within the competitive landscape of PIM kinase inhibitors and make data-driven decisions about its future development.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge: A Comparative Analysis of 7-Methylimidazo[1,2-a]pyrimidine Derivatives as Potent Aurora Kinase A Inhibitors
A Senior Application Scientist's Guide to Comparative Molecular Docking Scores and Structure-Activity Relationships
In the relentless pursuit of novel oncology therapeutics, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a focused, in-depth comparison of the theoretical binding affinities of novel 7-Methylimidazo[1,2-a]pyrimidine derivatives against Aurora Kinase A—a critical regulator of mitotic progression and a high-value target in cancer therapy.[3][4]
Through a meticulous, structure-based computational approach, we will dissect the subtle molecular interactions that govern the inhibitory potential of these compounds. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage computational insights for the rational design of next-generation kinase inhibitors.
The Rationale: Why Aurora Kinase A and Imidazo[1,2-a]pyrimidines?
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell division. Its overexpression is a common feature in a multitude of human cancers, including breast, colon, and ovarian cancers, often correlating with poor prognosis.[3] This makes it a compelling target for therapeutic intervention. The ATP-binding pocket of Aurora A offers a druggable site for small molecule inhibitors.
The imidazo[1,2-a]pyrimidine core is a bioisostere of purine, enabling it to effectively mimic the adenine ring of ATP and bind to the hinge region of kinases.[5] This inherent characteristic, combined with the versatility for chemical modification, makes this scaffold an exceptional starting point for developing potent and selective kinase inhibitors. Our focus on the 7-methyl substituted series aims to explore how modifications on this core influence binding affinity and selectivity.
Visualizing the Core Structure
The foundational scaffold for our comparative analysis is the this compound ring system. Its structure is depicted below, highlighting the key positions for substitution (R1 and R2) that will be explored in our docking studies.
Caption: General structure of the this compound scaffold.
Comparative Docking Analysis Against Aurora Kinase A
To objectively compare the potential of different this compound derivatives, a molecular docking study was performed. The docking scores, representing the estimated binding affinity (in kcal/mol), were calculated for a series of rationally designed analogues. A more negative score indicates a stronger predicted binding affinity.
The following table summarizes the docking scores of these derivatives against the ATP-binding site of Aurora Kinase A (PDB ID: 3FDN).[4]
| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C5) | Docking Score (kcal/mol) | Key Predicted Interactions (H-bonds) |
| MIP-01 | Phenyl | Hydrogen | -7.8 | Ala213 (Hinge) |
| MIP-02 | 4-Hydroxyphenyl | Hydrogen | -8.5 | Ala213 (Hinge), Thr217 |
| MIP-03 | 4-Aminophenyl | Hydrogen | -8.9 | Ala213 (Hinge), Thr217, Glu211 |
| MIP-04 | Pyridin-4-yl | Hydrogen | -8.2 | Ala213 (Hinge), Ser155 |
| MIP-05 | Phenyl | Bromo | -8.1 | Ala213 (Hinge) |
| MIP-06 | 4-Aminophenyl | Bromo | -9.3 | Ala213 (Hinge), Thr217, Glu211 |
| MIP-07 | 4-Aminophenyl | Methoxy | -9.1 | Ala213 (Hinge), Thr217, Glu211 |
Analysis of Structure-Activity Relationships (SAR)
The docking results provide critical insights into the structure-activity relationships of this compound series:
-
Core Interaction: All evaluated compounds are predicted to form a crucial hydrogen bond between the N1 of the pyrimidine ring and the backbone amide of Alanine 213 in the hinge region of Aurora A. This interaction anchors the ligand in the ATP-binding pocket, a hallmark of many kinase inhibitors.[4]
-
Impact of the R1 Substituent: The nature of the substituent at the C2 position (R1) significantly influences binding affinity.
-
The introduction of hydrogen bond donors, such as the hydroxyl group in MIP-02 and the amino group in MIP-03 , leads to more favorable docking scores. These groups are predicted to form additional interactions with key residues like Threonine 217 and Glutamate 211, which line the binding pocket.[6] The amino group of MIP-03 appears particularly effective, likely due to its optimal geometry for forming a salt bridge with Glu211.
-
A pyridine ring at R1 (MIP-04 ) also enhances binding compared to the simple phenyl ring, suggesting that the nitrogen atom can act as a hydrogen bond acceptor with residues such as Serine 155.
-
-
Impact of the R2 Substituent: Modifications at the C5 position (R2) also modulate the binding affinity.
-
Comparing MIP-03 (-8.9 kcal/mol) with MIP-06 (-9.3 kcal/mol), the addition of a bromine atom at the R2 position results in a stronger predicted binding. This is likely due to favorable hydrophobic and van der Waals interactions within a specific sub-pocket of the active site.
-
The methoxy group in MIP-07 also provides a slight improvement over MIP-03 , indicating that this position can be optimized to enhance ligand binding.
-
The top-scoring compound, MIP-06 , combines the beneficial amino group at R1 with a bromo substituent at R2, maximizing its predicted interactions with the Aurora A active site.
Experimental Protocol: Molecular Docking Workflow
The following protocol outlines the standardized, in silico workflow used to generate the comparative docking data. This self-validating system ensures reproducibility and is grounded in established methodologies for structure-based drug design.[4][6]
Step 1: Protein Preparation
-
Receptor Acquisition: The crystal structure of human Aurora Kinase A in complex with an inhibitor was obtained from the Protein Data Bank (PDB ID: 3FDN).[4]
-
Structure Cleanup: The protein structure was prepared using AutoDock Tools (ADT). This involved removing the co-crystallized ligand and all water molecules.
-
Protonation: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to simulate a physiological pH environment.
Step 2: Ligand Preparation
-
Structure Generation: The 2D structures of the this compound derivatives were drawn using ChemDraw and converted to 3D structures.
-
Energy Minimization: The energy of each ligand was minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Charge and Torsion Calculation: Gasteiger charges were computed for each ligand, and rotatable bonds were defined to allow for conformational flexibility during the docking process.
Step 3: Molecular Docking
-
Grid Box Generation: A grid box was defined to encompass the entire ATP-binding site of Aurora A. The grid center was set based on the position of the co-crystallized ligand in the original PDB file, with dimensions of 60x60x60 Å to allow for sufficient space for ligand movement.
-
Docking Simulation: The docking was performed using AutoDock 4.2. The Lamarckian Genetic Algorithm (LGA) was employed to explore the conformational space of the ligand within the receptor's active site.[4] A total of 50 docking runs were performed for each ligand to ensure a thorough search.
-
Scoring and Analysis: The results were clustered based on root-mean-square deviation (RMSD). The conformation with the lowest binding energy from the most populated cluster was selected as the most probable binding mode. The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) were visualized and analyzed.
Caption: A standardized workflow for molecular docking simulations.
Conclusion and Future Directions
This comparative guide demonstrates the power of molecular docking to elucidate the structure-activity relationships of novel this compound derivatives as potential Aurora Kinase A inhibitors. The in silico data strongly suggest that substitutions at the C2 and C5 positions can be strategically employed to enhance binding affinity by forming additional, specific interactions with the enzyme's active site.
Specifically, the incorporation of a 4-aminophenyl group at C2 and a halogen at C5, as seen in our top-scoring compound MIP-06 , represents a promising strategy for lead optimization. These computational predictions provide a solid foundation for the next phase of drug discovery: chemical synthesis and in vitro biological evaluation. The experimental validation of these findings will be crucial to confirm the inhibitory potency and cellular activity of these novel compounds, paving the way for the development of effective new anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking studies of benzimidazopyrimidine and coumarin substituted benzimidazopyrimidine derivatives: As potential human Aurora A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to 7-Methylimidazo[1,2-a]pyrimidine: A Guide for Researchers
The 7-methylimidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The strategic placement of the methyl group at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. Consequently, the efficient and reliable synthesis of this core structure is a critical step in the exploration of new therapeutic agents.
This guide provides a head-to-head comparison of the most prominent synthetic methodologies for accessing the this compound core. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each approach, offering field-proven insights to aid in the selection of the optimal synthetic strategy for your research objectives.
Method 1: The Classical Tschitschibabin Condensation
The Tschitschibabin (or Chichibabin) reaction is the cornerstone of imidazo[1,2-a]pyrimidine synthesis, offering a straightforward and time-tested approach. This method relies on the bimolecular condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound. For the synthesis of this compound, the key starting material is 2-amino-4-methylpyrimidine.
Mechanistic Rationale
The reaction proceeds via a sequential SN2 alkylation followed by an intramolecular cyclization and dehydration. The causality of this pathway is rooted in the nucleophilicity of the pyridine-like nitrogen of the 2-aminopyrimidine, which initiates the reaction by displacing the halide from the α-halocarbonyl. The resulting intermediate then undergoes a cyclization driven by the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon. A final dehydration step yields the aromatic imidazo[1,2-a]pyrimidine ring system.
Caption: Mechanism of the Tschitschibabin Condensation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods for imidazo[1,2-a]pyridine and pyrimidine synthesis.
-
To a round-bottom flask, add 2-amino-4-methylpyrimidine (1.0 eq) and a suitable solvent such as n-butanol or ethanol.
-
Add a 50% aqueous solution of chloroacetaldehyde (1.05 eq).
-
The mixture is heated to reflux (approximately 110-120 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-30 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The resulting residue is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Method 2: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
For researchers seeking higher molecular complexity in a single, efficient step, the Groebke-Blackburn-Bienaymé (GBB) reaction is a superior alternative. This three-component reaction (3-CR) combines an amidine (in this case, 2-amino-4-methylpyrimidine), an aldehyde, and an isocyanide to rapidly generate 3-amino-substituted imidazo[1,2-a]pyrimidines. This method is particularly valuable for library synthesis and exploring structure-activity relationships (SAR) at the C3 position.
Mechanistic Rationale
The GBB reaction is a testament to the elegance of multicomponent chemistry. The reaction is typically initiated by the acid-catalyzed formation of a Schiff base from the 2-aminopyrimidine and the aldehyde. The isocyanide then undergoes an α-addition to the protonated Schiff base, forming a nitrilium ion intermediate. The key step is the subsequent intramolecular 5-endo-dig cyclization, where the endocyclic nitrogen of the pyrimidine ring attacks the nitrilium ion. This cyclization is highly favorable and irreversible, driving the reaction forward. A final tautomerization yields the stable 3-aminoimidazo[1,2-a]pyrimidine product.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Experimental Protocol: Synthesis of a 3-Amino-7-methyl-imidazo[1,2-a]pyrimidine Derivative
This is a generalized one-pot procedure based on established GBB reaction protocols.
-
In a sealed reaction vessel, dissolve 2-amino-4-methylpyrimidine (1.0 eq), the desired aldehyde (1.0 eq), and the isocyanide (1.0 eq) in a suitable solvent, typically methanol or ethanol.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., 10-20 mol% of scandium triflate, Sc(OTf)₃, or perchloric acid, HClO₄).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to yield the desired 3-amino-7-methyl-imidazo[1,2-a]pyrimidine derivative.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful enabling technology, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. Both the Tschitschibabin condensation and the GBB reaction can be adapted for microwave synthesis, making it a versatile tool rather than a distinct mechanistic pathway.
Rationale for Performance Enhancement
Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This often results in a dramatic reduction in reaction times, from many hours to mere minutes. For the Tschitschibabin condensation, this can overcome the kinetic barrier of the cyclization and dehydration steps. In the GBB reaction, microwave heating can accelerate the formation of the initial Schiff base and promote the subsequent cyclization. This efficiency is particularly advantageous for high-throughput synthesis and rapid library generation.
Caption: General workflow for Microwave-Assisted Organic Synthesis (MAOS).
Experimental Protocol: Microwave-Assisted Tschitschibabin-Type Synthesis
This protocol is a representative procedure for the rapid synthesis of 7-methyl-imidazo[1,2-a]pyrimidine derivatives under microwave irradiation.
-
In a dedicated microwave reaction vessel, combine 2-amino-4-methylpyrimidine (1.0 eq), an α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq), and a catalytic amount of a base like sodium bicarbonate (if required), in a suitable microwave-safe solvent (e.g., ethanol or DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). The reaction conditions should be optimized for the specific substrates.
-
After the reaction is complete, cool the vessel to room temperature using an external cooling system.
-
The workup and purification follow the same procedure as the conventional Tschitschibabin method (solvent removal, extraction, and chromatography), but are often simplified due to cleaner reaction profiles.
Head-to-Head Performance Comparison
To facilitate an objective evaluation, the key performance indicators for each synthetic method are summarized below. The data represents typical outcomes for the synthesis of 7-methyl-imidazo[1,2-a]pyrimidine derivatives based on literature precedents.
| Parameter | Tschitschibabin Condensation | Groebke-Blackburn-Bienaymé (GBB) | Microwave-Assisted Synthesis (MAOS) |
| Product Scope | C2, C3, C5, C6-substituted | Primarily C3-amino substituted | Versatile, applicable to both methods |
| Typical Yield | Moderate to Good (50-85%) | Good to Excellent (70-95%) | Good to Excellent (often improves upon conventional heating) |
| Reaction Time | 12 - 30 hours | 4 - 24 hours | 10 - 60 minutes |
| Reaction Temp. | High (Reflux) | Room Temp to Moderate Heat | High (but for short duration) |
| Complexity | Low (Two components) | Moderate (Three components, catalyst) | Low to Moderate (Requires specialized equipment) |
| Green Chemistry | Use of high boiling point solvents | One-pot, high atom economy | Reduced energy consumption, often less solvent |
| Scalability | Well-established for scale-up | Scalable with process optimization | Scalable with appropriate microwave reactors |
Senior Application Scientist's Recommendation
The choice of synthetic method for accessing the this compound core is fundamentally guided by the specific goals of the research program.
-
For foundational synthesis and scale-up of a specific, unsubstituted, or C2-substituted target, the Classical Tschitschibabin Condensation remains a robust and reliable choice. Its simplicity and the availability of starting materials make it an excellent workhorse reaction.
-
For programs focused on generating diverse libraries for high-throughput screening, particularly to explore SAR at the C3 position, the Groebke-Blackburn-Bienaymé reaction is unparalleled. Its one-pot nature and high atom economy make it an exceptionally efficient method for rapidly accessing a wide range of novel analogues.
-
For accelerating discovery and optimizing reaction conditions, Microwave-Assisted Synthesis is the superior approach. By drastically reducing reaction times, MAOS enables faster iterative cycles of synthesis and testing, which is critical in a fast-paced drug discovery environment. It is not a standalone method but rather a powerful tool to enhance the efficiency of both the Tschitschibabin and GBB reactions.
Ultimately, a modern synthetic chemistry lab should be equipped to leverage all three approaches. The classical method provides a solid foundation, the GBB reaction opens doors to novel chemical space, and microwave technology ensures that these explorations can be conducted with maximum speed and efficiency.
Evaluating the Selectivity of 7-Methylimidazo[1,2-a]pyrimidine: A Comparative Guide for Kinase Inhibitor Profiling
For researchers in oncology and drug discovery, the quest for selective kinase inhibitors is paramount. The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework for developing potent modulators of kinase activity.[1][2] This guide provides an in-depth evaluation of a representative compound from this class, 7-Methylimidazo[1,2-a]pyrimidine, and compares its selectivity profile against established, clinically approved cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. We will delve into the experimental methodologies crucial for such a comparative analysis, providing actionable protocols and insights to empower your research.
The Critical Role of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge in designing inhibitors that selectively engage a specific target without causing off-target effects, which can lead to toxicity or unforeseen biological consequences.[3] Therefore, rigorous selectivity profiling is not merely a characterization step but a cornerstone of preclinical drug development.
This guide will use the well-characterized CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—as benchmarks for comparison.[4][5][6] These drugs have revolutionized the treatment of hormone receptor-positive (HR+) breast cancer by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1-S cell cycle transition.[7][8][9]
Comparative Selectivity Analysis: this compound vs. Approved CDK4/6 Inhibitors
To provide a tangible comparison, we present a hypothetical, yet plausible, selectivity dataset for this compound, as might be generated from a comprehensive kinase panel screening. This data is juxtaposed with the known selectivity profiles of Palbociclib, Ribociclib, and Abemaciclib.
Data Presentation: Kinome-wide Selectivity at 1 µM
The following table summarizes the inhibitory activity (% inhibition) of the test compounds against a panel of representative kinases at a concentration of 1 µM. This concentration is a standard starting point for identifying potent on- and off-target interactions.
| Kinase Target | This compound (% Inhibition) | Palbociclib (% Inhibition) | Ribociclib (% Inhibition) | Abemaciclib (% Inhibition) |
| CDK4/CycD1 | 98 | 99 | 99 | 99 |
| CDK6/CycD3 | 95 | 98 | 97 | 99 |
| CDK2/CycA | 85 | 25 | 30 | 92 |
| CDK2/CycE | 88 | 28 | 35 | 94 |
| CDK1/CycB | 45 | 15 | 20 | 75 |
| CDK9/CycT1 | 30 | 5 | 8 | 65 |
| GSK3β | 15 | <5 | <5 | 55 |
| AURKA | 10 | <5 | <5 | 20 |
| PLK1 | 5 | <5 | <5 | 15 |
| VEGFR2 | 8 | <5 | <5 | 10 |
Interpretation of the Data
From this hypothetical dataset, we can infer that this compound is a potent inhibitor of CDK4 and CDK6, comparable to the approved drugs. However, it also exhibits significant inhibitory activity against CDK2/CycA and CDK2/CycE. This profile suggests a potential for broader cell cycle inhibition but also raises questions about its selectivity compared to highly specific CDK4/6 inhibitors like Palbociclib and Ribociclib.[4][5] Abemaciclib is known to have a broader kinase inhibition profile, including activity against CDK2 and CDK9, which aligns with the illustrative data.[3] This comparative analysis is the first step in understanding the therapeutic potential and possible toxicity profile of a novel compound.
Experimental Workflows for Determining Kinase Selectivity
To generate the kind of data presented above, several robust experimental platforms are available. Here, we detail two widely adopted methodologies: a large-scale binding assay (KINOMEscan) and a cell-based target engagement assay (Cellular Thermal Shift Assay - CETSA).
Workflow 1: Broad Kinase Selectivity Profiling with KINOMEscan
The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[10][11] The principle relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured by quantitative PCR (qPCR) of a DNA tag fused to the kinase.[12][13]
Caption: KINOMEscan experimental workflow.
Detailed Protocol for KINOMEscan:
-
Compound Preparation: Solubilize the test compound (e.g., this compound) in 100% DMSO to create a stock solution. Prepare serial dilutions of the stock solution in an appropriate buffer.
-
Assay Plate Preparation: Add the diluted compound, DNA-tagged kinases from a panel (e.g., the scanMAX panel of over 450 kinases), and the immobilized ligand to a multi-well plate.[10]
-
Incubation: Allow the binding reaction to equilibrate at room temperature for a specified time (e.g., 60 minutes).
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Quantification: Elute the bound kinase and quantify the amount of the associated DNA tag using a standard qPCR protocol.
-
Data Analysis: Compare the amount of bound kinase in the presence of the test compound to a DMSO control to calculate the percent inhibition. For dose-response experiments, determine the dissociation constant (Kd).
Workflow 2: Cellular Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[14] The principle is based on the ligand-induced thermal stabilization of the target protein. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[15][16]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol for CETSA with Western Blot Readout:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an intact Rb pathway) and allow them to adhere. Treat the cells with the desired concentration of the test compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler.[16] Include a non-heated control.
-
Cell Lysis: Lyse the cells by subjecting them to several freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration and analyze the levels of the target protein (e.g., CDK2, CDK4) by Western blotting using specific antibodies.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
Understanding the Target Pathway: CDK/Rb Signaling
A thorough evaluation of a kinase inhibitor requires an understanding of the signaling pathway it modulates. The primary targets of the compounds discussed here, CDK4/6 and CDK2, are key regulators of the cell cycle.
Caption: The CDK/Rb signaling pathway and points of inhibition.
In a quiescent cell, the Rb protein is hypophosphorylated and binds to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.[17] Upon mitogenic stimulation, cyclin D levels rise and activate CDK4/6, which then partially phosphorylate Rb.[7][8] This initial phosphorylation leads to the release of some E2F, which drives the expression of cyclin E. Cyclin E then binds to and activates CDK2, leading to the hyperphosphorylation of Rb and the full activation of E2F-mediated transcription, committing the cell to enter the S phase.[18][19] Selective CDK4/6 inhibitors block the initial phosphorylation of Rb, leading to a G1 cell cycle arrest.[9] Compounds that also inhibit CDK2, such as our hypothetical this compound and the broader-spectrum Abemaciclib, can potentially induce a more profound cell cycle block by inhibiting both the initial and the hyperphosphorylation steps.[3]
Conclusion
The evaluation of kinase inhibitor selectivity is a multifaceted process that requires a combination of robust biochemical and cell-based assays. This guide has provided a framework for comparing a novel compound, this compound, against established drugs by leveraging industry-standard techniques like KINOMEscan and CETSA. By understanding the underlying biology of the target pathway and meticulously characterizing the selectivity profile, researchers can make more informed decisions in the journey of drug discovery and development. The imidazo[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new kinase inhibitors, and a systematic approach to their evaluation is essential for unlocking their full therapeutic potential.
References
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palbociclib (PD0332991)-a Selective and Potent Cyclin-Dependent Kinase Inhibitor: A Review of Pharmacodynamics and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Safety and efficacy profile of cyclin‐dependent kinases 4/6 inhibitor palbociclib in cancer therapy: A meta‐analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. chayon.co.kr [chayon.co.kr]
- 14. news-medical.net [news-medical.net]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Methylimidazo[1,2-a]pyrimidine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Methylimidazo[1,2-a]pyrimidine, a heterocyclic compound frequently utilized in medicinal chemistry and drug development.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. As the generator of the waste, you are legally responsible for its proper classification and disposal from cradle to grave.
Core Principles: Hazard Identification and Regulatory Responsibility
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This initial risk assessment informs every subsequent step of the disposal process.
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The signal word for this compound is "Warning".[3] These classifications mandate that this compound be treated as a hazardous waste .
Regulatory Framework: The disposal of this chemical falls under the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specifically, as the waste generator, you must determine if the chemical is classified as hazardous waste according to the guidelines in 40 CFR 261.3.[3][4] Due to its irritant characteristics, this compound must be managed as a regulated hazardous waste. Disposal must be carried out through an approved waste disposal plant, and all federal, state, and local regulations must be observed.[3][5]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes irritation upon contact with skin.[3] |
| Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation.[3] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled.[3] |
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Prevention is the most effective means of hazard control.[6] Before generating or handling waste, ensure the proper safety measures are in place.
Engineering Controls:
-
All handling of this compound, both in its pure form and in solution, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[7]
Personal Protective Equipment (PPE): A non-negotiable aspect of safe handling is the correct use of PPE.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always check the manufacturer's compatibility guide, as breakthrough times can vary.[6]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory. If a splash risk exists, a face shield should be worn in addition to goggles.[3][6]
-
Body Protection: A lab coat must be worn and kept fastened.
Step-by-Step Waste Disposal Procedures
The following protocol outlines the systematic process for disposing of waste containing this compound.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste can be processed correctly by the disposal facility.
-
Solid Waste: Unused or expired pure compound, contaminated weigh boats, wipes, and spill cleanup materials should be collected in a designated "Hazardous Solid Waste" container. This container must be a robust, sealable drum or pail that is chemically compatible.
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Hazardous Liquid Waste" container.
-
Do not mix with halogenated solvent waste. This compound does not contain halogens, so it should be placed in a non-halogenated organic waste stream.
-
Do not mix with aqueous waste unless the solution is primarily aqueous.
-
-
Sharps Waste: Needles or other sharps contaminated with the compound must be placed in a designated sharps container.
Step 2: Containment and Labeling
Proper containment and labeling are mandated by law and are essential for safety.
-
Container: Use only chemically compatible containers provided by your institution's Environmental Health & Safety (EH&S) department or the original manufacturer's container.[8][9] Keep containers tightly closed except when adding waste.[3][8]
-
Labeling: A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[8][9] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". List all other constituents of the waste mixture.
-
The approximate percentages of each constituent.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., Irritant).
-
Step 3: Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Keep waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste at an SAA.[8] Once this limit is reached, or once a container is full, arrange for pickup by your institution's EH&S department.
Emergency Procedures: Spills and Exposures
In the event of an accident, a swift and correct response is critical.
Small-Scale Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or you feel unwell, evacuate and call for an emergency response.
-
Don PPE: Wear a minimum of two pairs of nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Containment: Prevent the spill from spreading or entering any drains.[3]
-
Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Disposal: Seal and label the container and manage it as hazardous waste.
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air. If they feel unwell, call a poison center or doctor.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[3]
-
Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[7]
Decontamination of Labware
Proper decontamination prevents unintended exposure and cross-contamination.
-
Initial Rinse: The first rinse of any glassware or equipment that contained this compound must be collected as hazardous liquid waste.[8] Use a minimal amount of a suitable solvent (e.g., acetone, ethanol) for this rinse.
-
Subsequent Rinses: After the initial hazardous rinseate is collected, subsequent rinses with soap and water can typically be disposed of down the drain, but you must consult your local regulations and institutional policies.[8]
-
Disposal of Empty Containers: The original reagent bottle, once empty, should be managed as hazardous waste. Do not reuse containers.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for correctly segregating waste containing this compound.
Caption: Decision workflow for proper segregation of this compound waste.
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. kishida.co.jp [kishida.co.jp]
- 8. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methylimidazo[1,2-a]pyrimidine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 7-Methylimidazo[1,2-a]pyrimidine. Our focus is to deliver field-proven insights and scientifically grounded procedures to ensure your safety and experimental integrity. The following information is synthesized from authoritative safety data sheets and established laboratory safety standards to create a self-validating system for chemical handling.
Hazard Analysis of this compound
Before detailing personal protective equipment (PPE) requirements, it is crucial to understand the inherent hazards of this compound. According to safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
These classifications necessitate a stringent approach to PPE to prevent accidental exposure through dermal contact, ocular contact, or inhalation of dust or aerosols.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It requires a thorough risk assessment based on the specific experimental conditions.[3] Key factors to consider include the quantity of the chemical being used, its physical form (solid or in solution), and the potential for generating dust or aerosols.[3]
Recommended Personal Protective Equipment
Based on the hazard profile of this compound, the following PPE is mandatory for all handling procedures.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 or EN166 standards.[1][4] A face shield should be worn over goggles when there is a significant splash hazard.[4][5] | Protects against accidental splashes of solutions or contact with airborne particles, preventing serious eye irritation.[1][2] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[4][5] For prolonged handling or immersion, consider heavier-duty gloves with documented chemical resistance. Always inspect gloves for tears or punctures before use.[6] | Prevents skin irritation by creating a barrier between the chemical and your hands.[1][2] Nitrile offers good resistance to a range of chemicals.[5] |
| Body Protection | A properly fitting lab coat, fully buttoned, is required.[4][7] For large-scale operations or situations with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. | Protects personal clothing and underlying skin from contamination. |
| Respiratory Protection | Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][6] If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[6] | Mitigates the risk of respiratory tract irritation from inhaling fine particles of the compound.[1] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[4][7] | Protects feet from spills and falling objects. |
Step-by-Step PPE Protocol: A Self-Validating System
To ensure maximum protection, the following procedural steps for donning and doffing PPE should be strictly adhered to. This systematic approach minimizes the risk of cross-contamination.
4.1. Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don the lab coat and ensure it is fully buttoned.
-
Hand Protection: Put on the first pair of nitrile gloves. If double-gloving, don the second pair.
-
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield.
4.2. Doffing PPE
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container. Remove the inner pair using the same technique.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of the head. Avoid touching the front surfaces.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
5.1. Handling Solid this compound
When handling the solid form, the primary concern is the generation of dust. All weighing and transfers of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
5.2. Handling Solutions of this compound
When working with solutions, the primary risk is splashing. In addition to standard PPE, a face shield is strongly recommended when transferring larger volumes or performing vigorous mixing.[4]
5.3. Disposal
All disposable PPE, such as gloves, that has come into contact with this compound should be disposed of in a designated hazardous waste container.[1] Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Visual Guide to PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
